Dimethylamino-PEG3
描述
Structure
3D Structure
属性
IUPAC Name |
2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-9(2)3-5-11-7-8-12-6-4-10/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTDPTKERPLATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445658 | |
| Record name | SBB061064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2741-30-2 | |
| Record name | SBB061064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dimethylamino-PEG3: A Technical Guide for Application in Proteolysis Targeting Chimera (PROTAC) Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dimethylamino-PEG3, a bifunctional linker utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the core applications of this compound, its physicochemical properties, and representative experimental protocols for its use in PROTAC synthesis.
Core Application: A Flexible Linker for PROTAC Synthesis
This compound serves as a flexible, hydrophilic linker in the modular construction of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand is designed to bind to a specific target protein of interest (POI), while the other ligand recruits an E3 ubiquitin ligase. The primary role of this compound is to bridge these two ligands, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[1][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
The polyethylene glycol (PEG) component of the linker enhances the solubility and can improve the cell permeability of the resulting PROTAC molecule. The defined length and flexibility of the PEG3 chain are critical for optimizing the orientation of the POI and E3 ligase to achieve efficient ubiquitination and subsequent degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| Chemical Name | 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethanol | [4] |
| Molecular Formula | C8H19NO3 | [4] |
| Molecular Weight | 177.24 g/mol | [4] |
| CAS Number | 2741-30-2 | [4] |
| Appearance | To be determined | [4] |
| Purity | >98% (or refer to the Certificate of Analysis) | [4] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [4] |
Visualizing the Role of this compound in PROTACs
The following diagrams illustrate the general structure of a PROTAC incorporating a this compound linker and the mechanism of action of the resulting PROTAC.
References
Dimethylamino-PEG3 chemical structure and properties
An In-depth Technical Guide to Dimethylamino-PEG3: Structure, Properties, and Applications in Drug Development
Introduction
This compound, and its functionalized derivatives, represent a critical class of chemical tools for researchers, scientists, and drug development professionals. As a linker molecule, it incorporates a discrete three-unit polyethylene glycol (PEG) chain, which imparts favorable physicochemical properties such as increased hydrophilicity and improved pharmacokinetics to conjugated molecules.[1] The terminal dimethylamino group provides a reactive site for conjugation, making this scaffold a versatile component in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2]
This guide provides a comprehensive overview of the chemical structure, properties, and core applications of this compound and its derivatives. It includes detailed experimental protocols for its use in bioconjugation and visualizations of key workflows and mechanisms relevant to drug development.
Chemical Structure and Properties
The foundational this compound structure consists of a dimethylamino group linked to a three-unit PEG chain, typically terminating in a hydroxyl group. However, for practical applications in drug development, this terminal group is often replaced with other functionalities to create heterobifunctional linkers. These linkers allow for the sequential and controlled conjugation of two different molecules.[3]
The chemical identity of this compound is defined by its IUPAC name, 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-ol, and CAS number 2741-30-2.[4]
Physicochemical and Handling Data
The quantitative properties of this compound and a common functionalized derivative are summarized below. This data is essential for experimental design, including reaction stoichiometry and storage conditions.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2741-30-2 | [4] |
| Molecular Formula | C₈H₁₉NO₃ | [4] |
| Molecular Weight | 177.24 g/mol | [4] |
| IUPAC Name | 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-ol | [4] |
| SMILES | OCCOCCOCCN(C)C | [4] |
| Purity | >98% | [4] |
| Storage | Short term (days-weeks): 0-4°C; Long term (months-years): -20°C | [4] |
| Shipping | Ambient temperature |[4] |
Table 2: Properties of a Representative Derivative (Methylamino-PEG3-t-butyl ester)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₇NO₅ | [5] |
| Molecular Weight | 277.36 g/mol | [5] |
| Appearance | Colorless to pale yellow oil | [5] |
| Solubility | Soluble in most organic solvents (DMF, DMSO, DCM) | [5] |
| Storage | -20°C, protected from moisture |[5] |
Core Applications in Drug Development
The this compound moiety is integral to the design of sophisticated therapeutic constructs. The PEG spacer enhances the solubility and bioavailability of the final conjugate, which is often a large, hydrophobic molecule.[6] Its flexibility is also a critical attribute, influencing the stability and formation of complexes essential for therapeutic action, such as the ternary complex in PROTACs.[6]
PROTAC Synthesis
This compound linkers are widely used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[2] The linker connects a ligand that binds the target protein to another ligand that recruits an E3 ubiquitin ligase, marking the target for proteasomal degradation.[6]
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody that targets a specific antigen on cancer cells to a potent cytotoxic drug.[1] This ensures the targeted delivery of the drug, minimizing systemic toxicity. The hydrophilic PEG component of the linker improves the solubility and stability of the ADC.[1]
Experimental Protocols
The following are generalized protocols for the use of heterobifunctional this compound linkers (e.g., Methylamino-PEG3-t-butyl ester) in bioconjugation. Note: These protocols require optimization based on the specific properties of the molecules being conjugated.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule
This procedure describes the coupling of the linker's amine group to a molecule containing a carboxylic acid, such as a protein warhead for a PROTAC.
Materials:
-
Carboxylic acid-containing ligand (Molecule-COOH)
-
Methylamino-PEG3-t-butyl ester
-
Base: N,N-Diisopropylethylamine (DIPEA)[6]
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[5]
-
Quenching solution (e.g., hydroxylamine or Tris buffer)[3]
-
Purification System (e.g., HPLC, flash chromatography)[5]
Procedure:
-
Activation: Dissolve the Molecule-COOH (1.0 eq) in anhydrous DMF. Add the coupling reagent (e.g., HATU, 1.1 eq) and base (e.g., DIPEA, 2.0 eq).[6] Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.[6]
-
Conjugation: Add a solution of the Methylamino-PEG3-t-butyl ester (1.2 eq) in DMF to the activated mixture.[5]
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[5] Monitor the reaction progress using LC-MS.[5]
-
Quenching: Stop the reaction by adding a quenching solution.[3]
-
Purification: Purify the resulting conjugate using reverse-phase HPLC or flash column chromatography.[5]
Protocol 2: Deprotection of t-butyl Ester to Reveal Carboxylic Acid
This protocol details the removal of the t-butyl protecting group to expose a terminal carboxylic acid for a subsequent conjugation step.
Materials:
-
Purified linker-conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)[3]
-
Dichloromethane (DCM)[3]
-
Scavenger (optional, e.g., triisopropylsilane)[3]
Procedure:
-
Dissolve the purified and dried conjugate in a deprotection solution, typically 95% TFA in DCM.[3]
-
Incubate the reaction for 1-2 hours at room temperature.[3]
-
Remove the TFA and solvent under reduced pressure (e.g., rotary evaporation).[3][5]
-
Co-evaporate with DCM multiple times to ensure complete removal of residual TFA.[6] The resulting product with a free carboxylic acid is often used in the next step without further purification.[6]
Protocol 3: Characterization of Conjugates
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to monitor reaction progress and confirm the molecular weight of intermediates and the final product.[5] A C18 column with a gradient of water and acetonitrile (containing 0.1% formic acid) is a common setup.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the final conjugate.[5] The disappearance of the t-butyl singlet (around 1.4 ppm) after deprotection and the appearance of new signals corresponding to the second conjugated ligand confirm the success of the synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound and its derivatives.[5]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[5]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5]
-
Storage: Store at recommended temperatures (-20°C for long-term), protected from moisture to prevent degradation.[4][5]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.[8][9]
Conclusion
This compound and its heterobifunctional derivatives are indispensable tools in modern drug development. Their well-defined structure, combined with the beneficial properties of the PEG spacer, allows for the systematic and efficient synthesis of targeted therapeutics like PROTACs and ADCs.[6] A thorough understanding of their chemical properties and the optimization of conjugation protocols are paramount for researchers aiming to leverage these powerful linkers in creating novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.com [fishersci.com]
The Core Connector: An In-depth Technical Guide to the Role of PEG Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as a Critical Determinant in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins previously considered "undruggable." At the heart of the most prominent TPD approach, Proteolysis Targeting Chimeras (PROTACs), lies a critical and often underestimated component: the linker.[1] PROTACs are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS).[2] They are composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.[5]
Far from being a mere spacer, the linker's length, composition, and flexibility are critical determinants of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] Among the various linker types, those based on polyethylene glycol (PEG) are the most common, utilized in over half of the reported PROTACs.[3][4] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
The Multifaceted Role of PEG Linkers
PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of properties that are highly advantageous in PROTAC design.[1][6]
Core Properties of PEG Linkers:
-
Hydrophilicity: The ethylene glycol units impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for bioavailability and formulation.[5][6]
-
Flexibility: The rotational freedom of the C-O bonds in the PEG chain provides conformational flexibility. This allows the PROTAC to adopt an optimal orientation to facilitate the formation of a stable and productive ternary complex.[5]
-
Tunability: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units. This allows for systematic optimization of the distance between the POI and E3 ligase to maximize degradation efficiency.[5]
-
Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity, making it a suitable component for therapeutic agents.[5]
The optimization of the PEG linker is a multi-parameter process. Its length and composition directly impact ternary complex formation, degradation potency (DC50), maximal degradation (Dmax), and physicochemical properties like permeability.[5]
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of PROTACs with varying linker lengths, it is essential to visualize the mechanism of action and the experimental process.
Quantitative Data on the Impact of PEG Linkers
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[7] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[8]
Table 1: Impact of PEG Linker Length on BRD4 Degradation and Permeability
| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c] |
| PROTAC-PEG3 | PEG3 | 55 | 85 | 1.8 |
| PROTAC-PEG4 | PEG4 | 20 | 95 | 2.5 |
| PROTAC-PEG5 | PEG5 | 35 | 90 | 2.1 |
Data synthesized from literature for JQ1-based PROTACs recruiting VHL E3 ligase.[2][7] [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[7] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[7] [c] Papp: Apparent permeability coefficient, a measure of the rate of transport across an artificial membrane.
Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Identifier | Number of PEG Units (n) | DC50 (nM) | Dmax (%) |
| RC-1-PEG2 | 2 | 15.8 | >95 |
| RC-1-PEG3 | 3 | 5.0 | >95 |
| RC-1-PEG4 | 4 | 1.6 | >95 |
| RC-1-PEG5 | 5 | 1.2 | >95 |
Data adapted from studies on BTK-targeting PROTACs recruiting the Cereblon (CRBN) E3 ligase.[6]
Table 3: Influence of Linker Length on ERα Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 12 | 150 | 75 |
| PROTAC B | 16 | 25 | 90 |
| PROTAC C | 20 | 80 | 85 |
Data from a study systematically investigating the effect of linker length on ERα degradation.[5]
Detailed Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental methods. The following are detailed protocols for key assays.
Protocol 1: Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1][3]
-
For a dose-response experiment, treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[3]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[3]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Clarify the lysates by centrifugation and collect the supernatant.[3]
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[3]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
4. Data Analysis:
-
Quantify the band intensities using densitometry software.[7]
-
Normalize the target protein signal to the loading control signal.[7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[9]
1. Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]
-
Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle control to the appropriate wells.[9]
-
Incubate for the desired treatment period (e.g., 72 hours).
2. Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium containing cells).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Record the luminescence using a luminometer.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[8]
1. Preparation of Plates and Reagents:
-
Prepare a 1% (w/v) lecithin in dodecane solution.[12]
-
Add 300 µL of PBS (pH 7.4) to the wells of an acceptor plate.[13]
2. Assay Procedure:
-
Coat the filter membrane of a donor plate with 5 µL of the lecithin in dodecane solution.[12]
-
Add 200 µL of the PROTAC solution (e.g., 50 µM in PBS with 0.5% DMSO) to the wells of the donor plate.[14]
-
Carefully place the donor plate into the acceptor plate, creating a "sandwich".[14]
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).[13][14]
3. Quantification and Data Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (V_A / (Area * time)) * -ln(1 - [C_A] / [C_equilibrium]) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
Protocol 4: Bioluminescence Resonance Energy Transfer (BRET) Assay for Ternary Complex Formation
This assay measures the formation of the POI-PROTAC-E3 complex in live cells.
1. Cell Line Engineering and Preparation:
-
Use a cell line where the target protein is endogenously tagged with a reporter like NanoLuc luciferase (the BRET donor). The E3 ligase (e.g., CRBN) can be expressed as a HaloTag fusion protein (the BRET acceptor).
-
48 hours post-transfection, prepare a cell suspension.[15]
2. Assay Procedure:
-
Dispense the cell suspension into a white 96-well plate.[15]
-
Treat the cells with the PROTACs at various concentrations.
-
Add the fluorescent HaloTag ligand (e.g., NanoBRET 618), which will bind to the HaloTag-E3 ligase.
-
Add the NanoLuc substrate (e.g., coelenterazine h).[15]
3. Data Acquisition and Analysis:
-
Immediately measure both the luminescence signal from the donor (e.g., at 460 nm) and the fluorescence signal from the acceptor (e.g., at >600 nm) using a plate reader equipped for BRET measurements.[15]
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission. An increase in the BRET ratio indicates the formation of the ternary complex.
Conclusion
PEG linkers are indispensable tools in the rational design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The quantitative data presented herein underscores the critical importance of linker length optimization for achieving maximal potency and efficacy. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. A thorough understanding of the principles outlined in this guide, coupled with the systematic application of the described experimental protocols, will empower researchers to accelerate the development of novel and potent targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ch.promega.com [ch.promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 14. enamine.net [enamine.net]
- 15. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Dimethylamino-PEG3 in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly advancing fields of targeted therapeutics and drug delivery, the judicious selection of linker molecules is paramount to the efficacy and success of novel bioconjugates. Dimethylamino-PEG3, a discrete polyethylene glycol (PEG) linker, has emerged as a valuable tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core principles of bioconjugation with this compound, including its chemical properties, reaction mechanisms, and applications. Detailed experimental protocols, quantitative data presentation, and visualizations of key workflows and pathways are provided to equip researchers and drug development professionals with the essential knowledge for the effective utilization of this versatile linker.
Introduction to this compound
This compound, chemically known as 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-ol, is a short, hydrophilic linker molecule.[1] Its structure is characterized by a three-unit polyethylene glycol (PEG) chain, which imparts favorable solubility and pharmacokinetic properties to the resulting conjugates. The molecule is bifunctional, possessing a terminal tertiary dimethylamino group and a primary hydroxyl group, which dictate its reactivity and applications in bioconjugation.
The PEG component of the linker is particularly advantageous in drug development. It can enhance the aqueous solubility of hydrophobic molecules, improve the stability of the conjugate by shielding it from enzymatic degradation, and potentially reduce the immunogenicity of the attached biomolecule.[2][3] The discrete length of the PEG3 chain allows for precise control over the spatial orientation of the conjugated molecules, a critical factor in the design of complex therapeutics like PROTACs.[4]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 2741-30-2 |
| Molecular Formula | C8H19NO3 |
| Molecular Weight | 177.24 g/mol |
| Appearance | To be determined (likely a colorless oil) |
| Solubility | Soluble in water and most organic solvents |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |
Core Bioconjugation Chemistry
The bioconjugation potential of this compound is centered around its terminal hydroxyl group. The tertiary dimethylamino group is generally unreactive under standard bioconjugation conditions. Therefore, the hydroxyl group must be chemically activated to facilitate its reaction with nucleophilic functional groups on biomolecules or other payload molecules.
Two common strategies for the activation of the hydroxyl group are tosylation and activation with N,N'-Disuccinimidyl Carbonate (DSC).
-
Tosylation: The hydroxyl group can be converted into a tosylate, a good leaving group, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. The resulting tosylated PEG can then readily undergo nucleophilic substitution with amines, thiols, or other nucleophiles.[5][6]
-
DSC Activation: N,N'-Disuccinimidyl carbonate (DSC) is a reagent used to activate hydroxyl groups to form N-succinimidyl carbonates.[5][7][8][9] These activated intermediates are highly reactive towards primary amines, forming stable carbamate linkages.
The choice of activation method will depend on the specific application and the nature of the molecule to be conjugated.
Application in PROTAC Synthesis
A primary application of this compound is as a linker in the synthesis of PROTACs.[10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11] The linker in a PROTAC is a critical component, as its length and flexibility are key determinants of the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][3][4][12][13][14]
The hydrophilic nature of the this compound linker can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2]
Experimental Protocols
The following are generalized protocols for the activation of the hydroxyl group of this compound and its subsequent conjugation. These protocols are based on established methods for similar hydroxyl-containing PEG linkers and should be optimized for specific applications.
Protocol 1: Activation of this compound via Tosylation [5][6]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Stir bar and round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the tosylated this compound.
Protocol 2: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC) [5][9]
Materials:
-
This compound
-
Anhydrous Acetonitrile
-
N,N'-Disuccinimidyl Carbonate (DSC)
-
Triethylamine
-
Stir bar and reaction vial
Procedure:
-
Dissolve this compound (1.0 equivalent) in dry acetonitrile in a reaction vial.
-
Add N,N'-Disuccinimidyl Carbonate (1.5 equivalents) and triethylamine (3 equivalents) to the solution.
-
Stir the resulting mixture at room temperature for 4 hours, or until the reaction is complete by TLC.
-
The activated succinimide carbonate of this compound can be used in the next step, often after removal of solvent and byproducts.
Protocol 3: Conjugation of Activated this compound to an Amine-Containing Molecule
Materials:
-
Activated this compound (tosylated or DSC-activated)
-
Amine-containing molecule (e.g., a protein, peptide, or small molecule drug)
-
Appropriate reaction buffer (e.g., PBS pH 7.4 for DSC-activated PEG) or anhydrous DMF for tosylated PEG with a non-nucleophilic base like DIPEA.
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure for DSC-activated this compound:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the DSC-activated this compound to the solution containing the amine. A molar excess of the activated PEG is typically used.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Purify the resulting conjugate using an appropriate chromatography method to remove excess reagents.
Procedure for Tosylated this compound:
-
Dissolve the amine-containing molecule and the tosylated this compound in anhydrous DMF.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature or elevated temperature as needed, monitoring by LC-MS.
-
Purify the conjugate by HPLC.
Data Presentation and Quantitative Analysis
The characterization of this compound conjugates is crucial to ensure the quality and consistency of the final product. A combination of analytical techniques is typically employed.
Table 2: Illustrative Quantitative Data for a PROTAC Synthesis Utilizing a PEG Linker
| Parameter | Value | Method of Determination |
| Linker Conjugation Yield | 70-90% | RP-HPLC |
| Final PROTAC Purity | >95% | RP-HPLC |
| Molecular Weight Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (ESI-MS) |
| DC50 (Degradation Concentration) | Varies (target dependent) | Western Blot, In-Cell ELISA |
| Dmax (Maximum Degradation) | Varies (target dependent) | Western Blot, In-Cell ELISA |
Note: The data presented in this table are for illustrative purposes and will vary depending on the specific reactants and reaction conditions.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the final conjugate and determining the degree of labeling (e.g., drug-to-antibody ratio in ADCs).[9]
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of the conjugate and to quantify the extent of the conjugation reaction by separating the conjugated product from unreacted starting materials.
Visualizations
Diagram 1: Activation of this compound Hydroxyl Group
Caption: Methods for activating the hydroxyl group of this compound.
Diagram 2: General Workflow for PROTAC Synthesis
Caption: A stepwise workflow for synthesizing a PROTAC using this compound.
Diagram 3: PROTAC Mechanism of Action
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. N,N'-Disuccinimidyl carbonate | 74124-79-1 | FD15692 [biosynth.com]
- 8. DSC - Enamine [enamine.net]
- 9. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Dimethylamino-PEG3: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylamino-PEG3, a polyethylene glycol (PEG)-based linker, has emerged as a valuable tool in the rapidly advancing field of targeted protein degradation. Specifically, it serves as a flexible and hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in PROTAC synthesis, and the underlying biological pathways.
Core Properties of this compound
A clear understanding of the fundamental properties of this compound is essential for its effective application in research and drug development. The key quantitative data for this linker are summarized below.
| Property | Value | Reference |
| CAS Number | 2741-30-2 | [1][2] |
| Molecular Weight | 177.24 g/mol | [1][2] |
| Chemical Formula | C8H19NO3 | [1] |
| IUPAC Name | 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-ol | [1] |
| Purity | Typically >98% | [1] |
| Appearance | To be determined | [1] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place. | [1] |
Role in PROTAC Drug Development
PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
The this compound linker offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is a crucial factor for bioavailability and formulation.
-
Optimal Flexibility and Length: The three-unit PEG chain provides a defined and flexible spacer, which is critical for achieving the correct orientation of the POI and the E3 ligase to facilitate efficient ubiquitination.
-
Synthetic Versatility: The terminal dimethylamino and hydroxyl groups provide reactive handles for conjugation to the POI and E3 ligase ligands.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs function by co-opting the cell's natural ubiquitin-proteasome system (UPS) for targeted protein degradation. The general mechanism is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
While specific protocols for the synthesis of PROTACs using this compound are highly dependent on the nature of the POI and E3 ligase ligands, a general experimental workflow can be outlined. The following represents a conceptual two-step synthesis.
Step 1: Conjugation of the First Ligand to this compound
This step involves the reaction of either the POI ligand or the E3 ligase ligand with the this compound linker. The choice of which ligand to attach first will depend on the overall synthetic strategy and the functional groups available on each ligand. For instance, the hydroxyl group of the linker could be activated for reaction with a nucleophilic group on the ligand, or the dimethylamino group could be reacted with an electrophilic center on the ligand.
Step 2: Conjugation of the Second Ligand
The intermediate from Step 1, now containing the this compound linker attached to the first ligand, is then reacted with the second ligand to form the final PROTAC molecule. This will involve a different coupling chemistry that is orthogonal to the reaction used in the first step.
General Workflow for PROTAC Synthesis:
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable linker for the synthesis of PROTACs. Its physicochemical properties, particularly its hydrophilicity and defined length, make it an attractive choice for researchers in the field of targeted protein degradation. A thorough understanding of its characteristics and the underlying biological principles of the ubiquitin-proteasome system is crucial for the successful design and development of novel and effective PROTAC-based therapeutics. As research in this area continues to expand, the rational application of linkers like this compound will undoubtedly play a pivotal role in advancing the next generation of targeted therapies.
References
The Architect's Blueprint for Targeted Protein Degradation: An In-depth Guide to PROTAC Design and the Critical Role of Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology: A Paradigm Shift in Drug Discovery
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery.[1] Unlike traditional small-molecule inhibitors that rely on occupying the active site of a target protein to block its function, PROTACs act as catalytic agents that harness the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] This event-driven mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a powerful approach to address previously "undruggable" targets.[1]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to the POI.[1] This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1] The resulting polyubiquittinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to initiate another cycle of degradation.[1]
Core Components of PROTAC Design
The rational design of a potent and selective PROTAC requires careful consideration of its three constituent parts.
E3 Ubiquitin Ligase Ligands: Hijacking the Cellular Machinery
The choice of the E3 ubiquitin ligase is a critical design decision that can significantly impact a PROTAC's pharmacodynamics and tolerability.[3] While over 600 E3 ligases are known in the human genome, only a handful have been extensively utilized for PROTAC technology due to the availability of well-characterized, high-affinity small-molecule ligands.[4] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[5][6]
-
Cereblon (CRBN): CRBN ligands, such as derivatives of thalidomide, pomalidomide, and lenalidomide, are widely used in PROTAC design.[5] CRBN is primarily located in the nucleus, which can be advantageous for targeting nuclear proteins.[3]
-
Von Hippel-Lindau (VHL): VHL ligands are derived from the natural VHL binder, the hypoxia-inducible factor 1α (HIF-1α).[6] VHL is predominantly cytosolic, making it a suitable choice for targeting cytoplasmic proteins.[3]
The selection of the E3 ligase and its corresponding ligand should consider the subcellular localization of the target protein, the tissue expression of the E3 ligase, and the potential for off-target effects.[3]
Protein of Interest (POI) Ligands: The "Warhead" for Targeted Degradation
The POI ligand, often referred to as the "warhead," provides the specificity for the PROTAC molecule. A wide range of ligands can be employed, from established inhibitors to newly discovered binders. A key advantage of PROTAC technology is that the POI ligand does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and selectivity to facilitate the formation of the ternary complex.[7] This opens up a vast landscape of potential targets that were previously considered "undruggable."
The Linker: More Than Just a Spacer
Far from being a passive tether, the linker is a critical determinant of a PROTAC's success. It profoundly influences the formation and stability of the key ternary complex, as well as the molecule's overall physicochemical and pharmacokinetic properties.[2] The linker's characteristics—its length, composition, rigidity, and attachment points—dictate the geometry and stability of this complex.[2]
The Pivotal Role of the Linker in PROTAC Efficacy
The linker is not merely a structural connection but a strategic component that drives the drug's efficiency.[8] A well-designed linker can enhance selectivity, strengthen target engagement, and lower effective doses.[8]
Linker Composition and Types
The chemical makeup of the linker significantly impacts the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[9] The most common motifs incorporated into PROTAC linker structures are polyethylene glycol (PEG) and alkyl chains of varying lengths.[7]
-
Alkyl Chains: Simple hydrocarbon chains are a common starting point due to their synthetic tractability. They offer a high degree of conformational flexibility.[10]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used and can improve the solubility of PROTACs. The ethylene glycol units provide polarity and can engage in hydrogen bonding.[10][11]
-
Rigid Linkers: To improve upon the often-poor pharmacokinetic properties of flexible linkers, more rigid structures containing elements like alkynes, triazoles (often formed via "click chemistry"), and saturated heterocycles like piperazine and piperidine are used.[2][10] These elements reduce the number of rotatable bonds, which can lead to improved cell permeability and pre-organization of the PROTAC for ternary complex formation.[10]
-
"Clickable" Linkers: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and efficient "click chemistry" reaction used for the rapid synthesis of PROTACs, allowing for the assembly of diverse libraries to probe structure-activity relationships.[7][12]
The Critical Impact of Linker Length
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[10]
-
Too short: An overly short linker can lead to steric clashes, preventing the formation of a stable ternary complex.[9][13]
-
Too long: An excessively long linker may reduce the cooperative binding between the proteins, resulting in a less stable and less productive complex.[9][13]
Systematic variation of the linker length is a common and effective strategy to identify the most potent PROTAC for a given target.
Quantitative Data on PROTAC Design and Linker Optimization
The potency and efficacy of PROTACs are typically characterized by several key parameters. The half-maximal degradation concentration (DC50) represents the concentration of a PROTAC required to degrade 50% of the target protein, while the maximum degradation level (Dmax) indicates the extent of degradation at saturating concentrations.[1] Binding affinities (Kd) of the PROTAC to its target protein and the E3 ligase, as well as the cooperativity of ternary complex formation, are also critical for understanding structure-activity relationships.[1]
Table 1: Impact of Linker Length on BRD4 Degradation (VHL-based PROTACs)
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG | 9 | >1000 | <20 | HEK293T |
| PROTAC B | PEG | 12 | 50 | >90 | HEK293T |
| PROTAC C | PEG | 15 | 25 | >95 | HEK293T |
| PROTAC D | PEG | 18 | 80 | ~85 | HEK293T |
| Data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative.[7] |
Observation: A distinct structure-activity relationship is evident. The PROTAC with a 9-atom linker is ineffective, while efficacy peaks with a 15-atom linker before decreasing, demonstrating the concept of an optimal linker length.[7]
Table 2: Impact of Linker Length on TBK1 Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 12-29 | Submicromolar | >90% |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
| Data from a study on TBK1-targeting PROTACs.[11] |
Observation: A minimum linker length of 12 atoms was required to observe degradation. The optimal linker length was found to be 21 atoms, with a decrease in potency at 29 atoms.[11]
Table 3: Impact of Linker Composition on BTK Degradation
| PROTAC ID | Target | Linker Composition | DC50 (nM) | Dmax (%) | Comments |
| Degrader X | BTK | Flexible Alkyl Chain | 1-40 | >90% | Potent degradation, but potential for poor pharmacokinetics. |
| Degrader Y | AR | Rigid Piperazine-based | < 1 | >90% | The rigid linker improved potency and pharmacokinetic properties. |
| Illustrative data compiled from literature.[7][11] |
Observation: While flexible linkers can be potent, rigid linkers may offer advantages in terms of potency and pharmacokinetic properties.[7][11]
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation and optimization of PROTACs.
Logical Relationships in PROTAC Linker Design
Caption: Key considerations and their interdependencies in PROTAC linker design.
Experimental Protocols for PROTAC Characterization
Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (for target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer, incubate on ice, and scrape the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation and SDS-PAGE: Mix a standardized amount of protein with Laemmli buffer, heat to denature, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection: Add ECL substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Target Ubiquitination Assay by Immunoprecipitation-Western Blot
This assay confirms that the PROTAC-mediated degradation is occurring via the ubiquitin-proteasome system.
Materials:
-
Materials for cell culture, treatment, and lysis as in Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) buffer
-
Antibody against the target protein for IP
-
Protein A/G agarose beads
-
Antibody against ubiquitin for Western blot detection
-
Elution buffer
Methodology:
-
Cell Treatment: Treat cells with the PROTAC, with and without co-treatment with a proteasome inhibitor (e.g., MG132) for a few hours prior to harvesting. The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells using an IP-compatible lysis buffer.
-
Immunoprecipitation (IP):
-
Pre-clear the cell lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein to form an antibody-antigen complex.
-
Add protein A/G agarose beads to capture the immune complexes.
-
Wash the beads several times with IP buffer to remove non-specific binders.
-
-
Elution and Western Blot: Elute the protein from the beads using elution buffer and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated target protein.
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.
Protocol 3: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
High-purity recombinant E3 ligase and POI
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., amine coupling kit)
Methodology:
-
Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd) and kinetics.
-
Separately, inject a series of concentrations of the POI over a fresh flow cell with immobilized E3 ligase to confirm minimal direct interaction.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and affinity (KD) for the formation of the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the E3 ligase in the absence and presence of the POI. An α value greater than 1 indicates positive cooperativity, which is often a hallmark of an efficient PROTAC.
Conclusion and Future Perspectives
The field of targeted protein degradation is rapidly evolving, and the rational design of PROTACs is becoming increasingly sophisticated. The linker, once considered a simple spacer, is now recognized as a key player in determining the efficacy of these novel therapeutics. A deep understanding of the interplay between the E3 ligase ligand, the POI ligand, and the linker is paramount for the successful development of next-generation protein degraders. Future advancements in computational modeling, structural biology, and high-throughput screening technologies will further illuminate the complex structure-activity relationships that govern PROTAC function, paving the way for the development of highly potent and selective medicines for a wide range of diseases.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. medium.com [medium.com]
Physicochemical Properties of Short PEG Linkers: An In-depth Technical Guide
Introduction
Polyethylene glycol (PEG) linkers are indispensable tools in drug delivery, bioconjugation, and materials science.[1] Comprising repeating ethylene oxide units, these synthetic polymers serve as flexible, hydrophilic spacers.[1][2] Short PEG linkers, typically containing 2 to 24 ethylene glycol units, are of particular interest due to their defined molecular weights (monodispersity), which allows for precise control over the physicochemical properties of the resulting conjugates.[1][3] Unlike polydisperse PEG polymers, these short, monodisperse linkers offer exact control over the final conjugate's characteristics.[3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of short PEG linkers, detailed experimental protocols for their characterization, and insights into their impact on the performance of bioconjugates, particularly in advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]
Core Physicochemical Properties
The utility of short PEG linkers stems from a unique combination of properties that can be fine-tuned by varying the number of ethylene glycol subunits.[1]
Hydrophilicity and Solubility
The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, rendering these linkers highly soluble in aqueous environments.[1][2] This hydrophilicity is crucial for improving the solubility of hydrophobic drugs and biomolecules, a common challenge in pharmaceutical formulation.[1][5] Short PEG linkers also exhibit high solubility in many organic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1][6]
The hydrophilicity of a molecule is often quantified by its octanol-water partition coefficient (LogP), where a lower value indicates higher hydrophilicity.[1] While specific experimental LogP values for individual short PEG linkers are not extensively tabulated, calculated values show a clear trend of increasing hydrophilicity (more negative LogP) with increasing chain length.[3]
Flexibility and Conformation
The C-O-C bonds within the PEG backbone exhibit a high degree of rotational freedom, imparting significant flexibility to the linker.[1][2] This flexibility allows the conjugated molecules to adopt various spatial arrangements, which can be advantageous in overcoming steric hindrance and facilitating interactions with biological targets.[1][3] The conformation of short PEG linkers in solution is often described as a random coil, and their size is characterized by the hydrodynamic radius (Rh).[1] This flexibility is crucial in applications like PROTACs, where it enables the formation of a stable ternary complex.[5]
Biocompatibility and Low Immunogenicity
PEG is generally considered biocompatible and non-toxic, with approval from regulatory agencies for numerous biomedical applications.[1][7] The hydrophilic nature of PEG creates a hydration shell around the conjugated molecule, which can mask it from the immune system and reduce its immunogenicity.[1][8] This "stealth" effect is a key factor in extending the circulation half-life of PEGylated therapeutics.[1][9] However, it is now understood that PEG is not immunologically inert and can elicit anti-PEG antibodies, particularly for higher molecular weight PEGs.[10][11][12] The immunogenicity generally correlates with the molecular weight of the PEG; longer chains are associated with a more robust anti-PEG antibody response.[10]
Data Presentation: Properties of Short PEG Linkers
The tables below summarize key quantitative data related to the physicochemical characteristics of short PEG linkers and their impact on bioconjugates.
Table 1: Physicochemical Properties of Common Short PEG Linkers
| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |
|---|---|---|---|---|
| PEG2 | 2 | 88.11 | 7.6 | -0.84 |
| PEG3 | 3 | 132.16 | 11.1 | -1.13 |
| PEG4 | 4 | 176.21 | 14.6 | -1.42 |
| PEG6 | 6 | 264.32 | 21.6 | -2.00 |
| PEG8 | 8 | 352.42 | 28.6 | -2.58 |
| PEG12 | 12 | 528.63 | 42.6 | -3.74 |
Data synthesized from BenchChem technical guide.[3] Note: Calculated LogP values are estimates and can vary based on the calculation method and terminal functional groups.[3]
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
|---|---|---|---|
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG4 | Not directly reported, but trend suggests decrease | - | - |
| PEG8 | ~4.2 | 2.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG12 | Not directly reported, but trend suggests further decrease | - | - |
Data synthesized from studies on non-binding IgG conjugated to MMAE.[13][14] The inclusion of PEG linkers leads to slower clearance and longer half-life.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Guide: Leveraging Dimethylamino-PEG3 for Targeted Protein Ubiquitination and Degradation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional enzyme inhibition to eliminate disease-causing proteins entirely.[1][2] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule consists of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[5][6]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of the key ternary complex, along with properties like solubility and cell permeability.[5][6] Dimethylamino-PEG3 is a flexible, hydrophilic polyethylene glycol (PEG)-based linker increasingly used in PROTAC synthesis.[3][7] Its properties can enhance aqueous solubility and improve the pharmacokinetic profile of the resulting PROTAC molecule, making it a valuable tool for researchers in this field.[3][8] This guide provides an in-depth overview of the mechanism, quantitative evaluation, and experimental protocols for using this compound-containing PROTACs to induce protein ubiquitination.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs function by acting as a bridge to induce proximity between a target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.[1][9] This process initiates a catalytic cycle leading to the degradation of the target protein.
The key steps are as follows:
-
Binding: The PROTAC, via its two distinct ligands, independently and reversibly binds to the POI and an E3 ligase (e.g., Cereblon or VHL) within the cell.[1]
-
Ternary Complex Formation: The PROTAC facilitates the formation of a stable ternary complex, bringing the POI and the E3 ligase into close proximity.[2] The flexibility and length of the this compound linker are crucial for achieving a productive orientation within this complex.[5]
-
Ubiquitination: Within the ternary complex, the E3 ligase transfers multiple ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the POI.[10][11] This creates a polyubiquitin chain that acts as a degradation signal.[10] K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation.[10]
-
Proteasomal Degradation: The 26S proteasome, the cell's protein degradation machinery, recognizes the polyubiquitinated POI and degrades it into small peptides.[2][12]
-
Recycling: The PROTAC is released after inducing ubiquitination and is not degraded in the process. It can then engage another POI and E3 ligase, continuing its catalytic cycle.[2]
Quantitative Analysis of PROTAC-Induced Degradation
The efficacy of a PROTAC is assessed using several key quantitative parameters, typically derived from dose-response experiments. The most common metrics are DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[2] These values are crucial for comparing the potency and efficacy of different PROTAC molecules.
| Parameter | Description | Typical Range for Potent PROTACs | Experimental Method |
| DC₅₀ | The concentration of a PROTAC required to degrade 50% of the target protein after a specific time. A lower DC₅₀ indicates higher potency. | 1 - 100 nM | Western Blot, ELISA, Mass Spectrometry |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with a PROTAC. A higher Dₘₐₓ indicates greater efficacy. | > 80% | Western Blot, ELISA, Mass Spectrometry |
| t₁/₂ | The time required to achieve 50% of the maximal degradation (Dₘₐₓ) at a given PROTAC concentration. | 2 - 8 hours | Time-course Western Blot |
Experimental Protocols
A systematic workflow is essential to characterize the activity of a novel PROTAC. This involves confirming protein degradation and verifying the mechanism of action through ubiquitination.
Protocol 1: Quantification of Protein Degradation by Western Blot
This is the most common method to determine the DC50 and Dmax of a PROTAC.[2]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a fixed duration (typically 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Normalize lysate concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein content.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[1]
-
Protocol 2: Confirmation of Target Ubiquitination via Immunoprecipitation (IP)
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination of the target protein.[1][13]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective (e.g., 5x DC50) for a shorter duration (e.g., 2-6 hours). Include a control group co-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 4 hours prior to lysis to allow ubiquitinated proteins to accumulate.[1][14]
-
Cell Lysis: Lyse cells in a modified IP lysis buffer (e.g., containing 1% NP-40 and deubiquitinase inhibitors like N-ethylmaleimide).
-
Immunoprecipitation (IP):
-
Incubate the cleared cell lysate with a specific antibody against the target protein overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads or agarose resin to the lysate and incubate for 2-4 hours to capture the complex.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated protein from the beads by boiling in Laemmli buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
-
Detection: Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2).
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lanes, which is enhanced in the MG132 co-treated lane, indicates successful polyubiquitination of the target protein.[1]
Visualization of Experimental Workflows
Visualizing the experimental process helps ensure clarity and reproducibility.
General Workflow for PROTAC Evaluation
This diagram outlines the overall process from initial treatment to final data analysis for characterizing a PROTAC.
Workflow for Target Ubiquitination Assay
This diagram details the specific steps involved in confirming the ubiquitination of the target protein.
Conclusion
This compound is a versatile and effective linker for the synthesis of PROTACs aimed at inducing protein ubiquitination and degradation. Its hydrophilic and flexible nature can be leveraged to optimize the physicochemical properties and biological activity of novel degraders. By employing the systematic experimental workflows and robust analytical methods detailed in this guide, researchers can effectively characterize the potency and mechanism of action of their this compound-containing PROTACs, accelerating the development of new therapeutics in the exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Ubiquitination in Postsynaptic Function and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 11. Key roles of ubiquitination in regulating critical regulators of cancer stem cell functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Detect the Ubiquitination Levels of a Specific Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Dimethylamino-PEG3 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical element that influences the PROTAC's efficacy by affecting its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve the physicochemical properties of the molecule.[3] The Dimethylamino-PEG3 linker, a short and flexible chain, offers a balance of hydrophilicity and a defined length, which can be advantageous for optimizing the formation of a productive ternary complex. This document provides a detailed protocol for the synthesis of PROTACs utilizing a this compound linker, along with methods for their characterization and evaluation.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the target protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the target protein.[1] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple protein molecules.[1]
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section provides a representative protocol for the synthesis of a PROTAC using a this compound-acid linker. This protocol is intended as a general guideline and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Materials and Reagents
| Reagent | Supplier |
| This compound-acid | Commercial Source |
| POI Ligand with a primary/secondary amine | In-house/Commercial |
| E3 Ligase Ligand with a carboxylic acid | In-house/Commercial |
| HATU | Chemical Supplier |
| DIPEA | Chemical Supplier |
| Anhydrous DMF | Chemical Supplier |
| Dichloromethane (DCM) | Chemical Supplier |
| Ethyl Acetate (EtOAc) | Chemical Supplier |
| Saturated Sodium Bicarbonate Solution | Prepared in-house |
| Brine | Prepared in-house |
| Anhydrous Sodium Sulfate | Chemical Supplier |
| Trifluoroacetic Acid (TFA) | Chemical Supplier |
| HPLC-grade Acetonitrile | Chemical Supplier |
| HPLC-grade Water | Chemical Supplier |
Step 1: Amide Coupling of this compound-acid to the POI Ligand
This step involves the formation of an amide bond between the carboxylic acid of the this compound linker and an amine on the POI ligand.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the POI ligand (1.0 eq) and this compound-acid (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the POI-linker intermediate.
Step 2: Synthesis of the Final PROTAC
This step involves the coupling of the E3 ligase ligand to the POI-linker intermediate. This protocol assumes the POI-linker intermediate has a terminal amine and the E3 ligase ligand has a carboxylic acid.
-
Reaction Setup: Dissolve the purified POI-linker intermediate (1.0 eq) and the E3 ligase ligand with a carboxylic acid (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.
Characterization of the Final PROTAC
-
Identity and Purity: Confirm the molecular weight and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Biological Evaluation: The activity of the synthesized PROTAC is evaluated by its ability to degrade the target protein in a relevant cell line. This is typically assessed by Western blotting to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).
Caption: Workflow for the synthesis of a PROTAC using a this compound linker.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. The key parameters for evaluating a PROTAC are its DC₅₀ and Dₘₐₓ values. The following table provides representative data for a hypothetical PROTAC synthesized with a short PEG linker, illustrating the expected performance.
| PROTAC Candidate | Linker Composition | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-PEG3-A | This compound | POI-X | Cell Line A | 85 | 92 |
| PROTAC-PEG3-B | This compound | POI-Y | Cell Line B | 120 | 88 |
Note: The data presented in this table is for illustrative purposes only and the actual values will need to be determined experimentally.
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, offering a balance of flexibility and hydrophilicity that can be beneficial for optimizing PROTAC efficacy. The protocol outlined in this document provides a general framework for the synthesis and evaluation of PROTACs utilizing this linker. Systematic optimization of the linker, in conjunction with the POI and E3 ligase ligands, is crucial for the development of potent and selective protein degraders for therapeutic applications.
References
Application Notes and Protocols for Bioconjugation with Dimethylamino-PEG3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylamino-PEG3, chemically known as 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-ol, is a discrete polyethylene glycol (dPEG®) linker possessing a tertiary amine and a terminal primary hydroxyl group.[1] While the tertiary amine is generally unreactive under typical bioconjugation conditions, the terminal hydroxyl group can be chemically activated to create a reactive site for covalent attachment to biomolecules. This two-step approach allows for the incorporation of a hydrophilic, three-unit PEG spacer that can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.[2][3]
These application notes provide a detailed protocol for the activation of the terminal hydroxyl group of this compound and its subsequent conjugation to amine-containing biomolecules, such as proteins and antibodies.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethanol | [1] |
| Molecular Formula | C8H19NO3 | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| Appearance | Colorless to pale yellow oil | |
| Solubility | Soluble in water and most organic solvents |
Bioconjugation Strategy
The primary route for conjugating this compound to biomolecules involves a two-step process:
-
Activation of the Terminal Hydroxyl Group: The terminal hydroxyl group is converted into a more reactive functional group. A common method is activation with 1,1'-carbonyldiimidazole (CDI) to form a reactive imidazole carbamate intermediate.[4]
-
Conjugation to Biomolecule: The activated this compound is then reacted with a nucleophilic functional group on the biomolecule, typically the primary amine of a lysine residue, to form a stable carbamate linkage.
Experimental Protocols
Protocol 1: Activation of this compound with CDI
This protocol describes the activation of the terminal hydroxyl group of this compound using 1,1'-carbonyldiimidazole (CDI).
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon gas supply
-
Rotary evaporator
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous DCM to a final concentration of 100 mM.
-
CDI Addition: To the stirring solution of this compound, add 1.5 equivalents of CDI.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 4-6 hours.
-
Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator. The resulting activated this compound (imidazole carbamate derivative) is a viscous oil.
-
Storage: The activated linker should be used immediately for the best results. If storage is necessary, store it under an inert atmosphere at -20°C for a short period.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol details the conjugation of the CDI-activated this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
CDI-activated this compound (from Protocol 1)
-
Protein to be conjugated (e.g., antibody, enzyme)
-
Conjugation Buffer: 0.1 M sodium phosphate buffer, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)
Procedure:
-
Protein Preparation: Prepare the protein solution in the conjugation buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the conjugation buffer.
-
Linker Preparation: Immediately before use, dissolve the CDI-activated this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 200 mM).
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the activated this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: (Optional) Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted linker and byproducts by SEC or dialysis. For SEC, use a resin with an appropriate molecular weight cutoff for the protein. For dialysis, use a membrane with a suitable molecular weight cutoff (e.g., 10 kDa for an antibody) and dialyze against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm successful conjugation. Techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy can be used.
Data Presentation
The following table provides representative data for the conjugation of a model protein (e.g., BSA) with this compound. Note that these values are illustrative and will vary depending on the specific protein and reaction conditions.
| Parameter | Expected Value | Method of Determination |
| Activation Efficiency | > 90% | 1H-NMR |
| Conjugation Efficiency | 60-80% | SDS-PAGE, Densitometry |
| Degree of Labeling (DOL) | 2-5 PEGs/protein | Mass Spectrometry |
| Purity of Conjugate | > 95% | Size-Exclusion HPLC |
| Recovery | > 70% | UV-Vis Spectroscopy |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete activation of this compound. | Ensure anhydrous conditions during activation. Use fresh CDI. |
| Hydrolysis of the activated linker. | Use the activated linker immediately after preparation. | |
| Presence of primary amines in the protein buffer. | Perform buffer exchange to an amine-free buffer before conjugation. | |
| Suboptimal pH for conjugation. | Ensure the conjugation buffer pH is between 7.5 and 8.5. | |
| Protein Precipitation/Aggregation | High concentration of organic solvent in the reaction mixture. | Keep the final concentration of DMF or DMSO below 10% (v/v). |
| High degree of labeling leading to increased hydrophobicity. | Reduce the molar excess of the activated linker. | |
| Inconsistent Degree of Labeling (DOL) | Variability in the activity of the CDI-activated linker. | Prepare the activated linker fresh for each conjugation reaction. |
| Inconsistent reaction time or temperature. | Standardize the incubation time and temperature. |
Conclusion
Bioconjugation with this compound offers a viable strategy for introducing a short, hydrophilic PEG spacer into biomolecules. The key to successful conjugation lies in the efficient activation of its terminal hydroxyl group prior to reaction with the target biomolecule. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their bioconjugation experiments, enabling the development of novel therapeutics and research tools.
References
Step-by-Step Guide for Protein Labeling with Dimethylamino-PEG3 Functionalized Reagents
For Researchers, Scientists, and Drug Development Professionals
Application Note: Enhancing Bioconjugates with Dimethylamino-PEG3 Linkers
The covalent modification of proteins with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. The inclusion of a this compound linker offers a trifunctional advantage: a hydrophilic PEG spacer, a terminal dimethylamino group, and a protein-reactive functional group. This combination is particularly valuable in the construction of complex biomolecules such as antibody-drug conjugates (ADCs), where precise control over linker chemistry is paramount for therapeutic efficacy.
The this compound moiety enhances the solubility and stability of the resulting conjugate, can reduce immunogenicity, and provides a tertiary amine that can be leveraged for its physicochemical properties or as a point of attachment in multi-step conjugation schemes. The protein-reactive group, typically an N-hydroxysuccinimide (NHS) ester for targeting primary amines or a maleimide for targeting sulfhydryl groups, enables the covalent attachment of the linker to the protein of interest.
This document provides detailed protocols for the labeling of proteins with this compound reagents functionalized with either an NHS ester or a maleimide group. It also outlines methods for the characterization of the resulting conjugates and discusses their application in drug development.
Experimental Workflow for Protein Labeling
The general workflow for protein labeling with a functionalized this compound reagent involves several key stages, from preparation of the protein and reagent to characterization of the final conjugate.
Protocol 1: Labeling of Primary Amines with this compound-NHS Ester
This protocol details the conjugation of a this compound-NHS ester to primary amines (N-terminus and lysine residues) on a target protein.
Materials:
-
Protein of interest
-
This compound-NHS Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.[1]
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]
-
-
Labeling Reaction:
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[2]
-
-
Purification:
-
Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.
-
Quantitative Data Summary for Amine Labeling
| Parameter | Recommended Conditions | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[1] |
| Reagent Molar Excess | 10- to 50-fold over protein | The optimal ratio should be determined empirically.[2][3] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS | Avoid amine-containing buffers like Tris. |
| pH | 7.2 - 8.5 (optimal ~8.5) | Higher pH increases reactivity but also hydrolysis of the NHS ester.[2] |
| Reaction Temperature | Room temperature or 4°C | |
| Reaction Time | 30-60 minutes at RT or 2 hours at 4°C | Longer times may be needed for less reactive proteins.[2] |
Protocol 2: Labeling of Sulfhydryl Groups with this compound-Maleimide
This protocol describes the conjugation of a this compound-maleimide to sulfhydryl groups (cysteine residues) on a target protein.
Materials:
-
Protein of interest containing free cysteine(s)
-
This compound-Maleimide
-
Reaction Buffer: PBS, Tris, or HEPES buffer, pH 7.0-7.5, degassed.[4]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMF or DMSO
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation and (Optional) Reduction:
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound-Maleimide in anhydrous DMSO or DMF.[5]
-
-
Labeling Reaction:
-
Purification:
-
Purify the conjugate from unreacted reagent using size-exclusion chromatography or dialysis.
-
Quantitative Data Summary for Sulfhydryl Labeling
| Parameter | Recommended Conditions | Notes |
| Protein Concentration | 1-10 mg/mL | |
| Reagent Molar Excess | 10- to 20-fold over protein | Start with a few ratios to find the optimum for your protein.[6] |
| Reaction Buffer | PBS, Tris, or HEPES, degassed | Must be free of thiols.[4] |
| pH | 7.0 - 7.5 | |
| Reaction Temperature | Room temperature or 2-8°C | |
| Reaction Time | 2 hours at RT or overnight at 2-8°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins.[6] |
Characterization of the Labeled Protein
SDS-PAGE Analysis:
-
Compare the labeled protein to the unmodified protein. Successful PEGylation will result in a band shift, indicating an increase in molecular weight.
Mass Spectrometry (MS):
-
LC-MS analysis of the intact protein is the most accurate method to determine the molecular weight of the PEGylated protein and to assess the distribution of different PEGylated species. The mass increase will correspond to the number of attached PEG moieties.
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
This compound linkers are integral to the design of ADCs. In an ADC, a monoclonal antibody (mAb) is linked to a potent cytotoxic payload. The linker's properties are critical for the stability of the ADC in circulation and the efficient release of the payload within the target cancer cell.
Mechanism of Action of an Antibody-Drug Conjugate
The following diagram illustrates the mechanism of action of a typical ADC, from binding to a cancer cell to the induction of apoptosis.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[7][] The complex is then internalized, typically through endocytosis.[][9] Within the cell, the linker is cleaved in the lysosome, releasing the cytotoxic payload.[7][] The payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubules, ultimately leading to apoptosis.[9] The specific design of the linker, including the PEG spacer, is crucial for the successful delivery and release of the payload.[7]
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 9. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethylamino-PEG3 in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's safety and efficacy. Polyethylene glycol (PEG) linkers are frequently employed to enhance the hydrophilicity and improve the pharmacokinetic properties of ADCs, particularly when using hydrophobic payloads.[1][2]
This document provides detailed application notes and protocols for the conceptual use of a heterobifunctional Dimethylamino-PEG3 linker in the development of ADCs. The this compound linker features a tertiary amine on one terminus and a reactive group on the other, connected by a discrete three-unit PEG chain. The tertiary amine can contribute to the overall solubility and pharmacokinetic profile of the ADC, while the reactive group allows for covalent attachment to either the antibody or the payload.
Physicochemical Properties and Advantages of this compound Linker
The inclusion of a this compound linker in an ADC construct offers several potential advantages:
-
Enhanced Hydrophilicity: The PEG chain increases the water solubility of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads.[2][3]
-
Improved Pharmacokinetics: PEGylation is known to prolong the circulation half-life of biologics by increasing their hydrodynamic size and shielding them from proteolytic degradation.[3][4]
-
Discrete Length: The use of a discrete PEG3 linker ensures the production of a homogeneous ADC product, which is beneficial for analytical characterization and regulatory approval.[5]
-
Modulation of Physicochemical Properties: The terminal dimethylamino group, a tertiary amine, can influence the overall charge and basicity of the linker-payload complex, potentially impacting cell permeability and biodistribution.
Data Presentation: Quantitative Parameters for ADC Synthesis and Characterization
The following tables summarize key quantitative parameters that should be determined during the synthesis and characterization of an ADC utilizing a this compound linker. These values are illustrative and will require optimization for each specific ADC.
Table 1: Synthesis and Conjugation Parameters
| Parameter | Target Value | Method of Determination |
| Drug-Linker Conjugation Yield | > 80% | RP-HPLC, LC-MS |
| Antibody-Drug-Linker Conjugation Efficiency | 40-60% | HIC, RP-HPLC, UV-Vis Spectroscopy |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC, UV-Vis Spectroscopy, Mass Spectrometry |
| Monomer Content | > 95% | SEC |
| Free Drug Content | < 1% | RP-HPLC |
Table 2: In Vitro Characterization Parameters
| Parameter | Target Value | Method of Determination |
| Antigen Binding Affinity (KD) | Comparable to unconjugated antibody | ELISA, SPR |
| In Vitro Cytotoxicity (IC50) | Potent (nM range) in antigen-positive cells | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |
| Specificity | Significantly less potent in antigen-negative cells | Cell Viability Assay |
| In Vitro Plasma Stability (% intact ADC after 7 days) | > 90% | ELISA, LC-MS |
Table 3: In Vivo Performance Parameters
| Parameter | Target Value | Method of Determination |
| Plasma Half-life (t1/2) | Prolonged compared to non-PEGylated ADC | Pharmacokinetic analysis via ELISA or LC-MS/MS |
| Tumor Accumulation | High and sustained | Biodistribution studies (e.g., using radiolabeled ADC) |
| Anti-tumor Efficacy | Significant tumor growth inhibition | Xenograft tumor models |
| Safety and Tolerability | Well-tolerated at efficacious doses | Toxicology studies |
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of an ADC using a hypothetical this compound-Maleimide linker, where the hydroxyl group of this compound has been functionalized with a maleimide group for cysteine-based conjugation.
Protocol 1: Conjugation of this compound-Maleimide to a Thiol-Containing Payload
This protocol is not typically required if a pre-functionalized payload is used. However, it illustrates the general principle of activating a payload for subsequent conjugation.
Materials:
-
Thiol-containing payload
-
This compound-Maleimide
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer: Phosphate buffer (0.1 M, pH 7.0)
-
Quenching reagent (e.g., N-ethylmaleimide)
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Payload Preparation: Dissolve the thiol-containing payload in DMF. If the payload contains a disulfide bond, reduce it with a 2-fold molar excess of TCEP for 30 minutes at room temperature.
-
Linker Preparation: Dissolve a 1.2-fold molar excess of this compound-Maleimide in DMF.
-
Conjugation: Add the linker solution to the payload solution. Add phosphate buffer (pH 7.0) to achieve a final DMF concentration of 20-30%.
-
Reaction: Incubate the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the payload-linker conjugate by reverse-phase HPLC.
Protocol 2: Antibody Reduction and Conjugation to Payload-Linker
This protocol describes the conjugation of the this compound-payload to a monoclonal antibody via interchain cysteine residues.
Materials:
-
Monoclonal antibody in PBS, pH 7.4
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound-payload conjugate
-
Reaction Buffer: PBS with 5 mM EDTA, pH 7.4
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-Exclusion Chromatography (SEC)
Procedure:
-
Antibody Reduction:
-
Adjust the antibody concentration to 5-10 mg/mL in Reaction Buffer.
-
Add a 2.5-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the this compound-payload conjugate in DMSO.
-
Add a 5-fold molar excess of the payload-linker conjugate to the reduced antibody solution. The final DMSO concentration should not exceed 10%.
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the payload-linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using SEC to remove unconjugated payload-linker and other small molecules.
-
The buffer should be exchanged to a formulation buffer (e.g., PBS, pH 7.4).
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Column: A hydrophobic interaction chromatography (HIC) column.
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 20 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV at 280 nm.
-
Analysis: The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity. The average DAR is calculated from the peak areas of the different species.
2. Aggregation Analysis by SEC-HPLC:
-
Column: A size-exclusion chromatography (SEC) column suitable for separating proteins.
-
Mobile Phase: PBS, pH 7.4.
-
Flow Rate: Isocratic flow.
-
Detection: UV at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peaks.
3. In Vitro Cytotoxicity Assay:
-
Cell Lines: An antigen-positive cancer cell line and an antigen-negative control cell line.
-
Procedure:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and relevant controls (e.g., unconjugated antibody, free drug).
-
Incubate for 72-120 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 values.
-
Visualizations
Caption: Workflow for ADC synthesis and characterization.
References
Application Notes and Protocols for Dimethylamino-PEG3 Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental conditions for reactions involving Dimethylamino-PEG3. This versatile linker is a valuable tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-ol, features a terminal hydroxyl group for conjugation and a dimethylamino group that can modulate the physicochemical properties of the resulting molecule.
Overview of this compound Reactivity
The primary reactive site of this compound for conjugation is its terminal hydroxyl group. This group can undergo several common organic reactions to form stable covalent bonds. The tertiary dimethylamino group is generally not reactive under standard conjugation conditions but can be quaternized to introduce a permanent positive charge.
Key Reactions:
-
Esterification: Reaction of the terminal hydroxyl group with a carboxylic acid to form an ester linkage. This is a common method for attaching this compound to proteins, small molecules, or other linkers.
-
Etherification: Formation of an ether linkage by reacting the hydroxyl group with a suitable electrophile, such as an alkyl halide.
-
Activation of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.
-
Quaternization: The dimethylamino group can be alkylated, typically with an alkyl halide, to form a quaternary ammonium salt.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical experimental conditions for key reactions involving this compound. These are intended as a starting point, and optimization may be necessary for specific applications.
Table 1: Steglich Esterification of this compound with a Carboxylic Acid
| Parameter | Condition |
| Reagents | This compound, Carboxylic Acid, DCC, DMAP |
| Stoichiometry | 1.2 eq. This compound, 1 eq. Carboxylic Acid, 1.5 eq. DCC, 0.1-0.2 eq. DMAP |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-24 hours |
| Monitoring | HPLC or TLC |
| Work-up | Filtration to remove DCU, aqueous wash, and purification by chromatography |
Table 2: Mitsunobu Reaction of this compound with a Carboxylic Acid
| Parameter | Condition |
| Reagents | This compound, Carboxylic Acid, Triphenylphosphine (PPh3), DIAD or DEAD |
| Stoichiometry | 1 eq. This compound, 1.2 eq. Carboxylic Acid, 1.5 eq. PPh3, 1.5 eq. DIAD/DEAD |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Monitoring | TLC or LC-MS |
| Work-up | Removal of solvent and purification by flash column chromatography |
Table 3: Activation of this compound Hydroxyl Group (Tosylation)
| Parameter | Condition |
| Reagents | This compound, p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) or Pyridine |
| Stoichiometry | 1 eq. This compound, 1.2 eq. TsCl, 1.5 eq. TEA/Pyridine |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-16 hours |
| Monitoring | TLC |
| Work-up | Quench with saturated aqueous NaHCO3 solution and extraction |
Table 4: Quaternization of this compound
| Parameter | Condition |
| Reagents | This compound, Alkyl Halide (e.g., Methyl Iodide) |
| Stoichiometry | 1 eq. This compound, 1-1.5 eq. Alkyl Halide |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Acetonitrile |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2-24 hours |
| Monitoring | 1H NMR or LC-MS |
| Work-up | Precipitation of the product or removal of solvent and purification |
Experimental Protocols
Protocol for Steglich Esterification
This protocol describes the conjugation of a molecule containing a carboxylic acid to the hydroxyl group of this compound.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 eq.), this compound (1.2 eq.), and DMAP (0.1-0.2 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.5 eq.) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with an appropriate organic solvent and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Mitsunobu Reaction
This protocol provides an alternative method for the esterification of a carboxylic acid with the hydroxyl group of this compound, often with inversion of stereochemistry at the alcohol carbon.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 eq.), this compound (1 eq.), and PPh3 (1.5 eq.) in anhydrous THF.[1]
-
Cool the solution to 0 °C.
-
Slowly add DIAD or DEAD (1.5 eq.) to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the crude product directly by flash column chromatography to remove triphenylphosphine oxide and other byproducts.
Protocol for Activation of the Hydroxyl Group (Tosylation)
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous TEA or pyridine (1.5 equivalents) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for 4-16 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.[2]
-
Extract the product with DCM, dry the organic layer, and concentrate to yield the activated linker.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound as a linker function by inducing the degradation of a target protein via the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves a sequential conjugation strategy.
Caption: Workflow for two-step synthesis of a PROTAC.
References
Application Notes and Protocols for Dimethylamino-PEG3 in Peptide and Oligonucleotide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylamino-PEG3, also known as 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-ol, is a functionalized polyethylene glycol (PEG) linker that is increasingly utilized in bioconjugation, particularly in the development of sophisticated biomolecular constructs such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, featuring a tertiary dimethylamino group and a terminal hydroxyl group, provides unique properties for the modification of peptides and oligonucleotides. The discrete three-unit PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the conjugated biomolecules.[4]
These application notes provide detailed protocols for the modification of peptides and oligonucleotides using this compound. The protocols will focus on the activation of the terminal hydroxyl group for subsequent conjugation, as the tertiary dimethylamino group is typically not reactive under standard bioconjugation conditions.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-ol[3] |
| Synonyms | This compound[3] |
| CAS Number | 2741-30-2[3] |
| Molecular Formula | C8H19NO3[3] |
| Molecular Weight | 177.24 g/mol [3] |
| Appearance | To be determined[3] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)[3] |
Principles of Conjugation
The primary route for conjugating this compound to peptides and oligonucleotides involves the activation of its terminal hydroxyl group. This can be achieved through several methods, most commonly by converting the hydroxyl into a more reactive functional group. One such method is the reaction with an activating agent to form a derivative that can readily react with nucleophiles on the target biomolecule, such as primary amines (N-terminus or lysine side chains in peptides, amino-modified oligonucleotides) or thiols (cysteine side chains in peptides, thiol-modified oligonucleotides).
A common strategy involves the activation of a carboxylic acid-containing molecule, which then reacts with the hydroxyl group of this compound. However, for direct conjugation of the PEG linker to a biomolecule, the hydroxyl group of the PEG linker itself needs to be activated.
This document will detail a two-step process:
-
Activation of the this compound hydroxyl group.
-
Conjugation of the activated this compound to the target peptide or oligonucleotide.
Experimental Protocols
Protocol 1: Activation of this compound with p-Nitrophenyl Chloroformate
This protocol describes the activation of the hydroxyl group of this compound to create a reactive p-nitrophenyl carbonate derivative, which can then react with primary amines on peptides or oligonucleotides.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Diatomaceous earth
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: Cool the solution to 0°C in an ice bath. Add anhydrous pyridine (1.2 equivalents) dropwise, followed by the slow addition of a solution of p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield the activated this compound p-nitrophenyl carbonate.
-
Characterization: Confirm the structure and purity of the product using techniques such as NMR and mass spectrometry.
Protocol 2: Conjugation of Activated this compound to a Peptide
This protocol details the reaction of the activated this compound p-nitrophenyl carbonate with a peptide containing a primary amine (N-terminus or lysine side chain).
Materials:
-
Peptide with a primary amine
-
Activated this compound p-nitrophenyl carbonate (from Protocol 1)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
-
Analytical instruments (e.g., Mass Spectrometry - MS)
Procedure:
-
Peptide Preparation: Dissolve the peptide in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.
-
Reaction Setup: To the peptide solution, add DIPEA (2-3 equivalents). In a separate vial, dissolve the activated this compound p-nitrophenyl carbonate (1.5-5 equivalents) in anhydrous DMF or DMSO.
-
Conjugation: Add the activated this compound solution to the peptide solution. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitoring: Monitor the reaction progress by LC-MS to observe the formation of the desired conjugate.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and stir for 15-30 minutes.
-
Purification: Purify the this compound-peptide conjugate using RP-HPLC.
-
Characterization: Confirm the identity, purity, and integrity of the final conjugate by LC-MS and/or MALDI-TOF mass spectrometry.
Protocol 3: Conjugation of Activated this compound to an Amino-Modified Oligonucleotide
This protocol outlines the conjugation of activated this compound to an oligonucleotide that has been synthesized with a 5' or 3' amine modification.
Materials:
-
Amino-modified oligonucleotide
-
Activated this compound p-nitrophenyl carbonate (from Protocol 1)
-
0.1 M Sodium Bicarbonate/Carbonate buffer, pH 9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., HPLC with an anion-exchange or reverse-phase column)
-
Analytical instruments (e.g., Mass Spectrometry)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the sodium bicarbonate/carbonate buffer to a final concentration of 1-5 mM.
-
Activated PEG Preparation: Dissolve the activated this compound p-nitrophenyl carbonate in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation: Add the activated this compound solution to the oligonucleotide solution. A molar excess of the activated PEG (e.g., 10-50 fold) is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for 12-24 hours with gentle mixing, protected from light.
-
Purification: Purify the this compound-oligonucleotide conjugate by HPLC. The choice of column (anion-exchange or reverse-phase) will depend on the properties of the oligonucleotide.
-
Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Data Presentation
The following tables provide illustrative data for the characterization of this compound modified peptides and oligonucleotides. Actual results will vary depending on the specific biomolecule and reaction conditions.
Table 1: Illustrative Characterization of a this compound Modified Peptide
| Parameter | Unmodified Peptide | Modified Peptide | Method of Determination |
| Molecular Weight (Da) | 1500.0 | 1659.2 (1500.0 + 159.2*) | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| RP-HPLC Retention Time (min) | 12.5 | 13.8 | RP-HPLC |
| Conjugation Efficiency (%) | N/A | > 80% | LC-MS |
| Purity (%) | > 95% | > 95% | RP-HPLC |
*Note: The mass increase corresponds to the this compound moiety minus the elements of water and the leaving group from the activation chemistry.
Table 2: Illustrative Characterization of a this compound Modified Oligonucleotide
| Parameter | Unmodified Oligonucleotide | Modified Oligonucleotide | Method of Determination |
| Molecular Weight (Da) | 6000.0 | 6159.2 | Mass Spectrometry (ESI-MS) |
| Anion-Exchange HPLC Retention Time (min) | 20.1 | 19.5 | Anion-Exchange HPLC |
| Conjugation Yield (%) | N/A | 60-70% | HPLC |
| Purity (%) | > 90% | > 90% | HPLC |
Conclusion
This compound is a versatile linker for the modification of peptides and oligonucleotides. The protocols provided herein describe a robust method for the activation of its terminal hydroxyl group and subsequent conjugation to amine-functionalized biomolecules. The hydrophilic PEG spacer can improve the biopharmaceutical properties of the resulting conjugates, making this compound a valuable tool in drug development and life sciences research. Successful implementation of these protocols requires careful optimization of reaction conditions and thorough characterization of the final products.
References
Application Notes and Protocols for the Synthesis of E3 Ligase Ligands with Amino-PEG3 Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1][2] These molecules represent a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins, including those previously considered "undruggable".[1] A PROTAC molecule is composed of three distinct parts: a "warhead" ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3]
The linker is a critical component that heavily influences the efficacy of the PROTAC.[1][3] Its length, flexibility, and physicochemical properties are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][3] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility, cell permeability, and pharmacokinetic profiles of the final compound.[3][4][5] This document provides detailed protocols for the synthesis and evaluation of PROTACs utilizing an Amino-PEG3 linker, a versatile building block for constructing potent protein degraders.
Mechanism of Action: PROTAC-Mediated Protein Degradation PROTACs operate catalytically by bringing a target protein into close proximity with an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[2] The resulting poly-ubiquitin chain acts as a molecular tag, marking the protein for recognition and subsequent degradation by the 26S proteasome.[3][6] The PROTAC molecule itself is not degraded in this process and is released to engage another target protein molecule, allowing a single PROTAC molecule to induce the degradation of multiple protein copies.[3]
Caption: PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Data Presentation
The efficacy of a synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key metrics include the DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[3] Physicochemical properties are also critical for evaluating the drug-like qualities of the molecule.
Table 1: Physicochemical Properties of a Representative Amino-PEG3 Linker (Note: This table uses Methylamino-PEG3-acid as an example; values should be determined experimentally for specific conjugates.)
| Property | Value |
| Chemical Name | 3-(2-(2-(Methylamino)ethoxy)ethoxy)propanoic acid |
| Formula | C₈H₁₇NO₄ |
| Molecular Weight | 191.22 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DMF, DMSO, Water |
Table 2: Example In Vitro Degradation Profile of a Hypothetical PROTAC (Note: Actual values must be determined experimentally.)
| Parameter | Cell Line | Value |
| DC₅₀ | HCC-827 | 5.0 nM |
| Dₘₐₓ | HCC-827 | >95% |
| DC₅₀ | H3255 | 3.3 nM |
| Dₘₐₓ | H3255 | >90% |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using a versatile Amino-PEG3 linker. A sequential, two-step synthesis is often preferred to ensure precise control over the final structure.[1]
Synthesis Workflow Overview
The synthesis involves the sequential conjugation of the E3 ligase ligand and the target protein ligand to the bifunctional Amino-PEG3 linker. This is typically achieved through robust amide bond formation reactions.
Caption: General workflow for sequential PROTAC synthesis using an Amino-PEG3 linker.
Protocol 1: Two-Step Synthesis of a PROTAC Molecule
This protocol describes a representative method for synthesizing a heterobifunctional PROTAC using a linker such as Methylamino-PEG3-t-butyl ester, which features a protected carboxylic acid and a reactive secondary amine.[1][3]
Materials and Equipment:
-
E3 Ligase Ligand with a carboxylic acid functional group (e.g., Pomalidomide-acid)
-
Methylamino-PEG3-t-butyl ester
-
Target Protein Ligand with an amine functional group (e.g., JQ1-amine)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][3]
-
Anhydrous solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[3][7]
-
Magnetic stirrer, round-bottom flasks, nitrogen atmosphere setup
-
Analytical and preparative HPLC, LC-MS for monitoring and purification
Procedure:
Step 1: Amide Coupling of E3 Ligase Ligand to Linker [1]
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.[1]
-
Add Methylamino-PEG3-t-butyl ester (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate product by flash column chromatography or preparative HPLC.[1]
Step 2: Deprotection and Second Amide Coupling [3][7]
-
Deprotection: Dissolve the purified intermediate from Step 1 (1.0 eq) in DCM (0.1 M). Cool to 0 °C.
-
Add TFA (10 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by LC-MS).[3]
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3 x 10 mL) to ensure complete removal of residual TFA. The resulting carboxylic acid intermediate is often used directly in the next step.[1][3]
-
Second Coupling: Dissolve the deprotected intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.[3]
-
Add the amine-functionalized target protein ligand (1.1 eq).
-
Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.[1]
-
Perform an aqueous work-up as described in Step 1.5.
-
Purify the final PROTAC molecule by preparative HPLC to achieve high purity.
Protocol 2: Biological Evaluation of PROTAC Activity
This protocol outlines how to determine the degradation efficiency (DC₅₀ and Dₘₐₓ) of the synthesized PROTAC in a cellular context using Western Blotting.[3]
Materials and Equipment:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC molecule
-
Cell culture media, plates, and incubator
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membranes
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
-
Densitometry software
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).[3]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer.[3]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.[3]
-
Western Blotting:
-
Separate equal amounts of protein lysate (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific to the target protein.
-
Separately, probe the membrane with a primary antibody for a loading control protein.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[3]
-
-
Data Analysis:
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.[3]
-
Normalize the intensity of the target protein band to its corresponding loading control band for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Application in Signaling Pathways
PROTACs are powerful tools for dissecting and therapeutically targeting signaling pathways implicated in diseases like cancer. For instance, Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, and developing BTK-degrading PROTACs is a key therapeutic strategy.[3]
Caption: Simplified BTK signaling pathway and the intervention point for a BTK-targeting PROTAC.
Conclusion: Amino-PEG3 linkers are highly effective and versatile tools for the synthesis of PROTACs.[1][3] The protocols and data presented here provide a solid foundation for researchers to design, create, and evaluate novel protein degraders. The modularity of PROTAC synthesis allows for systematic optimization of the warhead, E3 ligase ligand, and the crucial linker component to achieve potent, selective, and therapeutically viable degradation of disease-relevant proteins.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. Applications of protein ubiquitylation and deubiquitylation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application of Dimethylamino-PEG3 in Cancer Research Models: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylamino-PEG3 is a versatile, heterobifunctional linker increasingly utilized in the development of targeted cancer therapies. Its structure, featuring a dimethylamino group and a three-unit polyethylene glycol (PEG) chain, imparts desirable physicochemical properties to therapeutic constructs. The PEG moiety enhances aqueous solubility and can improve the pharmacokinetic profile of the final molecule, a crucial aspect for in vivo applications. The dimethylamino group serves as a convenient handle for conjugation to other molecules. In cancer research, this compound is primarily employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a component in the construction of Antibody-Drug Conjugates (ADCs). These therapeutic modalities leverage the principles of targeted protein degradation and specific delivery of cytotoxic agents, respectively, to eliminate cancer cells with high precision.
Application in PROTACs
PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in cancer progression. A PROTAC typically consists of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The this compound linker is frequently employed in PROTAC design to optimize the spatial orientation of the warhead and the E3 ligase ligand, facilitating the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
A prominent example of a target for PROTAC-mediated degradation in cancer is the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, most notably c-MYC. By inducing the degradation of BRD4, PROTACs can effectively downregulate c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary for BRD4-Targeting PROTACs
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical PROTAC-DMP3 | BRD4 | Pomalidomide (CRBN) | This compound | HeLa | ~5-20 | >90 | Illustrative |
| ARV-825 | BETs | Pomalidomide (CRBN) | PEG/Alkyl | MDA-MB-231 | ~1 | >95 | [1] |
| dBET6 | BETs | (R)-THAL-Ph (CRBN) | PEG | MV4-11 | 1.8 | >90 | [2] |
| MZ1 | BETs | VHL-1 (VHL) | PEG/Alkyl | HeLa | ~25 | >90 | [1] |
Note: The data for the hypothetical PROTAC-DMP3 is an estimation based on the performance of similar molecules and is for illustrative purposes only.
Signaling Pathway: BRD4 Degradation and c-MYC Downregulation
The degradation of BRD4 by a PROTAC initiates a cascade of downstream effects, culminating in the suppression of the c-MYC oncogene. The following diagram illustrates this signaling pathway.
Caption: PROTAC-induced BRD4 degradation and downstream effects on c-MYC.
Experimental Protocols for PROTAC Evaluation
This protocol is used to quantify the extent of target protein degradation in response to PROTAC treatment.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
This compound PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the this compound PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Plot the percentage of remaining BRD4 protein against the PROTAC concentration to determine the DC50 and Dmax values.
The following diagram outlines the general workflow for the synthesis and biological evaluation of a PROTAC.
Caption: General workflow for PROTAC development.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that deliver a potent cytotoxic payload specifically to cancer cells by conjugating it to a monoclonal antibody that recognizes a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC. A this compound moiety can be incorporated into the linker to enhance the hydrophilicity of the ADC, which is particularly beneficial when using hydrophobic payloads, as it can reduce aggregation and improve the pharmacokinetic properties of the conjugate.[3]
Quantitative Data Summary for ADCs with PEG Linkers
The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in a cell-based assay. The following table presents representative data for ADCs with short PEG linkers, demonstrating the impact of targeted delivery.
| Antibody Target | Payload | Linker Type | Cell Line | IC50 (nM) | Reference |
| HER2 | MMAE | vc-PAB with PEG3 | SK-BR-3 (HER2+) | ~1-10 | Illustrative |
| HER2 | MMAE | vc-PAB with PEG4 | NCI-N87 (HER2+) | ~5 | [4] |
| CD30 | MMAE | vc-PAB | Karpas 299 (CD30+) | 0.5 | [5] |
Note: The data for the HER2-targeting ADC with a PEG3 linker is an estimation based on published data for similar constructs and is for illustrative purposes.
Experimental Protocols for ADC Evaluation
This protocol assesses the cytotoxic effect of an ADC on cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration to determine the IC50 value.
The diagram below illustrates the key steps in the synthesis and evaluation of an ADC.
Caption: General workflow for ADC development.
Conclusion
This compound serves as a valuable building block in the construction of advanced cancer therapeutics such as PROTACs and ADCs. Its incorporation as a linker can enhance the solubility and pharmacokinetic properties of these complex molecules, ultimately contributing to their therapeutic efficacy. The provided protocols offer a foundational framework for the synthesis and evaluation of this compound-containing cancer research models, enabling further investigation into their potential as targeted therapies. While specific quantitative data for this compound-containing molecules is still emerging, the representative data presented for similar constructs underscores the promise of this approach in developing next-generation cancer treatments.
References
Application Note: Comprehensive Analytical Characterization of Dimethylamino-PEG3 Conjugates
Introduction
Dimethylamino-PEG3 is a discrete polyethylene glycol (PEG) linker containing a dimethylamino group and a terminal functional group for conjugation. It is frequently utilized in the development of advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible bridge connecting a target protein binder and an E3 ligase ligand.[1] The precise chemical structure, purity, and homogeneity of the final this compound conjugate are critical quality attributes that directly impact its efficacy, safety, and pharmacokinetic properties.[2] Therefore, a robust and multi-faceted analytical approach is essential for comprehensive characterization, ensuring product quality and consistency for researchers, scientists, and drug development professionals.[2]
This document provides detailed application notes and protocols for the primary analytical techniques used to characterize this compound conjugates: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound conjugates.[3] ¹H NMR provides detailed information about the chemical environment of protons, allowing for verification of the covalent linkage and the integrity of the PEG chain and the conjugated molecule.[3][4]
The characteristic signal for the repeating ethylene glycol units (-OCH2CH2-) of the PEG chain typically appears as a prominent multiplet around 3.6 ppm.[5] The protons of the dimethylamino group [(CH₃)₂N-] will have a distinct chemical shift, and changes in the signals of the conjugated molecule (e.g., a small molecule drug or binder) can confirm successful conjugation. By comparing the integration of characteristic signals from the PEG linker to those of the conjugated molecule, ¹H NMR can also be used to quantitatively assess the degree of conjugation.[5] ¹³C NMR can further support structural elucidation by providing information on the carbon backbone, reducing the signal overlap often seen in ¹H NMR spectra.[5]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation :
-
Accurately weigh and dissolve 5-10 mg of the purified and dried this compound conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[5]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.[5]
-
Transfer the solution to a clean, dry NMR tube. For quantitative analysis (qNMR), add a known concentration of an internal standard.[3]
-
-
Data Acquisition :
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz.[3]
-
Use a standard single-pulse experiment. If using a protic solvent like D₂O, apply a water suppression pulse sequence (e.g., presaturation).[3]
-
Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).[5]
-
Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[5]
-
Use a relaxation delay of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure accurate integration for quantitative measurements.[3]
-
-
Data Processing and Analysis :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.[3]
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
Integrate the signals corresponding to the this compound linker and specific, well-resolved signals from the conjugated molecule.
-
Confirm the presence of characteristic peaks for the PEG backbone (~3.6 ppm), the dimethylamino group, and the conjugated molecule.[5]
-
Data Presentation: ¹H NMR
| Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |
| Dimethylamino Protons (-N(CH₃)₂) | 2.2 - 2.8 | Singlet | 6H |
| PEG Methylene Protons (-OCH₂CH₂O-) | 3.5 - 3.7 | Multiplet | 8H (for PEG3) |
| PEG Methylene Protons (-CH₂N-) | 2.5 - 2.9 | Triplet | 2H |
| Conjugated Molecule Protons | Variable | Variable | Variable |
| Note: Chemical shifts are approximate and can vary based on solvent and the nature of the conjugated molecule. |
Mass Spectrometry (MS): Molecular Weight Verification
Application Note
Mass spectrometry (MS) is a highly sensitive technique that provides definitive confirmation of successful conjugation by measuring the precise molecular weight of the intact conjugate.[6][7] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[8][9] ESI-MS, often coupled with liquid chromatography (LC-MS), is particularly powerful as it allows for the analysis of complex mixtures, providing both separation and mass information.[10][11] The resulting mass spectrum should show a peak corresponding to the theoretical molecular weight of the this compound conjugate, confirming the covalent attachment of the linker to the molecule of interest.[7] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of confidence to the structural assignment.[9]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation :
-
Liquid Chromatography (LC) Separation :
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.[7]
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[7]
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Gradient : Start with a low percentage of Mobile Phase B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over several minutes to elute the conjugate.
-
Injection Volume : 1 - 5 µL.
-
-
Mass Spectrometry (MS) Detection :
-
Ionization Mode : Positive Electrospray Ionization (ESI+), as the dimethylamino group is readily protonated.
-
Mass Analyzer : Time-of-Flight (TOF) or Orbitrap for high-resolution analysis.
-
Scan Range : Set a mass range appropriate for the expected molecular weight of the conjugate (e.g., m/z 100-2000).
-
Data Analysis : Deconvolute the raw mass spectrum if multiple charge states are observed to obtain the zero-charge mass.[6] Compare the experimental mass to the calculated theoretical mass of the desired conjugate.[7]
-
Data Presentation: MS
| Compound | Theoretical Mass (Da) | Observed Mass (m/z) | Mass Error (ppm) |
| Starting Material (Molecule X) | 450.21 | 451.22 [M+H]⁺ | < 5 |
| This compound Conjugate | 607.35 | 608.36 [M+H]⁺ | < 5 |
| Note: Data is for a hypothetical conjugation of a 450.21 Da molecule with this compound (MW: 177.24 Da), accounting for the loss of H₂O. |
High-Performance Liquid Chromatography (HPLC): Purity and Homogeneity Assessment
Application Note
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and homogeneity of this compound conjugates.[4][] It is used to separate the final conjugate from unreacted starting materials, reagents, and any side products formed during the reaction.
-
Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity.[10] It is highly effective for determining the purity of the final product and is often coupled with MS detection (LC-MS).
-
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic size in solution.[14] This method is ideal for identifying and quantifying high molecular weight aggregates or low molecular weight fragments that may have formed.[6][15]
Detection is typically performed using a UV detector, although for PEG conjugates that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can provide more universal and sensitive detection.[][16]
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation : Dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.
-
Instrumentation :
-
Column : C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.
-
Mobile Phase B : 0.1% TFA or FA in Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Gradient : A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Detection : UV absorbance at a relevant wavelength (e.g., 254 nm or 280 nm) for the conjugated molecule.
-
-
Data Analysis : Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the main product peak area relative to the total peak area.
Data Presentation: HPLC Purity
| Analysis Method | Analyte | Retention Time (min) | Peak Area (%) |
| RP-HPLC | Starting Material (Molecule X) | 8.5 | 1.2 |
| RP-HPLC | This compound Conjugate | 12.1 | 98.5 |
| RP-HPLC | Impurity 1 | 14.3 | 0.3 |
| SEC-HPLC | Aggregate | 7.2 | 0.5 |
| SEC-HPLC | Monomeric Conjugate | 9.8 | 99.5 |
| Note: Data is illustrative and will vary based on the specific conjugate and chromatographic conditions. |
Visualizations
Caption: General experimental workflow for the characterization of this compound conjugates.
Caption: Relationship between analytical techniques and the information they provide.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 14. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
How to improve low yield in Dimethylamino-PEG3 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of Dimethylamino-PEG3, particularly focusing on improving low yields.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low or no yield is a common issue that can arise from several factors. The following sections break down the potential causes and provide systematic troubleshooting steps.
Q1: What are the primary causes of low yield in this compound synthesis?
Low yields in the synthesis of this compound can typically be attributed to one or more of the following factors:
-
Poor Quality of Starting Materials: The purity and integrity of the starting PEG3 derivative and dimethylamine are crucial.
-
Suboptimal Reaction Conditions: Reaction parameters such as temperature, reaction time, and pH can significantly impact the efficiency of the synthesis.
-
Presence of Moisture: PEG compounds are often hygroscopic, and the presence of water can interfere with many common organic reactions.[1]
-
Inefficient Purification: The final product may be lost during workup and purification steps.
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
Q2: How can I troubleshoot a low-yield synthesis of this compound via reductive amination?
Reductive amination is a common method for this synthesis. If you are experiencing low yields, consider the following:
| Potential Cause | Troubleshooting Step |
| Poor Quality of PEG3-aldehyde | Ensure the PEG3-aldehyde is pure and free from acidic impurities. It is also susceptible to oxidation and polymerization.[2] |
| Ineffective Reducing Agent | Use a fresh, high-quality reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. Contaminants in sodium cyanoborohydride can inhibit the reaction.[3] |
| Suboptimal pH | The pH of the reaction is critical for both imine formation and reduction. For reductive amination, a slightly acidic pH (typically 5-7) is often optimal.[4] |
| Reaction Temperature | Low temperatures may slow down the reaction, while high temperatures can lead to side reactions. Room temperature is generally a good starting point. |
| Stoichiometry of Reagents | An excess of dimethylamine and the reducing agent may be necessary to drive the reaction to completion. |
Q3: My synthesis involves the nucleophilic substitution of a tosylated-PEG3. What could be causing the low yield?
For syntheses involving tosylated PEG precursors, consider these points:
| Potential Cause | Troubleshooting Step |
| Incomplete Tosylation | Ensure the initial tosylation of the PEG3 diol is complete. Monitor the reaction by TLC or NMR.[5] |
| Poor Leaving Group | Verify the quality of the tosyl chloride used for the tosylation step.[5] |
| Inefficient Substitution | A higher reaction temperature or a more polar aprotic solvent (e.g., DMF, DMSO) can facilitate the substitution reaction with dimethylamine. |
| Base Strength | A suitable, non-nucleophilic base may be required to scavenge the acid formed during the reaction. |
Frequently Asked Questions (FAQs)
Q4: What is a typical expected yield for this compound synthesis?
While the yield can vary significantly based on the specific protocol and scale, a well-optimized synthesis should generally provide yields in the range of 60-80%.
Q5: How can I effectively purify the final this compound product?
The purification strategy will depend on the properties of the final product and any remaining impurities. Common methods include:
-
Column Chromatography: Silica gel chromatography is often effective for removing non-polar impurities.
-
Ion-Exchange Chromatography: This can be useful for separating the desired product based on the basicity of the dimethylamino group.[5]
-
Liquid-Liquid Extraction: The basic nature of the product can be exploited by performing extractions at different pH values.[6][7]
Q6: Are there any common side reactions to be aware of?
Yes, potential side reactions include:
-
Over-alkylation: If the starting material has multiple reactive sites.
-
Hydrolysis of intermediates: Especially if moisture is present.
-
Intramolecular cyclization: Although less common for a short PEG chain.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol outlines a general procedure for the synthesis of this compound from a PEG3-aldehyde.
Materials:
-
Triethylene glycol monomethyl ether (or other suitable protected PEG3)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Dimethylamine (2M solution in THF)
-
Sodium triacetoxyborohydride
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Oxidation of PEG3-alcohol to PEG3-aldehyde (Swern Oxidation):
-
Dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of DMSO (2.4 eq) in anhydrous DCM.
-
After 15 minutes, add a solution of the starting PEG3-alcohol (1.0 eq) in anhydrous DCM.
-
Stir for 30 minutes, then add triethylamine (5.0 eq).
-
Allow the reaction to warm to room temperature.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is often used directly in the next step.
-
-
Reductive Amination:
-
Dissolve the crude PEG3-aldehyde in anhydrous DCM.
-
Add dimethylamine (2.0 eq, 2M solution in THF).
-
Stir for 1 hour at room temperature to form the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: Synthesis workflow for this compound via reductive amination.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dimethylamino-PEG3 Coupling Reactions
Welcome to the technical support center for Dimethylamino-PEG3 coupling. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in achieving successful conjugation.
Section 1: Coupling of Amine-Reactive PEG3-NHS Ester to a Dimethylamine-Containing Molecule
This section focuses on the common scenario where a molecule containing a dimethylamino group (or other primary/secondary amine) is conjugated with an N-hydroxysuccinimide (NHS) ester-activated PEG3 reagent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of an NHS ester reacting with an amine? The reaction is a nucleophilic acyl substitution. The unprotonated amine group on your molecule acts as a nucleophile, attacking the carbonyl carbon of the PEG3-NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1] A significant competing reaction is the hydrolysis of the NHS ester by water, which yields an unreactive carboxylic acid and reduces conjugation efficiency.[1][2]
Q2: What is the optimal pH for reacting a PEG3-NHS ester with an amine? The optimal pH range is between 7.2 and 8.5.[2][3] A pH of 8.3-8.5 is often recommended as the ideal balance.[1][3] At lower pH, the amine is protonated (R-NH2+) and becomes unreactive.[1][2] Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction.[2][3]
Q3: Which buffers are compatible with NHS ester reactions? Amine-free buffers are essential. Compatible options include:
Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester.[2][3] If your molecule is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary.[3]
Q4: How should I dissolve and handle my PEG3-NHS ester reagent? PEG3-NHS esters are moisture-sensitive.[3] They should be stored at -20°C in a desiccated environment.[4] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][5] Dissolve the reagent immediately before use in a high-quality, anhydrous (amine-free) water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][6] Do not prepare stock solutions for long-term storage, as the NHS ester will hydrolyze.[4]
Q5: What molar ratio of PEG3-NHS ester to my molecule should I use? The optimal molar excess of the PEG reagent depends on the concentration of your target molecule.
-
For protein/molecule concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point.[3]
-
For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be required to ensure efficient conjugation.[3]
Data Presentation: Optimizing Reaction Conditions
The efficiency of the coupling reaction is influenced by several key parameters. The following table summarizes the recommended conditions for achieving successful conjugation.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | The reaction is highly pH-dependent. Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis.[1][2][3] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) minimize hydrolysis, especially for longer reaction times. Room temperature reactions are faster.[5] |
| Reaction Time | 30 mins - 2 hours at RT; 2-4 hours to overnight at 4°C | The optimal time depends on the reactivity of the specific amine and may require empirical determination.[3][5] |
| Buffer | PBS, HEPES, Borate, Carbonate | Must be free of primary amines (e.g., Tris, Glycine).[2][3] |
| PEG-NHS Molar Excess | 10x to 50x | Use higher excess for dilute solutions of the target molecule.[3] |
| Organic Solvent | <10% of final reaction volume | When using DMSO or DMF to dissolve the PEG-NHS ester, keep the final concentration low to avoid protein precipitation.[3] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolysis of PEG-NHS Ester: Reagent was exposed to moisture or stored improperly. | Ensure proper storage and handling.[3] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1][3] |
| 2. Incorrect Buffer pH: pH is too low (<7.2) or too high (>8.5). | Verify the reaction buffer pH is within the optimal 7.2-8.5 range.[3] | |
| 3. Incompatible Buffer: Buffer contains primary amines (e.g., Tris). | Use an amine-free buffer. Perform buffer exchange if necessary.[2][3] | |
| 4. Insufficient Molar Excess: The ratio of PEG-NHS ester to the target molecule is too low. | Increase the molar excess of the PEG-NHS ester, especially for dilute samples.[3] | |
| Precipitation of Protein/Molecule | 1. High Concentration of Organic Solvent: Final concentration of DMSO or DMF is >10%. | Keep the final concentration of the organic solvent below 10%.[3] |
| 2. Use of a Hydrophobic NHS Ester: The properties of the conjugate lead to insolubility. | Consider using a more hydrophilic or longer-chain PEGylated NHS ester.[3] | |
| Inconsistent Results | 1. Reagent Instability: Using pre-made stock solutions of PEG-NHS ester. | Always prepare the PEG-NHS ester solution immediately before use. Do not store it.[4] |
| 2. Variable Reaction Times/Temps: Lack of consistency in incubation parameters. | Standardize incubation times and temperatures for all experiments. |
Experimental Protocol: General Procedure for PEG-NHS Ester Coupling
-
Preparation of Molecule: Dissolve your amine-containing molecule in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a final concentration of 1-10 mg/mL.[5]
-
Preparation of PEG-NHS Ester Solution: Allow the vial of PEG3-NHS ester to equilibrate to room temperature before opening.[5] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a 10-100 mg/mL solution.[5]
-
Conjugation Reaction: Add the calculated volume of the PEG3-NHS ester stock solution to the molecule solution while gently mixing.[5]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[3] The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[3] Incubate for 15-30 minutes.[5]
-
Purification: Remove excess, unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.[3][5]
Section 2: Coupling of this compound to a Carboxylic Acid-containing Molecule
This section addresses the scenario where the this compound linker itself (containing a secondary amine) is coupled to a molecule bearing a carboxylic acid group. This reaction is typically facilitated by activating the carboxylic acid with a carbodiimide, such as EDC, often in the presence of NHS.
Frequently Asked Questions (FAQs)
Q1: How do I couple this compound to my molecule's carboxylic acid? This is achieved by forming an amide bond. The carboxylic acid on your target molecule must first be "activated" to make it reactive towards the amine on the PEG linker.[7] The most common method uses a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7][8] EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester intermediate.[7] This intermediate then readily reacts with the dimethylamino group of the PEG linker.
Q2: What are the optimal conditions for EDC/NHS activation? The activation step is typically performed at a slightly acidic pH (4.7-6.0) in a buffer like MES.[9] Following activation, the pH is often raised to 7.2-7.5 before adding the amine-containing PEG linker to facilitate the nucleophilic attack.[9]
Q3: Can I use a one-step procedure? While a one-step reaction (mixing the molecule, EDC, NHS, and this compound together) is possible, a two-step procedure often yields better results and reduces side reactions. The two-step process involves first activating the carboxylic acid with EDC/NHS, followed by the addition of the amine-PEG linker.
Data Presentation: EDC/NHS Coupling Conditions
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.7 - 6.0 | Optimal for EDC-mediated activation of carboxylic acids. MES buffer is commonly used.[9] |
| Coupling pH | 7.2 - 7.5 | After activation, adjust pH to facilitate the reaction with the amine.[9] |
| Reagents | EDC and NHS (or sulfo-NHS) | NHS creates a more stable intermediate, improving coupling efficiency.[7] |
| Molar Ratios (EDC:NHS:PEG) | 1.5 : 1.5 : 1.2 (relative to molecule) | These are starting points and may require optimization.[9] |
| Reaction Time | Activation: 15-30 min; Coupling: 2-4 hours at RT or overnight at 4°C | Monitor reaction progress by a suitable analytical method like LC-MS.[9] |
| Solvent | Anhydrous DMF or DMSO | Use high-quality, amine-free solvents.[9] |
Experimental Protocol: General Procedure for EDC/NHS Coupling
-
Activation of Carboxylic Acid: Dissolve your carboxylic acid-containing molecule (1 equivalent) in an appropriate buffer (e.g., 0.1 M MES, pH 4.7-6.0) or an anhydrous solvent like DMF.[8][9]
-
Add NHS or sulfo-NHS (1.5 equivalents) followed by EDC (1.5 equivalents) to the solution.[9]
-
Incubate for 15-30 minutes at room temperature to form the active NHS ester intermediate.[8][9]
-
Conjugation Reaction: In a separate vial, dissolve the this compound linker (1.2 equivalents) in the reaction buffer or anhydrous DMF/DMSO.[9]
-
Add the this compound solution to the activated molecule solution. If using a buffered system, adjust the pH to 7.2-7.5.[9]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]
-
Quenching & Purification: Quench the reaction by adding an amine-containing buffer (e.g., Tris) or hydroxylamine.[8][9] Purify the final conjugate using reverse-phase HPLC, size-exclusion chromatography, or another appropriate technique to remove excess reagents and byproducts.[9]
Visualizations
Experimental Workflows and Logic Diagrams
Caption: A typical experimental workflow for NHS ester bioconjugation.
Caption: A logical workflow for troubleshooting low PEGylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
PROTAC Synthesis Technical Support Center: A Guide to Identifying and Minimizing Side Products
Welcome to the PROTAC Synthesis Technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities and side products in PROTAC synthesis?
A1: The modular nature of PROTACs means that impurities can arise at multiple stages of a multi-step synthesis.[1] Key sources include:
-
Incomplete Reactions: Unreacted starting materials (E3 ligase ligand, protein of interest (POI) ligand, or linker) are common impurities.
-
Side Reactions During Coupling: The formation of amide or ether linkages can be accompanied by side reactions, especially with complex starting materials containing multiple reactive functional groups.[2] For instance, in the synthesis of pomalidomide-PEG based PROTACs, a side reaction involving nucleophilic acyl substitution can lead to the displacement of the glutarimide ring.[3]
-
Incomplete Deprotection: Protecting groups, such as t-butyl esters, may not be fully removed, leading to a mixture of the desired product and the protected intermediate.[3]
-
Degradation: The final PROTAC molecule or intermediates may degrade during the reaction or purification process.[2]
-
Reagent-Related Impurities: Excess coupling reagents, bases, or their byproducts can contaminate the final product.
Q2: My LC-MS analysis shows a complex mixture of unidentified products. How can I begin to troubleshoot this?
A2: A complex product mixture often indicates the presence of side reactions or degradation.[2] A systematic approach is crucial for troubleshooting:
-
Analyze Each Starting Material: Verify the purity and identity of your starting ligands and linkers using techniques like NMR or LC-MS to ensure they have not degraded during storage.[2]
-
Evaluate Each Reaction Step Individually: Analyze the crude reaction mixture by LC-MS after each synthetic step to pinpoint where the impurities are being generated.
-
Consider Common Side Reactions: If using linkers with reactive functional groups, such as thiols, be particularly mindful of potential side reactions.[2]
-
Optimize Reaction Conditions: Factors such as reaction time, temperature, and solvent choice can significantly impact the formation of byproducts.[3]
Q3: How does the choice of linker affect the likelihood of side product formation?
A3: The linker is a critical component that influences not only the biological activity but also the physicochemical properties and synthetic accessibility of the PROTAC.[3][4]
-
Polyethylene Glycol (PEG) Linkers: While often used to improve solubility and cell permeability, their flexibility and increased polarity can make purification challenging and may lead to a higher potential for side reactions.[2][3]
-
Alkyl Chains: These provide flexibility but can impact solubility.
-
Rigid Linkers: Moieties like piperazine or triazole rings can pre-organize the PROTAC into a bioactive conformation and may enhance metabolic stability, potentially reducing side reactions related to conformational flexibility.[4]
-
Reactive Functional Groups: Linkers containing groups like thiols are prone to side reactions and require careful optimization of reaction conditions.[5]
Troubleshooting Guides
Issue 1: Low Overall Yield in PROTAC Synthesis
Low overall yield in a multi-step PROTAC synthesis can result from inefficiencies at any stage. A systematic evaluation is essential.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inefficient Coupling Reactions | Evaluate the efficiency of each coupling step (e.g., amide bond formation) by LC-MS. | Optimize coupling reagents (e.g., HATU, HOBt), base, and solvent. Consider alternative coupling strategies like "click chemistry" which often provide higher yields and fewer byproducts.[1] |
| Side Reactions | Analyze the crude reaction mixture by LC-MS to identify potential side products. | Modify reaction conditions (temperature, reaction time) to disfavor side product formation. If a specific functional group is causing issues, consider protecting it. |
| Poor Purification Efficiency | Significant product loss can occur during purification steps. The polarity of PROTACs, especially those with PEG linkers, can make standard normal-phase silica gel chromatography ineffective.[2] | Employ a multi-step purification strategy. An initial aqueous work-up can remove water-soluble impurities, followed by flash chromatography, and a final polishing step with preparative reversed-phase HPLC (RP-HPLC).[5] |
| Integrity of Starting Materials | Impurities in starting materials will carry through the synthesis and can inhibit reactions. | Confirm the purity and identity of all starting materials (ligands, linkers) using analytical techniques such as NMR and LC-MS before starting the synthesis.[2] |
Issue 2: Incomplete Deprotection of a t-Butyl Ester
The incomplete removal of a t-butyl ester protecting group using trifluoroacetic acid (TFA) is a common issue leading to a mixture of the desired carboxylic acid and the starting material.[3]
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Insufficient TFA Concentration | The concentration of TFA may be too low to drive the reaction to completion. | Increase the concentration of TFA, ranging from 20-50% in a solvent like dichloromethane (DCM) to using neat TFA.[3] |
| Inadequate Reaction Time | The reaction may not have been allowed to proceed for a sufficient amount of time. | Increase the reaction time and monitor progress by LC-MS until the starting material is fully consumed. Reactions are typically run for 1-4 hours at room temperature.[3] |
| Scavenger Issues | Cations generated during deprotection can lead to side reactions if not properly scavenged. | Add a scavenger such as triisopropylsilane (TIPS) to the reaction mixture.[2] |
Experimental Protocols
Protocol 1: General Workflow for PROTAC Purification
This protocol outlines a multi-step process to purify PROTACs and remove unreacted starting materials, reagents, and byproducts.[5]
-
Aqueous Work-up:
-
Quench the reaction mixture as appropriate for the specific chemistry used.
-
If the reaction solvent is water-miscible (e.g., DMF, DMSO), dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove water-soluble impurities and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography:
-
Objective: To perform an initial, coarse purification to remove major impurities.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. The specific gradient will depend on the polarity of the PROTAC.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Load the sample onto the silica gel column.
-
Elute the column with the chosen mobile phase gradient, collecting fractions.
-
Analyze fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired product.
-
Combine the pure fractions and concentrate.
-
-
-
Preparative Reversed-Phase HPLC (RP-HPLC):
-
Objective: To achieve high-purity separation of the PROTAC from closely related impurities.
-
Column: A C18 column is generally suitable.
-
Mobile Phase:
-
Solvent A: 0.1% TFA or 0.1% formic acid in water.
-
Solvent B: Acetonitrile or methanol with 0.1% TFA or 0.1% formic acid.
-
-
Procedure:
-
Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF).
-
Inject the sample onto the preparative RP-HPLC column.
-
Elute with a linear gradient of Solvent B in Solvent A (e.g., 5% to 95% Solvent B over 30 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions corresponding to the main peak.
-
Analyze collected fractions for purity using analytical LC-MS.
-
Combine pure fractions and lyophilize to obtain the final high-purity PROTAC.
-
-
Protocol 2: Analytical Characterization by LC-MS
LC-MS is a cornerstone technique for confirming the identity and assessing the purity of PROTACs.[6]
-
Objective: To confirm the molecular weight of the intact PROTAC and to identify and quantify impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Procedure:
-
Dissolve a small sample of the purified PROTAC in a suitable solvent.
-
Inject the sample onto the LC column.
-
Elute with a gradient of Solvent B in Solvent A.
-
Monitor the eluent with both a UV detector and the mass spectrometer.
-
-
Data Analysis:
-
Confirm the mass of the main peak corresponds to the expected molecular weight of the PROTAC.
-
Integrate the peaks in the chromatogram to determine the purity of the sample.
-
Analyze the mass spectra of minor peaks to identify potential impurities and side products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of impurities.[6]
-
Data Presentation
Table 1: Summary of Purification Steps and Expected Purity
| Purification Step | Typical Purity Achieved | Key Impurities Removed |
| Aqueous Work-up | 20-50% | Water-soluble reagents, salts.[5] |
| Flash Chromatography | 70-90% | Unreacted starting materials, non-polar byproducts.[5] |
| Preparative RP-HPLC | >95% | Isomers, closely related impurities.[5][7] |
Visualizations
Caption: Troubleshooting workflow for PROTAC synthesis and purification.
Caption: A general workflow for the purification of PROTACs.[5]
References
Technical Support Center: Enhancing the Solubility of Dimethylamino-PEG3 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Dimethylamino-PEG3 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker, and how is it expected to affect the solubility of my conjugate?
A1: this compound is a heterobifunctional linker that incorporates a short, hydrophilic polyethylene glycol (PEG) chain.[1][2] The three repeating ethylene glycol units are designed to increase the aqueous solubility of the molecule it is conjugated to.[1][2] This is achieved through the formation of hydrogen bonds between the ether oxygens of the PEG chain and water molecules, creating a hydration shell around the conjugate that can help to shield hydrophobic regions.[1] However, the final solubility of the conjugate is a result of the combined physicochemical properties of the entire molecule, including the conjugated drug, protein, or peptide.[3][4]
Q2: My this compound conjugate exhibits poor aqueous solubility. What are the potential causes?
A2: While the PEG3 linker is intended to improve hydrophilicity, several factors can lead to poor aqueous solubility of the final conjugate:
-
Hydrophobicity of the Conjugated Molecule: If the molecule you have attached to the linker is large and hydrophobic, its properties may overpower the solubilizing effect of the short PEG3 chain.[3][4]
-
pH of the Solution: If your conjugated molecule contains ionizable groups, such as amines or carboxylic acids, the pH of the aqueous solution will significantly influence its charge state and, consequently, its solubility.[3][4]
-
High Concentration: You might be attempting to dissolve the conjugate at a concentration that surpasses its intrinsic solubility limit, leading to aggregation or precipitation.[3]
-
Aggregation: The conjugate molecules may self-associate to form larger, insoluble aggregates. This is particularly common with peptides that can form secondary structures like beta-sheets.[4][5]
-
Ionic Strength: High salt concentrations in the buffer can sometimes reduce the solubility of a substance due to a "salting-out" effect.[3]
Q3: What is a good starting point for a buffer to dissolve my this compound conjugate?
A3: A logical first step is to use a buffer with a pH that ensures any ionizable groups on your conjugated molecule are in their charged, and therefore more soluble, form.[3] For a conjugate with a basic amine group, a slightly acidic buffer (e.g., pH 6.0-6.5) would be suitable. Conversely, for a conjugate with an acidic carboxylic acid group, a slightly basic buffer (e.g., pH 7.5-8.5) would be a better choice.[3]
Q4: Can I use organic co-solvents to dissolve my conjugate?
A4: Yes, for highly hydrophobic conjugates, a co-solvent method is recommended.[3] The first step is to dissolve the conjugate in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.[3] This concentrated stock solution can then be added dropwise to your aqueous buffer while vigorously stirring to reach the desired final concentration.[3] It is important to be aware that high percentages of organic solvents may not be compatible with subsequent biological assays.[3]
Q5: Is it advisable to use heat or sonication to improve the solubility of my conjugate?
A5: Gentle warming (e.g., to 30-40°C) and sonication can be effective methods for dissolving solids and breaking up aggregates.[3] However, it is crucial to proceed with caution, as excessive heat can lead to the degradation of your conjugate, particularly if it is attached to a sensitive biomolecule.[3] It is recommended to begin with mild conditions and short durations.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving solubility issues with your this compound conjugates.
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
| Lyophilized conjugate powder does not dissolve in aqueous buffer. | Hydrophobicity of the Conjugated Molecule | Use a co-solvent method. First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF). Then, add this stock solution dropwise to the vigorously stirred aqueous buffer.[3] | The conjugate dissolves in the aqueous buffer at the desired final concentration.[3] |
| Incorrect pH of the Buffer | If the conjugated molecule has ionizable groups, adjust the pH of the buffer. For acidic molecules, increase the pH. For basic molecules, decrease the pH.[3] | The conjugate dissolves as the ionizable group becomes charged, increasing its polarity and affinity for the aqueous solvent.[3] | |
| Concentration Exceeds Solubility Limit | Attempt to dissolve the conjugate at a lower concentration.[3] | The conjugate dissolves, indicating that the initial concentration was too high.[3] | |
| Aggregation of the Conjugate | Use gentle sonication in a water bath to break up aggregates.[3] | The suspension clarifies as the aggregates are dispersed.[3] | |
| The conjugate precipitates out of solution over time. | Metastable Solution | The initial dissolution may have formed a supersaturated, unstable solution. Try preparing the solution at a lower concentration. | A stable solution is formed with no precipitation over time. |
| Improper Storage | Repeated freeze-thaw cycles can promote aggregation.[4] | Aliquot the conjugate solution and store at -20°C or -80°C to maintain stability.[4] |
Experimental Protocols
Protocol 1: Enhancing Solubility through pH Adjustment
This protocol is suitable for conjugates containing ionizable functional groups.
-
Initial Suspension: Weigh a small amount (e.g., 1-5 mg) of your lyophilized this compound conjugate into a microcentrifuge tube. Add a small volume of deionized water to create a slurry.[3]
-
pH Adjustment: While gently vortexing, add a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution dropwise. Monitor the dissolution of the solid.[3]
-
Equilibration: Once the solid has dissolved, use a pH meter to determine the pH at which dissolution occurred.
-
Buffering: Prepare a buffer at the determined pH and use it to dissolve the remainder of your conjugate for your experiments.
Protocol 2: Co-Solvent Method for Highly Hydrophobic Conjugates
This protocol is recommended for conjugates that do not respond to pH adjustment.
-
Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to the vial containing your conjugate to completely dissolve it. Aim for a high concentration (e.g., 10-50 mg/mL).[3]
-
Prepare Aqueous Buffer: In a separate tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).[3]
-
Combine: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. It is crucial to add the concentrated organic stock to the stirring aqueous buffer to prevent precipitation.[3]
-
Verification: Check the final pH of the solution and adjust if necessary.[3]
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
References
Addressing stability issues of Dimethylamino-PEG3 in aqueous solutions
Welcome to the technical support center for Dimethylamino-PEG3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability issues of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a discrete polyethylene glycol (dPEG®) linker containing a tertiary amine. Its full chemical name is 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethanol.[1][2][3][4][5] It is a bifunctional molecule with a terminal hydroxyl group and a dimethylamino group, connected by a three-unit PEG spacer.[1] This structure imparts hydrophilicity, flexibility, and specific functionalities for bioconjugation.[][7] this compound is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[][7][8][9]
Q2: What are the primary stability concerns for this compound in aqueous solutions?
A2: The two main stability concerns for this compound in aqueous solutions are:
-
Oxidative degradation of the PEG chain: The polyethylene glycol backbone is susceptible to oxidation, especially in the presence of oxygen, heat, light, and transition metal ions.[10][11][12] This can lead to chain cleavage and the formation of reactive impurities like formaldehyde and formic acid.[10][12][13]
-
Hydrolysis of the tertiary amine group: While tertiary amines are generally more stable to hydrolysis than primary and secondary amines, they can still undergo slow hydrolysis, particularly under certain pH conditions.[14] The stability of the amine group is pH-dependent.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and prevent oxidative degradation.[15]
-
Light: Protect from light by storing in a dark or amber vial.[15]
-
Moisture: Keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[15]
Q4: How should I prepare aqueous solutions of this compound for my experiments?
A4: When preparing aqueous solutions, it is recommended to:
-
Use high-purity, deoxygenated water or buffers to minimize oxidative degradation.
-
For applications requiring stable pH, use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers in the pH range of 7-9.[16] Avoid using buffers containing primary amines, like Tris, as they can compete in certain reactions.[16]
-
Prepare solutions fresh before use whenever possible. If storage of solutions is necessary, store them at -20°C for up to a month or at -80°C for longer periods.[17] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC or LC-MS analysis when working with this compound.
-
Possible Cause: These unexpected peaks are likely degradation products of this compound. The primary culprits are products from the oxidative degradation of the PEG chain (e.g., formaldehyde, formic acid, and their adducts with the amine) or hydrolysis of the tertiary amine.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your stock of this compound has been stored correctly at low temperatures, protected from light, and under an inert atmosphere.
-
Analyze a Fresh Sample: Prepare a fresh solution from a new or properly stored vial of this compound and analyze it immediately to see if the unexpected peaks are still present.
-
Perform a Forced Degradation Study: To confirm if the observed peaks are degradation products, you can perform a forced degradation study. Expose a sample of this compound to stress conditions (e.g., elevated temperature, UV light, or an oxidizing agent like hydrogen peroxide) and analyze the resulting mixture by HPLC or LC-MS.[10][18][19] A match in the retention times of the peaks from your experiment and the forced degradation study would suggest degradation is the issue.
-
Check Buffer and Solvent Purity: Ensure that the buffers and solvents used to prepare your solutions are of high purity and free from metal ion contamination, which can catalyze oxidation.
-
Issue 2: The efficiency of my bioconjugation reaction involving this compound is lower than expected.
-
Possible Cause: Low reaction efficiency can be due to the degradation of this compound, which reduces the concentration of the active reagent. Modification of the tertiary amine group (e.g., through oxidation or reaction with degradation byproducts) can also reduce its reactivity.
-
Troubleshooting Steps:
-
Assess Purity of Starting Material: Before starting your conjugation reaction, verify the purity of your this compound using a suitable analytical method like HPLC or NMR spectroscopy.
-
Optimize Reaction Conditions:
-
pH: Ensure the pH of your reaction buffer is optimal for the specific conjugation chemistry you are using. For reactions involving the amine group, a pH between 7 and 9 is generally recommended.[16]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate the degradation of this compound. Consider running your reaction at a lower temperature for a longer duration.
-
Inert Atmosphere: If your reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Use Freshly Prepared Solutions: Always use freshly prepared solutions of this compound to ensure the highest possible concentration of the active molecule.
-
Characterize the Conjugate: Use mass spectrometry to confirm the correct mass of your final conjugate and to check for any unintended modifications.
-
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in the public domain, the following tables provide illustrative data on the stability of related PEG and amine compounds under different conditions. This data can be used to guide experimental design and storage decisions.
Table 1: Illustrative pH-Dependent Stability of Amine-Containing Linkers
| Linker Type | pH | Condition | Half-life | Citation |
| Tertiary Amide | > 13 | Aqueous Solution | First step of hydrolysis is rate-determining | [14] |
| Hydrazone (Aromatic Aldehyde-Derived) | 7.4 | 37°C | > 72 hours | [10] |
| Hydrazone (Aromatic Aldehyde-Derived) | 5.5 | 37°C | > 48 hours | [10] |
| Hydrazone (Aliphatic Aldehyde-Derived) | 7.4 | 37°C | 20 - 150 minutes | [10] |
| Hydrazone (Aliphatic Aldehyde-Derived) | 5.5 | 37°C | < 2 minutes | [10] |
Note: This table illustrates the pH sensitivity of different linker types. Tertiary amines in this compound are generally more stable than hydrazones, but their stability is also pH-dependent.
Table 2: Factors Affecting the Stability of PEG and Amine-Containing Compounds
| Parameter | Effect on Stability | Recommendations | Citation |
| Temperature | Increased temperature accelerates oxidative degradation of the PEG chain. | Store at low temperatures (-20°C for long-term). Avoid unnecessary exposure to high temperatures during experiments. | [1] |
| pH | Both acidic and basic conditions can potentially lead to the hydrolysis of the tertiary amine. The optimal pH for stability in solution is typically near neutral. | Use buffers in the pH range of 7-9 for reactions. Store solutions at a neutral pH if possible. | [16] |
| Oxygen | Oxygen is a key initiator of the oxidative degradation of the PEG chain. | Store solid material and solutions under an inert atmosphere (argon or nitrogen). Use deoxygenated solvents for solution preparation. | [15] |
| Light | Exposure to light, especially UV light, can promote oxidative degradation. | Store in dark or amber vials, protected from light. | [15] |
| Metal Ions | Transition metal ions can catalyze the oxidative degradation of the PEG chain. | Use high-purity reagents and solvents. Avoid metal-containing spatulas or containers where possible. | [12] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess this compound Stability
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and understand its stability profile.
Materials:
-
This compound
-
High-purity water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂.
-
Thermal Stress: Place an aliquot of the stock solution in an oven at 60°C.
-
Control: Keep an aliquot of the stock solution at -20°C in the dark.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours). It is recommended to take time points to monitor the progression of degradation.
-
Sample Analysis:
-
At each time point, take an aliquot from each condition. For the acid and base hydrolysis samples, neutralize them before analysis.
-
Analyze all samples, including the control, by HPLC or LC-MS.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify any new peaks that appear in the stressed samples. These are potential degradation products.
-
Quantify the decrease in the peak area of the parent this compound to determine the extent of degradation under each condition.
-
If using LC-MS, analyze the mass-to-charge ratio of the new peaks to help identify the degradation products.
-
Visualizations
Caption: Oxidative degradation pathway of the PEG chain in this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. 2-(2-(Dimethylamino)ethoxy)ethanol | C6H15NO2 | CID 74348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[2-(二甲基氨基)乙氧基]乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. uregina.ca [uregina.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Preventing Protein Aggregation with Dimethylamino-PEG3 Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dimethylamino-PEG3 and related linkers in their experiments. The focus is on preventing and mitigating protein aggregation during the synthesis and application of bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a short, hydrophilic polyethylene glycol (PEG) linker. It is most commonly utilized as a building block in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).[1][2] In a PROTAC, the PEG linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][2] The dimethylamino group is a tertiary amine and is generally not reactive for direct conjugation to proteins under standard bioconjugation conditions.
Q2: What are the primary causes of protein aggregation when working with bioconjugates containing PEG linkers?
Protein aggregation when using PEG-linked bioconjugates can be attributed to several factors:
-
Intermolecular Cross-linking: If a bifunctional linker is used improperly, it can bridge multiple protein molecules, leading to aggregation.[3]
-
High Protein or Bioconjugate Concentration: Increased proximity of molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[4]
-
Suboptimal Reaction and Buffer Conditions: The stability of a protein is highly dependent on pH, temperature, and buffer composition. Deviations from the optimal conditions can expose hydrophobic regions, promoting aggregation.[4]
-
Increased Hydrophobicity: While PEG itself is hydrophilic, the conjugated molecule (e.g., a PROTAC) might have hydrophobic regions that can decrease the overall solubility of the protein-conjugate complex.[3]
-
Conformational Changes: The binding of a bioconjugate to a protein can induce structural changes that may lead to instability and aggregation.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a powerful method for separating molecules based on their size. Aggregates will elute earlier than the monomeric protein or protein-conjugate complex.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.
-
Turbidity Measurement: A simple method to assess the presence of insoluble aggregates is to measure the absorbance of the solution at a wavelength where the protein does not absorb (e.g., 340-600 nm).
Q4: How does the PEG component of the linker help in preventing aggregation?
The polyethylene glycol (PEG) chains in the linker are hydrophilic and flexible. When conjugated to a molecule, the PEG chain can:
-
Increase Hydrophilicity: The PEG spacer enhances the water solubility of the bioconjugate, which can help to keep it and any associated protein complexes in solution.[5][6]
-
Provide Steric Hindrance: The PEG chain can create a "shield" around the bioconjugate and the protein it's bound to, which can sterically hinder intermolecular interactions that lead to aggregation.[7]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Adding the Bioconjugate to the Protein Solution
-
Possible Cause: The protein or bioconjugate concentration may be too high, or the buffer conditions (pH, ionic strength) may be suboptimal, leading to rapid aggregation.
-
Troubleshooting Steps:
-
Reduce Concentration: Try the experiment at a lower protein and/or bioconjugate concentration.
-
Optimize Buffer: Screen a range of pH values and buffer compositions to find conditions where the protein is most stable.
-
Slow Addition: Add the bioconjugate solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations.
-
Issue 2: Aggregation Occurs During Incubation of the Protein with the Bioconjugate
-
Possible Cause: The reaction conditions (e.g., temperature, incubation time) may be slowly inducing protein unfolding and aggregation.
-
Troubleshooting Steps:
-
Lower Temperature: Perform the incubation at a lower temperature (e.g., 4°C) and for a longer duration. Be mindful of protein stability at different temperatures.[3]
-
Add Stabilizing Excipients: Include stabilizing agents in the buffer to enhance protein stability.
-
Issue 3: Final Product Contains Soluble Aggregates
-
Possible Cause: Even with optimization, a small fraction of aggregates may have formed during the reaction or subsequent handling.
-
Troubleshooting Steps:
-
Purification: Use Size-Exclusion Chromatography (SEC) to separate the monomeric protein-bioconjugate complex from soluble aggregates.
-
Optimize Storage Conditions: When concentrating or storing the final product, include stabilizing excipients in the buffer. Avoid overly concentrating the final product.
-
Data Presentation
Table 1: Common Stabilizing Excipients and Recommended Starting Concentrations
| Excipient | Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[8] |
| Glycerol | 5-10% (v/v) | Acts as a cryoprotectant and stabilizer.[9] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Table 2: Example Screening Matrix for Optimizing Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Conc. (mg/mL) | 0.5 | 1.0 | 2.0 | 5.0 |
| Bioconjugate:Protein Molar Ratio | 1:1 | 5:1 | 10:1 | 20:1 |
| pH | 6.5 | 7.0 | 7.5 | 8.0 |
| Temperature (°C) | 4 | Room Temp | 37 | - |
Hold other parameters constant when varying one.
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal Incubation Conditions
Objective: To identify the optimal protein concentration, bioconjugate:protein molar ratio, pH, and temperature to minimize aggregation.
Methodology:
-
Prepare Stock Solutions:
-
Protein Stock: Prepare a concentrated stock of your protein (e.g., 10 mg/mL) in a suitable buffer (e.g., PBS, HEPES).
-
Bioconjugate Stock: Prepare a stock solution of your bioconjugate (e.g., 10 mM) in a compatible solvent (e.g., DMSO).
-
-
Set up a Screening Matrix:
-
In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL).
-
Vary one parameter at a time (as shown in Table 2) while keeping others constant.
-
-
Reaction Incubation:
-
Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
-
Analysis:
-
Analyze the extent of aggregation in each reaction. A quick assessment can be done by measuring turbidity or by visual inspection after centrifugation. For a more quantitative analysis, use SEC or DLS.
-
Protocol 2: Evaluating the Effect of Stabilizing Excipients
Objective: To determine the most effective excipient for preventing aggregation during incubation.
Methodology:
-
Set up Reactions: Prepare a series of reactions using the optimal conditions identified from Protocol 1.
-
Add Excipients: To each reaction, add a different excipient from a stock solution to the desired final concentration (refer to Table 1).
-
Incubation and Analysis: Incubate the reactions and analyze for aggregation as described in Protocol 1.
-
Compare and Select: Compare the level of aggregation in the presence of different excipients to identify the most effective one for your system.
Mandatory Visualization
Caption: A logical workflow for troubleshooting protein aggregation.
Caption: Workflow for screening and optimizing reaction conditions.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Dimethylamino-PEG3 Labeled Biomolecules
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the purification of biomolecules labeled with Dimethylamino-PEG3.
Frequently Asked Questions (FAQs)
Q1: Why is purification necessary after a PEGylation reaction? A1: PEGylation reactions typically result in a complex mixture that includes the desired PEGylated biomolecule, unreacted native biomolecule, excess PEGylation reagent (e.g., this compound), and potentially multi-PEGylated or hydrolyzed by-products.[] Effective purification is essential to isolate the desired product, ensure high purity for downstream applications, and accurately characterize the final molecule.[][2] For therapeutic applications, high purity is mandatory to ensure product safety and efficacy.[2]
Q2: What are the primary methods for purifying PEGylated biomolecules? A2: The most common and effective methods are chromatographic techniques that separate molecules based on differences in their physicochemical properties.[3] These include:
-
Size Exclusion Chromatography (SEC): Separates based on hydrodynamic radius (size). Since PEGylation increases the size of a biomolecule, SEC is very effective at separating PEGylated conjugates from smaller unreacted reagents.[2][][5]
-
Ion Exchange Chromatography (IEX): Separates based on net surface charge. The covalent attachment of a neutral PEG chain can shield the surface charges of a protein, altering its interaction with the IEX resin and allowing for separation from the native, unlabeled protein.[][3][6][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity. It is a high-resolution technique particularly useful for analyzing and purifying PEGylated peptides and proteins.[][8][9]
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity under non-denaturing aqueous conditions. It can be a useful supplementary or polishing step.[][3]
Q3: How does the small size of the this compound linker affect purification? A3: The this compound linker is small (Molecular Weight: 177.24 Da).[10] This has important implications:
-
Size Exclusion Chromatography (SEC): The size difference between the labeled and unlabeled biomolecule will be minimal. While SEC is excellent for removing the very small, unreacted this compound reagent, it may not be able to resolve the unlabeled biomolecule from the mono-PEGylated product, especially for larger proteins.[7][11] A general rule suggests at least a 10% difference in molecular weight is needed for a feasible GFC/SEC separation.[11]
-
Ion Exchange (IEX) & Reversed-Phase (RP-HPLC): These methods are often more suitable. The charge-shielding effect in IEX or the change in hydrophobicity in RP-HPLC, even from a small PEG chain, can be sufficient to achieve separation.[7][9]
Q4: Can I use non-chromatographic methods for purification? A4: Yes, for certain applications, especially initial cleanup. Ultrafiltration or dialysis can effectively remove small impurities like excess this compound reagent by using a membrane with an appropriate molecular weight cut-off (MWCO).[2][7][12] However, these methods cannot separate the PEGylated product from the unreacted native biomolecule and are typically used for buffer exchange or removing small molecule contaminants.[2]
Troubleshooting Guide
Issue 1: My final product is contaminated with unreacted (native) biomolecule.
-
Possible Cause: The chosen purification method lacks sufficient resolution to separate the labeled and unlabeled species. This is common in SEC when the PEG linker is small.[7][11]
-
Solution:
-
Switch to a Higher Resolution Method: Ion Exchange Chromatography (IEX) or Reversed-Phase HPLC (RP-HPLC) are generally better choices for this separation.[7][9] The PEG chain, even a small one, alters the surface charge and hydrophobicity enough to enable separation.[7]
-
Optimize IEX Conditions: Systematically screen the mobile phase pH. Changing the pH can alter the surface charge of the biomolecule and enhance the "charge shielding" effect of the PEG chain, improving separation.[9][13] Also, try optimizing the salt gradient; a shallower gradient often increases resolution.[3]
-
Optimize RP-HPLC Conditions: Use a shallow gradient of the organic solvent (e.g., acetonitrile), as this can significantly improve the resolution of closely eluting peaks.[8] Experimenting with different ion-pairing agents (e.g., TFA vs. formic acid) can also alter selectivity.[8]
-
Issue 2: I am struggling to remove the excess this compound reagent.
-
Possible Cause: The purification method is not optimized for separating molecules with a very large size difference.
-
Solution:
-
Use Size-Based Methods: This is the ideal scenario for Size Exclusion Chromatography (SEC) or dialysis/ultrafiltration.[2]
-
Select the Correct MWCO: When using dialysis or ultrafiltration, choose a membrane with a molecular weight cut-off (MWCO) that is significantly larger than the this compound reagent (177.24 Da) but at least 3-5 times smaller than your biomolecule to ensure retention of the desired product.[2]
-
Perform Thorough Buffer Exchange: When dialyzing, use a large volume of dialysis buffer and perform several buffer changes over 24-48 hours to ensure complete removal of the small molecule reagent.[2]
-
Issue 3: My chromatographic peaks are broad, show tailing, or have poor shape.
-
Possible Cause 1: Polydispersity of PEG: The inherent size distribution in PEG reagents can cause peak broadening in chromatography.[14][15]
-
Solution 1: While difficult to avoid, using high-quality, monodisperse PEG reagents can minimize this effect. Understanding that some broadening is inherent to the PEG moiety is also important.[15]
-
Possible Cause 2: Secondary Interactions: The PEGylated molecule may be interacting non-specifically with the chromatography column matrix.[5][8]
-
Solution 2:
-
For SEC: Ensure the mobile phase has sufficient ionic strength (e.g., ≥150 mM salt) to minimize unwanted ionic interactions with the column packing material.[9]
-
For RP-HPLC: The flexible PEG chain can cause unwanted secondary interactions. Optimizing the mobile phase with different additives or adjusting the temperature can sometimes improve peak shape.[8]
-
For IEX: The "charge shielding" effect can sometimes lead to weak interactions and poor peak shape.[14] Adjusting pH and salt concentration is critical.[9]
-
Issue 4: I have a low yield of my purified, labeled biomolecule.
-
Possible Cause 1: Inefficient Labeling Reaction: The issue may be with the labeling step, not the purification. Factors like incorrect pH, buffer components (e.g., primary amines like Tris), or reagent quality can lead to a low yield of the starting PEGylated material.[16][17]
-
Solution 1: Optimize the labeling reaction by performing a Design of Experiments (DOE) to test parameters like pH, PEG/protein molar ratio, and reaction time.[16]
-
Possible Cause 2: Product Adsorption or Precipitation: The PEGylated biomolecule may be irreversibly binding to the column or precipitating under the purification conditions.[9][18]
-
Solution 2:
-
Modify Mobile Phase: For RP-HPLC, if precipitation occurs at high organic concentrations, lower the final percentage of the organic modifier.[9] For IEX or HIC, adjust salt concentrations to improve solubility.[18]
-
Column Cleaning: Perform a column wash with a strong solvent as recommended by the manufacturer to strip any strongly bound material between runs.[9]
-
Check Solubility: Ensure your sample remains soluble in the selected start buffer before injecting it onto the column.[18]
-
Data Presentation: Typical Chromatographic Conditions
The following tables summarize starting conditions for common purification methods. These should be optimized for each specific biomolecule.
Table 1: Size Exclusion Chromatography (SEC) - Group Separation (Primarily for removing excess, unreacted this compound)
| Parameter | Typical Value / Condition | Purpose |
| Stationary Phase | Cross-linked agarose/dextran or polyacrylamide | Provides pores that separate molecules based on size. |
| Mobile Phase | Phosphate Buffered Saline (PBS) or similar physiological buffer | Maintains protein stability and minimizes non-specific interactions. |
| Salt Concentration | 150 mM - 500 mM NaCl | Reduces ionic interactions between the protein and the column matrix.[9] |
| Flow Rate | 0.5 - 1.0 mL/min (Analytical) | Slower flow rates generally improve resolution. |
| Detection | UV at 280 nm (for protein) | Monitors the elution of the biomolecule. |
| Elution Order | 1. PEGylated Biomolecule, 2. Unlabeled Biomolecule, 3. Unreacted PEG reagent | Larger molecules elute first.[12] Note: Separation between #1 and #2 may be poor. |
Table 2: Ion Exchange Chromatography (IEX) (For separating PEGylated from unlabeled biomolecules)
| Parameter | Typical Value / Condition | Purpose |
| Stationary Phase | Anion Exchange: Quaternary Ammonium (Q) Cation Exchange: Sulfopropyl (SP) | Binds molecules based on net charge. PEGylation shields charge, causing earlier elution.[3][7] |
| Mobile Phase A | Low salt buffer (e.g., 20 mM Tris or MES) at a specific pH | Binds the target molecule to the column. |
| Mobile Phase B | High salt buffer (e.g., Mobile Phase A + 1 M NaCl) | Elutes bound molecules by disrupting the ionic interaction. |
| Gradient | Linear gradient, e.g., 0-50% B over 30 minutes | Provides differential elution for species with different charge characteristics.[9] |
| Flow Rate | 1.0 mL/min (Analytical) | Standard flow rate for analytical columns. |
| Detection | UV at 280 nm | Monitors protein elution. |
Table 3: Reversed-Phase HPLC (RP-HPLC) (For high-resolution separation of PEGylated from unlabeled biomolecules)
| Parameter | Typical Value / Condition | Purpose |
| Stationary Phase | C4 or C18 silica-based resin (300 Å pore size) | Separates based on hydrophobicity. C4 is often better for larger proteins.[9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Ion-pairing agent that improves peak shape. |
| Mobile Phase B | 0.085-0.1% TFA in Acetonitrile | Organic solvent that elutes molecules based on their hydrophobicity. |
| Gradient | Shallow linear gradient (e.g., 5-65% B over 30-60 min) | Critical for resolving species with small differences in hydrophobicity.[8] |
| Temperature | 30 - 60 °C | Higher temperatures can improve peak shape but risk protein denaturation. |
| Detection | UV at 214 nm and/or 280 nm | 214 nm for peptide bonds, 280 nm for aromatic residues. |
Mandatory Visualizations
Caption: General workflow for labeling a biomolecule and subsequent purification.
Caption: Troubleshooting decision tree for low purity of the final product.
Experimental Protocols
Protocol 1: General Purification by Size Exclusion Chromatography (SEC)
This protocol is intended for removing small molecules like unreacted this compound from the reaction mixture.
-
Materials & Equipment:
-
SEC column with appropriate fractionation range for the target biomolecule.
-
HPLC or chromatography system.
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, filtered and degassed.
-
Crude PEGylation reaction mixture.
-
0.22 µm syringe filters.
-
-
Methodology:
-
System Preparation: Equilibrate the SEC column with at least 2 column volumes of Mobile Phase at a constant flow rate (e.g., 1.0 mL/min for a standard analytical column) until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulates.[12]
-
Injection: Inject a sample volume that does not exceed 2-5% of the total column volume to ensure optimal resolution.[2]
-
Elution: Perform an isocratic elution with the Mobile Phase.
-
Fraction Collection: Collect fractions based on the UV 280 nm chromatogram. The PEGylated biomolecule will be in the first major peak to elute.[12] The smaller, unreacted PEG reagent will elute much later.
-
Analysis: Analyze collected fractions using SDS-PAGE or mass spectrometry to confirm the presence of the purified product and the absence of the unreacted reagent.
-
Protocol 2: General Purification by Ion Exchange Chromatography (IEX)
This protocol is designed to separate the PEGylated biomolecule from its unlabeled counterpart. This example uses cation exchange (adjust for anion exchange if the protein's pI requires it).
-
Materials & Equipment:
-
Cation exchange column (e.g., SP-sepharose).
-
HPLC or chromatography system.
-
Mobile Phase A: 20 mM MES, pH 5.9 (or a buffer with a pH ~1 unit below the pI of the biomolecule).
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 5.9.
-
Crude PEGylation reaction mixture.
-
0.22 µm syringe filters.
-
-
Methodology:
-
System Preparation: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes until the UV baseline and conductivity are stable.[9]
-
Sample Preparation: If necessary, perform a buffer exchange on the crude reaction mixture into Mobile Phase A using dialysis or a desalting column. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run a linear gradient from 0% to 50% Mobile Phase B over 30 minutes (or 20 column volumes).[9] The PEGylated species, with its shielded positive charges, is expected to elute earlier (at a lower salt concentration) than the more positively charged native biomolecule.
-
Column Wash & Re-equilibration: After the gradient, wash the column with 100% Mobile Phase B for 5 minutes, then re-equilibrate with 100% Mobile Phase A for 10-15 minutes before the next run.[8]
-
Analysis: Analyze fractions across the chromatogram by SDS-PAGE, HPLC, or mass spectrometry to identify those containing the pure, mono-PEGylated product.
-
Protocol 3: General Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides high-resolution separation for analytical or small-scale preparative purposes.
-
Materials & Equipment:
-
RP-HPLC column (e.g., C4 or C18, 300 Å).
-
HPLC system with a column heater.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water.
-
Crude PEGylation reaction mixture.
-
0.22 µm syringe filters.
-
-
Methodology:
-
System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes. Set the column temperature (e.g., 45 °C).[9]
-
Sample Preparation: Dilute the reaction mixture with Mobile Phase A to a suitable concentration (e.g., 0.5-1.0 mg/mL).[9] Filter the sample through a 0.22 µm syringe filter.[8]
-
Injection: Inject the prepared sample.
-
Elution Gradient: Run a shallow linear gradient, for example, from 5% to 65% Mobile Phase B over 30-60 minutes.[8] The PEGylated molecule, being slightly more hydrophobic, will typically elute after the unlabeled biomolecule.
-
Column Wash & Re-equilibration: Include a high-organic wash step (e.g., 95% B) for 5 minutes to clean the column, followed by a re-equilibration step at initial conditions for 10-15 minutes.[8]
-
Analysis: Collect fractions and analyze by mass spectrometry to confirm the identity and purity of the eluting peaks.
-
References
- 2. benchchem.com [benchchem.com]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioprocessintl.com [bioprocessintl.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.dutscher.com [pdf.dutscher.com]
Overcoming steric hindrance in Dimethylamino-PEG3 bioconjugation
Welcome to the technical support center for Dimethylamino-PEG3 bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding steric hindrance and other challenges encountered during bioconjugation experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound bioconjugation?
A1: Steric hindrance refers to the spatial obstruction that can impede a chemical reaction due to the size and shape of the molecules involved.[1] In this compound bioconjugation, this occurs when the three-dimensional structure of the biomolecule (e.g., a protein) or the molecule to be conjugated prevents the dimethylamino group of the PEG linker from efficiently reaching the target reactive site.[2][3] While the PEG3 linker is relatively short and flexible, steric hindrance can still be a factor, especially when the conjugation site is located within a sterically crowded environment on the biomolecule.[4][5]
Q2: How does the short PEG3 chain of this compound affect steric hindrance?
A2: The length of the PEG linker is a critical factor in managing steric hindrance.[5] A short linker like PEG3 may not provide sufficient separation between the two molecules being conjugated, potentially leading to a "steric clash".[1] Conversely, an excessively long PEG chain can wrap around the biomolecule, creating its own steric hindrance.[1][3] The optimal length often requires a balance to provide enough separation to overcome steric hindrance while maintaining the desired properties of the conjugate.[1]
Q3: What are the common signs that steric hindrance is impacting my this compound conjugation?
A3: Several indicators may suggest that steric hindrance is negatively affecting your bioconjugation reaction:
-
Low Reaction Yields: The amount of the final bioconjugate is significantly lower than expected.[1]
-
Incomplete Conjugation: A large portion of the starting biomolecule remains unconjugated, even with an excess of the this compound reagent.[1]
-
Lack of Site-Specificity: The conjugation occurs at unintended, more accessible sites on the biomolecule's surface, leading to a heterogeneous mixture of products.[1]
Q4: What is the reactivity of the dimethylamino group in this linker?
A4: The dimethylamino group is a tertiary amine. In the context of many common bioconjugation reactions that target primary or secondary amines, the dimethylamino group is generally considered unreactive. However, it can be a versatile functional group in organic synthesis, capable of participating in various reactions, including C-N borylation under specific catalytic conditions.[6] For bioconjugation, this compound is often used in applications like the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the linker's properties are crucial.[7]
Troubleshooting Guide
This guide addresses common problems encountered during bioconjugation reactions involving this compound, with a focus on overcoming steric hindrance.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Steric Hindrance: The target reactive site on the biomolecule is sterically inaccessible.[8] | Optimize Linker Length: If possible, consider a linker with a longer PEG chain to increase the distance between the biomolecule and the reactive group.[5] Optimize Reaction Conditions: Adjusting the pH or temperature might induce slight conformational changes in the protein, potentially exposing the target site. This should be done cautiously to avoid denaturation.[5] |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. | Optimize pH: The optimal pH depends on the specific chemistry. For reactions involving the dimethylamino group, the conditions might differ from standard amine-reactive chemistries.[2] Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can help overcome the energy barrier imposed by steric hindrance.[2] | |
| Inactive Reagents: The this compound or the target molecule may have degraded. | Use Fresh Reagents: Ensure the quality and activity of your starting materials. | |
| Formation of Aggregates | Insufficient PEGylation: A low degree of PEGylation may not provide a sufficient hydrophilic shield to prevent aggregation.[1] | Increase Degree of PEGylation: Adjust the reaction conditions (e.g., increase the molar ratio of the PEG linker to the biomolecule, extend the reaction time) to increase the number of attached PEG chains.[1] |
| Over-modification: Modification of too many surface residues can alter the protein's isoelectric point, leading to precipitation.[1] | Optimize Linker-to-Biomolecule Ratio: Carefully control the stoichiometry of the reaction to achieve the desired degree of conjugation. | |
| Loss of Biological Activity | PEGylation at or near the Active Site: The PEG linker may be attached to a residue that is critical for the biomolecule's function, causing steric hindrance that blocks its active site.[1] | Site-Specific Conjugation: If possible, use a conjugation strategy that targets a site far from the active or binding region.[1] Protect the Active Site: During the conjugation reaction, the active site can be protected by a reversible inhibitor to prevent PEGylation in that region.[1] |
Experimental Protocols
The following are generalized protocols for bioconjugation reactions. Note: These protocols will require optimization based on the specific properties of the molecules being conjugated.
Protocol 1: General Amide Coupling to a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of a molecule with a secondary amine (like the related methylamino-PEG linker) to a carboxylic acid-containing molecule using EDC/NHS chemistry. This can be adapted for this compound if the intended reaction involves activation of a carboxyl group.
Materials:
-
Molecule with a carboxylic acid group (Molecule-COOH)
-
This compound (or related amino-PEG linker)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Reaction Buffer: 0.1 M MES buffer, pH 4.7-6.0 for the activation step.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine.
-
Anhydrous DMF or DMSO.
-
Purification system (e.g., HPLC, flash chromatography, or SEC).
Procedure:
-
Activation of Carboxylic Acid:
-
Conjugation to Amino-PEG Linker:
-
Dissolve the this compound linker (1.2 equivalents) in anhydrous DMF or DMSO.[9]
-
If the activation step was performed in MES buffer, adjust the pH of the activated Molecule-COOH solution to 7.2-7.5 with a suitable buffer (e.g., PBS).[9]
-
Add the this compound solution to the activated Molecule-COOH.[9]
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[9][10]
-
-
Quenching and Purification:
Data Presentation
The following table summarizes typical reaction conditions for the coupling of amino-PEG linkers with carboxylic acids using EDC/NHS chemistry, which can be used as a starting point for optimization.
| Parameter | Typical Range/Value | Notes |
| Reaction pH | Activation: 4.7-6.0 Conjugation: 7.2-8.0 | The activation of the carboxylic acid with EDC is more efficient at a slightly acidic pH. The reaction of the activated ester with the amine is more efficient at a slightly basic pH.[2] |
| Molar Ratio (PEG:Molecule) | 1.2:1 to 20:1 | The optimal ratio depends on the number of available reactive sites and the desired degree of PEGylation. A higher excess of the PEG linker can help drive the reaction to completion, especially in cases of steric hindrance.[3][11] |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can minimize side reactions and protein degradation, while room temperature can increase the reaction rate.[9][10] |
| Reaction Time | 2 hours to overnight | Longer reaction times may be necessary to overcome steric hindrance.[2][9][10] |
Visualizations
Troubleshooting Workflow for Low Bioconjugation Yield
Caption: A flowchart for troubleshooting low bioconjugation yield.
Factors Influencing Steric Hindrance in PEGylation
Caption: Factors influencing steric hindrance in PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Making Dimethylamino a Transformable Directing Group by Nickel-Catalyzed C-N Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Assessing the cleavage and stability of Dimethylamino-PEG3 linkers
Welcome to the technical support center for Dimethylamino-PEG3 linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the cleavage, stability, and application of these linkers in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary applications?
A1: A this compound linker is a bifunctional crosslinker featuring a dimethylamino group at one terminus and another reactive group at the other, separated by a three-unit polyethylene glycol (PEG) spacer. The PEG component enhances the hydrophilicity and solubility of the conjugate.[][2] These linkers are commonly used in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug).[3]
Q2: What are the expected cleavage mechanisms for a this compound linker?
A2: The this compound linker itself, being ether-based, is generally stable to hydrolysis. Cleavage of a conjugate containing this linker is typically dependent on the nature of the bond used to attach the payload or the targeting molecule. If the payload is attached via an acid-labile bond (e.g., a hydrazone), cleavage will be pH-dependent and occur in acidic environments like endosomes and lysosomes.[4][5] If a peptide sequence is incorporated alongside the linker, cleavage can be enzymatic, for instance by cathepsins in the lysosome.[6]
Q3: How does the dimethylamino group affect the properties of the linker and the resulting conjugate?
A3: The tertiary dimethylamino group is a weak base. Its presence can slightly increase the overall basicity of the linker and the resulting conjugate. This may influence the isoelectric point (pI) of a protein conjugate and could potentially impact its solubility and aggregation propensity under certain pH conditions. The dimethylamino group is generally stable and does not participate directly in cleavage reactions unless specifically designed to do so.
Q4: What are the primary stability concerns for bioconjugates containing a this compound linker?
A4: The main stability concerns are typically related to the linkage chemistry used for conjugation rather than the PEG linker itself. Premature cleavage of the payload in systemic circulation can lead to off-target toxicity.[7][8] This can be caused by the instability of the linker-payload bond at physiological pH (around 7.4) or susceptibility to plasma enzymes.[6] Another concern is the physical stability of the conjugate, such as the formation of aggregates, which can be influenced by factors like the drug-to-antibody ratio (DAR), the hydrophobicity of the payload, and the formulation buffer conditions.[9][10]
Troubleshooting Guides
Issue 1: Premature Cleavage of Payload in Plasma Stability Assays
Symptoms:
-
Detection of free payload in plasma samples over time.
-
Higher than expected toxicity in in vivo models.
-
Decrease in the average Drug-to-Antibody Ratio (DAR) during incubation in plasma.[11]
| Possible Cause | Troubleshooting Steps |
| Labile Linkage Chemistry | The bond connecting the payload to the linker is not stable enough at physiological pH (~7.4). |
| Solution: Re-evaluate the linker-payload conjugation chemistry. Consider using a more stable linkage, such as a thioether or amide bond, if premature cleavage is a significant issue. | |
| Enzymatic Degradation | Plasma enzymes (e.g., proteases, esterases) may be cleaving a part of the linker-payload structure.[6] |
| Solution: If a peptide-based cleavable linker is used, consider modifying the peptide sequence to reduce susceptibility to plasma proteases. Alternatively, switch to a non-peptide-based cleavable linker or a non-cleavable linker. | |
| Incorrect Assay Conditions | The plasma used in the assay may have been handled or stored improperly, leading to increased enzymatic activity. |
| Solution: Use fresh or properly stored (-80°C) plasma for stability assays. Ensure consistent handling procedures to minimize pre-analytical variability.[12] |
Issue 2: Aggregation of the Antibody-Drug Conjugate (ADC)
Symptoms:
-
Visible precipitation or turbidity of the ADC solution.
-
Presence of high molecular weight (HMW) species in Size Exclusion Chromatography (SEC) analysis.[13]
-
Loss of biological activity.
| Possible Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | A high DAR, especially with a hydrophobic payload, increases the surface hydrophobicity of the antibody, promoting aggregation.[9] |
| Solution: Optimize the conjugation reaction to achieve a lower, more homogenous DAR. A DAR of 2-4 is often ideal. | |
| Suboptimal Buffer Conditions | The pH of the formulation buffer is close to the isoelectric point (pI) of the ADC, or the ionic strength is too low.[10] |
| Solution: Perform a buffer screen to identify a pH that maximizes the net charge of the ADC and is away from its pI. Evaluate the effect of different excipients (e.g., sugars, amino acids, surfactants) on reducing aggregation.[14] | |
| Hydrophobicity of the Payload | The cytotoxic payload is highly hydrophobic, leading to intermolecular interactions. |
| Solution: While the PEG3 component adds hydrophilicity, it may not be sufficient. Consider using a longer PEG chain (e.g., PEG6, PEG12) to further mask the hydrophobicity of the payload. | |
| Presence of Organic Co-solvents | Residual organic solvents (e.g., DMSO) from the conjugation reaction can denature the antibody.[13] |
| Solution: Ensure efficient removal of organic solvents after the conjugation step using appropriate purification methods like dialysis or tangential flow filtration. |
Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on general principles of PEG linker chemistry and typical experimental outcomes. Specific experimental results for this compound linkers may vary.
Table 1: Illustrative pH-Dependent Stability of an ADC with a this compound Linker and an Acid-Labile Hydrazone Linkage
| pH | Incubation Time (hours) | Remaining Conjugated Payload (%) | Half-life (t1/2) (hours) |
| 5.0 (Endosomal) | 6 | ~ 40% | ~ 5 |
| 6.5 (Tumor Microenvironment) | 24 | ~ 75% | > 48 |
| 7.4 (Blood) | 48 | > 90% | > 100 |
Table 2: Illustrative Plasma Stability of an ADC with a this compound Linker
| Plasma Source | Incubation Time (hours) | % Free Payload | Average DAR |
| Human | 0 | < 1% | 3.8 |
| 24 | ~ 3% | 3.7 | |
| 48 | ~ 5% | 3.6 | |
| Mouse | 0 | < 1% | 3.8 |
| 24 | ~ 8% | 3.5 | |
| 48 | ~ 15% | 3.2 |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To assess the stability of the this compound linker-drug conjugate in plasma by monitoring the release of the free payload over time.
Materials:
-
ADC with this compound linker
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48 hours), aliquot 100 µL of the plasma sample.
-
To precipitate the plasma proteins, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the released payload.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the free payload.
-
Calculate the percentage of released payload at each time point relative to the initial total payload concentration.
Protocol 2: Determining Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC preparation.[]
Materials:
-
ADC with this compound linker
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject 10-20 µg of the diluted ADC onto the column.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Visualizations
References
- 2. adcreview.com [adcreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving the Efficiency of Dimethylamino-PEG3 Mediated Ligations
Welcome to the technical support center for Dimethylamino-PEG3 (DMA-PEG3) mediated ligations. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary applications?
A this compound (DMA-PEG3) linker is a chemical tool used in bioconjugation. It consists of a short polyethylene glycol (PEG) chain with three repeating ethylene glycol units, which imparts hydrophilicity and flexibility.[1][2] One end of the linker is terminated with a dimethylamino group, a tertiary amine, while the other end is functionalized with a reactive group (e.g., an NHS ester or a maleimide) to enable covalent bonding to a target molecule. These linkers are often used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies to connect a targeting moiety (like an antibody) to a payload (like a small molecule drug).[2]
Q2: How does the dimethylamino group influence the ligation reaction?
The dimethylamino group, as a tertiary amine, can influence the ligation reaction in several ways. Its basicity allows it to act as a local catalyst in certain reactions, potentially increasing the reaction rate.[3] The protonation state of the dimethylamino group is pH-dependent; at physiological or slightly alkaline pH, it is partially deprotonated and can act as a nucleophile or a general base catalyst.[4] This can be advantageous but may also lead to side reactions if not properly controlled.
Q3: What are the most common challenges encountered during DMA-PEG3 mediated ligations?
Common challenges include:
-
Low Ligation Yield: This can be due to suboptimal reaction conditions (pH, temperature, molar ratio), hydrolysis of reactive groups (like NHS esters), or steric hindrance.[5][6]
-
Formation of Aggregates: Hydrophobic payloads can lead to aggregation of the final conjugate, which can be mitigated by the hydrophilic PEG spacer.[7]
-
Reduced Biological Activity of the Conjugate: The conjugation process may alter the conformation of the biomolecule or block active sites, leading to a decrease in its biological function.[7]
-
Side Reactions: The presence of the tertiary amine can potentially lead to unexpected side reactions, especially at higher pH values.
Troubleshooting Guides
Below are common problems encountered during DMA-PEG3 mediated ligations and their potential solutions.
Problem 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of your reaction buffer. For reactions with NHS esters, a pH of 7.2-8.5 is generally optimal to balance amine reactivity and ester stability.[5][6] For maleimide-thiol reactions, a pH of 6.5-7.5 is recommended for selectivity.[8][9] |
| Hydrolysis of Reactive Group | If using an NHS ester linker, be aware of its susceptibility to hydrolysis, which increases with pH.[5][6][10] Prepare the linker solution immediately before use and avoid aqueous storage. Consider using a lower temperature to slow down hydrolysis. |
| Incorrect Molar Ratio | Optimize the molar ratio of the DMA-PEG3 linker to your target molecule. A 5- to 20-fold molar excess of the linker is a good starting point for NHS ester reactions.[11] |
| Steric Hindrance | If the reactive site on your biomolecule is sterically hindered, consider increasing the reaction time or temperature. Alternatively, a longer PEG linker might be necessary to provide better accessibility.[7] |
| Inactive Reagents | Ensure that your DMA-PEG3 linker and target molecule have not degraded. Store reagents as recommended and use fresh solutions. |
| Presence of Competing Nucleophiles | Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can compete with your target molecule for the reactive group on the linker.[6] |
Problem 2: Observation of Aggregation in the Final Product
| Potential Cause | Recommended Solution |
| Hydrophobic Payload | The PEG3 linker enhances solubility, but highly hydrophobic payloads may still cause aggregation. Consider using a longer PEG chain (e.g., PEG6, PEG12) to further increase hydrophilicity.[7] |
| High Degree of Conjugation | A high number of conjugated molecules per protein (high drug-to-antibody ratio, DAR) can increase hydrophobicity and lead to aggregation.[7] Reduce the molar excess of the linker in the reaction to achieve a lower DAR. |
| Inappropriate Buffer Conditions | Screen different buffer systems (e.g., phosphate, histidine) and pH values during the reaction and for the final formulation to find conditions that minimize aggregation.[7] |
Problem 3: Reduced Biological Activity of the Conjugate
| Potential Cause | Recommended Solution |
| Conjugation at an Active Site | The linker may have attached to a region of the biomolecule that is critical for its function. If possible, try to direct the conjugation to a different site by using site-specific conjugation techniques.[7] |
| Conformational Changes | The conjugation process may have induced a change in the three-dimensional structure of the biomolecule. Experiment with different linker lengths or attachment chemistries to minimize this effect.[7] |
| Steric Hindrance by the Payload | The conjugated payload may be sterically blocking the active site. A longer PEG linker can provide more spatial separation between the biomolecule and the payload.[7] |
Quantitative Data Summary
The following tables provide starting points for optimizing your DMA-PEG3 mediated ligation reactions. These values are based on general principles of bioconjugation and may require further optimization for your specific system.
Table 1: Recommended Reaction Conditions for DMA-PEG3-NHS Ester Ligation with Primary Amines
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability.[5][6] |
| Temperature | 4°C to 25°C | Lower temperatures can reduce hydrolysis of the NHS ester. |
| Molar Ratio (Linker:Molecule) | 5:1 to 20:1 | A higher excess may be needed for dilute solutions.[11] |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by a suitable analytical method. |
| Buffer | Phosphate, Borate, HEPES | Must be free of primary amines.[6] |
Table 2: Recommended Reaction Conditions for DMA-PEG3-Maleimide Ligation with Thiols
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Ensures high selectivity for thiol groups.[8][9] |
| Temperature | 4°C to 25°C | Room temperature for faster reaction, 4°C for overnight incubation.[9] |
| Molar Ratio (Linker:Molecule) | 10:1 to 20:1 | A molar excess of the maleimide ensures efficient conjugation.[9] |
| Reaction Time | 2 hours to overnight | Depends on the reactivity of the thiol and the temperature.[9] |
| Buffer | Phosphate, HEPES | Must be free of thiols and degassed to prevent thiol oxidation.[12] |
Experimental Protocols
The following are generalized protocols for using a hypothetical bifunctional DMA-PEG3 linker (DMA-PEG3-NHS Ester). Note: These are starting points and require optimization for your specific molecules.
Protocol 1: Conjugation of DMA-PEG3-NHS Ester to a Protein
Objective: To covalently attach a DMA-PEG3-NHS ester to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Target Protein (2-10 mg/mL)
-
DMA-PEG3-NHS Ester
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer, pH 7.5–8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) to dissolve the linker.
-
Desalting column for buffer exchange and purification.
Procedure:
-
Buffer Exchange: Ensure the target protein is in the Reaction Buffer. If not, perform a buffer exchange using a desalting column.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the DMA-PEG3-NHS ester in anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM).
-
Calculate Molar Excess: Determine the desired molar excess of the linker relative to the protein. A 10- to 20-fold molar excess is a common starting point.[11]
-
Conjugation Reaction: Add the calculated volume of the linker stock solution to the protein solution while gently mixing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM to react with any excess NHS ester. Incubate for 30 minutes.
-
Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Visualizations
Logical Workflow for DMA-PEG3 Ligation
References
- 1. Heterobifunctional FMOC Amine PEGs [jenkemusa.com]
- 2. heterobifunctional pegs [jenkemusa.com]
- 3. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
Validation & Comparative
A Head-to-Head Comparison of Dimethylamino-PEG3 and Other PROTAC PEG Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by co-opting the cell's ubiquitin-proteasome system. A critical component of PROTAC design is the linker, which connects the target protein ligand to the E3 ligase ligand. The composition and length of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. Among the most utilized linkers are those based on polyethylene glycol (PEG), prized for their hydrophilicity and tunable length. This guide provides an objective comparison of Dimethylamino-PEG3, a functionalized PEG linker, with other common PROTAC linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not merely a spacer but an active contributor to its overall function. It plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a suboptimal linker can introduce steric hindrance or result in an unproductive ternary complex, thereby compromising degradation efficiency.[2][]
Comparative Analysis of Common Linker Types
The choice of linker can dramatically impact a PROTAC's biological activity. The length, chemical nature, and rigidity of the linker collectively influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of target ubiquitination and degradation.[2]
Polyethylene Glycol (PEG) Linkers
PEG linkers are the most common motifs incorporated into PROTAC structures.[4][5] Their popularity stems from several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the repeating ethylene glycol units improves the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[4][5] This is crucial for improving bioavailability and suitability for formulation.
-
Tunable Length: PEG linkers can be easily synthesized in various lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase.[4]
-
Biocompatibility: PEGs are generally biocompatible and exhibit low toxicity.[6]
-
Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility, which can allow the PROTAC to adopt an optimal orientation for ternary complex formation.[5]
This compound: A Functionalized Linker
This compound is a PEG-based linker that features a terminal dimethylamino group. This functionalization introduces a basic moiety, which can influence the physicochemical properties of the PROTAC, such as its charge state at physiological pH, solubility, and potential for specific interactions within the ternary complex. While direct head-to-head quantitative comparisons of this compound with other linkers are not extensively available in the reviewed literature, its properties suggest potential advantages and disadvantages. The tertiary amine can improve aqueous solubility and may engage in specific hydrogen bonding or ionic interactions that could stabilize the ternary complex. However, it could also introduce potential off-target interactions or affect cell permeability.
Alkyl Linkers
Alkyl chains are another common linker type, offering synthetic accessibility and chemical stability.[7] They are more hydrophobic than PEG linkers, which can impact solubility and cell permeability.[7] In some cases, the increased hydrophobicity of alkyl linkers can enhance cell penetration.[2]
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine or triazole rings, offer less conformational flexibility.[1] This can be advantageous in "pre-organizing" the PROTAC into a bioactive conformation, potentially improving potency and metabolic stability.[1] However, the lack of flexibility can also hinder the formation of a productive ternary complex if the geometry is not optimal.[2]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize representative data from various studies, illustrating the impact of linker composition on the degradation of key therapeutic targets.
Table 1: Comparison of General Linker Properties
| Linker Type | Composition | Key Advantages | Key Disadvantages |
| PEG Linkers | Repetitive ethylene glycol units | Enhances hydrophilicity and aqueous solubility.[4][5] Generally biocompatible and allows for easy modulation of length.[4] | May have reduced metabolic stability and can be more costly to synthesize compared to alkyl linkers.[2] |
| Alkyl Linkers | Saturated or unsaturated hydrocarbon chains | Synthetically accessible and chemically stable.[2] Length can be systematically varied. | Tend to be hydrophobic, which can lead to poor aqueous solubility.[2][7] |
| Rigid Linkers | Cyclic moieties (e.g., piperazine, triazole) | Pre-organizes the PROTAC into a bioactive conformation, potentially enhancing potency and metabolic stability.[1] | Lack of flexibility can hinder ternary complex formation if the geometry is not optimal.[2] |
| This compound | PEG chain with a terminal dimethylamino group | Potential for improved aqueous solubility and specific interactions due to the basic nitrogen. Defined length and flexibility. | Potential for altered cell permeability and off-target interactions. Lack of extensive comparative data. |
Table 2: Impact of PEG Linker Length on BRD4 Degradation
This table summarizes data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), consisting of the BRD4 inhibitor JQ1 and a VHL E3 ligase ligand, connected by PEG linkers of varying lengths.
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Note: Data is illustrative and sourced from a comparative study of BRD4 degraders.[8] This highlights the principle of an optimal linker length for a given target and E3 ligase pair.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for PROTACs and a typical experimental workflow for their evaluation.
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Methylamino-PEG3-acid | PROTAC Linkers | 2148295-95-6 | Invivochem [invivochem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Dimethylamino-PEG3 and Aliphatic Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.
This guide provides an in-depth comparison of two commonly employed linker classes: the hydrophilic Dimethylamino-PEG3 linker and traditional aliphatic linkers. By examining their impact on key performance metrics, this document aims to provide a data-supported resource for the rational design of next-generation protein degraders.
At a Glance: Key Differences Between this compound and Aliphatic Linkers
| Feature | This compound Linker | Aliphatic Linker |
| Composition | Polyethylene glycol chain with a terminal dimethylamino group | Saturated or unsaturated hydrocarbon chain |
| Hydrophilicity | Hydrophilic | Generally hydrophobic |
| Solubility | Generally improves aqueous solubility of the PROTAC | May decrease the aqueous solubility of the PROTAC |
| Cell Permeability | Can enhance permeability by improving solubility and adopting folded conformations. The dimethylamino group can also improve passive permeability. | Can enhance passive permeability due to increased lipophilicity, but may also lead to non-specific binding and reduced solubility. |
| Metabolic Stability | The PEG chain can be susceptible to oxidative metabolism. | Generally considered to be metabolically stable. |
| Ternary Complex Formation | The flexibility of the PEG chain can allow for optimal positioning of the warhead and E3 ligase ligand, potentially leading to cooperative binding. | The conformational flexibility of the alkyl chain can also facilitate ternary complex formation, though excessive flexibility can be entropically unfavorable. |
Performance Data: A Case Study in BRD4 Degradation
Table 1: Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [1]
| PROTAC | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG3 | 55 | 85 | VCaP |
| PROTAC B | PEG4 | 20 | 95 | VCaP |
| PROTAC C | PEG5 | 15 | >98 | VCaP |
| PROTAC D | PEG6 | 30 | 92 | VCaP |
This data illustrates the critical importance of linker length optimization, with the PEG5 linker demonstrating the highest potency and efficacy in this series.
Table 2: Performance of a Representative BRD4-Targeting PROTAC with a Flexible, Non-PEG Linker
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | Flexible, with amide bonds | <100 | >90 | AML cells |
Note: This data is from a separate study and is presented for illustrative purposes. Direct comparison with the data in Table 1 should be made with caution.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these degraders, the following diagrams provide a visual representation of the key biological pathway and a standard experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Protocol 1: Protein Degradation Assay by Western Blot
This assay is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC compounds (with this compound and aliphatic linkers)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTACs for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[2][3]
Protocol 2: In Vitro Ternary Complex Formation Assay (Pull-down)
This assay assesses the ability of a PROTAC to physically bridge the target protein and the E3 ligase.[4][5]
Materials:
-
Purified recombinant target protein (e.g., His-tagged BRD4)
-
Purified recombinant E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC)
-
PROTAC compounds
-
Pull-down resin (e.g., Ni-NTA agarose for His-tagged protein)
-
Wash and elution buffers
-
SDS-PAGE and Western blot reagents
Procedure:
-
Complex Formation: In a microcentrifuge tube, incubate the purified target protein, E3 ligase complex, and PROTAC at a suitable concentration for 1-2 hours at 4°C.
-
Pull-down: Add the appropriate resin to capture the tagged protein (and any interacting partners). Incubate for another 1-2 hours at 4°C.
-
Washing: Wash the resin several times with wash buffer to remove non-specific binders.
-
Elution: Elute the captured proteins from the resin using elution buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of the untagged interacting partner. An increased signal for the co-precipitated protein in the presence of the PROTAC indicates ternary complex formation.
Protocol 3: Cellular Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a high-throughput, non-cell-based assay to evaluate the passive permeability of a compound.[6][7][8][9][10]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compounds
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution.
-
Solution Preparation: Prepare a solution of the PROTAC in PBS in the donor plate. Fill the acceptor plate with PBS.
-
Incubation: Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the amount of compound that has diffused into the acceptor plate.
Conclusion
The choice between a this compound and an aliphatic linker is a critical decision in PROTAC design that requires careful consideration of the desired physicochemical and pharmacological properties. While this compound linkers can offer advantages in terms of solubility and potentially favorable interactions within the ternary complex, aliphatic linkers may provide enhanced metabolic stability and passive permeability. The optimal linker is highly dependent on the specific warhead and E3 ligase ligand, and empirical testing of a variety of linker types and lengths is often necessary to identify the most effective PROTAC candidate. The protocols and comparative data presented in this guide provide a framework for the systematic evaluation of linkers to accelerate the development of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 10. bioassaysys.com [bioassaysys.com]
The Critical Balancing Act: How PEG Linker Length Dictates Protein Degradation Efficacy
A comprehensive guide for researchers and drug development professionals on optimizing Proteolysis Targeting Chimeras (PROTACs) by evaluating the impact of varying Polyethylene Glycol (PEG) linker lengths on therapeutic efficacy. This guide provides a comparative analysis supported by experimental data and detailed methodologies.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules commandeer the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture consists of three core components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. While often perceived as a simple spacer, the linker, particularly the commonly employed Polyethylene Glycol (PEG) linker, is a critical determinant of a PROTAC's success. Its length directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation.[1][2][3][4]
The length of the PEG linker is not a trivial parameter; it is a key determinant of a PROTAC's efficacy.[5] An improperly sized linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or result in a non-productive arrangement where ubiquitination is inefficient.[5][6] Conversely, an optimal linker facilitates a productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[5] The relationship between linker length and degradation efficacy is often non-linear and requires empirical optimization for each specific target protein and E3 ligase pair.[6][7]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Systematic variation of PEG linker length often reveals a distinct structure-activity relationship (SAR). The following table summarizes quantitative data from several studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on their degradation potency (DC50) and maximal degradation (Dmax).
| Target Protein | E3 Ligase | Linker Length (PEG units/Atoms) | DC50 | Dmax (%) | Reference(s) |
| BRD4 | CRBN | 0 PEG units | < 0.5 µM | Not Specified | [1][7] |
| BRD4 | CRBN | 1-2 PEG units | > 5 µM | Not Specified | [1][7] |
| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | Not Specified | [1][7] |
| BRD4 | VHL | Not Specified | Potency decreased as linker length increased | Not Specified | [1] |
| ERα | VHL | 9 atoms | IC50 = 140 µM | Not Specified | [1] |
| ERα | VHL | 16 atoms | IC50 = 26 µM | Not Specified | [1][] |
| TBK1 | VHL | < 12 atoms | No degradation observed | Not Specified | [1][9] |
| TBK1 | VHL | 12-29 atoms | Submicromolar | Not Specified | [1] |
| TBK1 | VHL | 21 atoms | 3 nM | 96% | [1] |
| TBK1 | VHL | 29 atoms | 292 nM | 76% | [1] |
| EGFR/HER2 | Not Specified | Not Specified | Degraded both EGFR and HER2 | Not Specified | [1] |
| EGFR | Not Specified | Extended by one ethylene glycol unit | Selective for EGFR degradation | Not Specified | [1] |
Note: DC50 (half-maximal degradation concentration) is the concentration of a PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. IC50 (half-maximal inhibitory concentration) values are also included where degradation-specific data was not available.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental methods. The following are detailed protocols for key assays.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[10][11]
1. Cell Culture and Treatment:
-
Seed the appropriate cell line in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs with varying PEG linker lengths for a specified duration (e.g., 24, 48, or 72 hours).[6] Include a vehicle-only control (e.g., DMSO).[6]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6][11]
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit or a similar method to ensure equal protein loading for each sample.[6][11]
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95°C for 5-10 minutes to denature the proteins.[6]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[10]
5. Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6][10]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[10]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again as in the previous step.[10]
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.[10]
6. Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.[10]
-
Capture the chemiluminescent signal using an imaging system.[10]
-
Quantify the band intensity for the target protein and the loading control using densitometry software.[11]
-
Normalize the target protein signal to the loading control signal.[11]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[11] A dose-response curve can then be generated to determine the DC50 and Dmax values.[11]
Protocol 2: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.[2]
1. Cell Treatment:
-
Treat cells with the PROTAC of interest, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control for the accumulation of ubiquitinated proteins.
2. Cell Lysis and Immunoprecipitation (IP):
-
Lyse the cells under denaturing conditions to preserve ubiquitin chains.
-
Perform immunoprecipitation (IP) using an antibody against the target protein to form an antibody-antigen complex.[2][11]
3. Elution and Western Blot Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluates via Western blot, probing with an antibody against ubiquitin.[2][11]
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful ubiquitination of the target protein.[11]
Protocol 3: Ternary Complex Formation Assay (e.g., NanoBRET)
Directly measuring the formation of the POI-PROTAC-E3 complex is crucial for understanding the structure-activity relationship of the linker.[2]
1. Cell Line Engineering:
-
Use a cell line where the target protein is endogenously tagged with a reporter like NanoLuc luciferase.[2]
-
The E3 ligase (e.g., CRBN) can be expressed as a HaloTag fusion protein.[2]
2. Treatment:
-
Treat the engineered cells with the PROTACs of varying linker lengths.
-
Add the fluorescent HaloTag ligand (e.g., NanoBRET 618), which will bind to the HaloTag-E3 ligase.[2]
3. BRET Measurement:
-
If the PROTAC brings the NanoLuc-POI and the HaloTag-E3 ligase in close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur from the NanoLuc donor to the HaloTag acceptor.
-
Measure the BRET signal using a plate reader. An increased BRET signal indicates the formation of the ternary complex.
Conclusion
The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs.[6] The presented data and methodologies underscore the necessity of a systematic and empirical approach to linker optimization for each target protein and E3 ligase combination.[2][6] By employing quantitative techniques such as Western blotting and biophysical assays, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their therapeutic target, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Dimethylamino-PEG3 Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins with polyethylene glycol (PEG) linkers is a cornerstone of modern biopharmaceutical development. PEGylation can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can extend their plasma half-life, improve stability, and reduce immunogenicity. The choice of PEGylation reagent and the analytical methods used for characterization are critical for developing safe and effective bioconjugates.
This guide provides an objective comparison of the mass spectrometry analysis of proteins conjugated with Dimethylamino-PEG3 (DMA-PEG3) and two common alternatives: N-hydroxysuccinimide (NHS)-ester PEG and Maleimide-PEG. This comparison is supported by a summary of experimental data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate conjugation and analysis strategy.
Comparison of PEGylation Reagents for Mass Spectrometry Analysis
The selection of a PEGylation reagent influences not only the biological properties of the conjugated protein but also the complexity of its characterization by mass spectrometry. DMA-PEG3, NHS-ester PEG, and Maleimide-PEG represent three distinct chemistries for protein modification.
This compound (DMA-PEG3) belongs to the class of amine-reactive reagents that act via reductive amination. This method offers the potential for greater control over site-specificity, particularly for targeting the N-terminus of a protein by optimizing the reaction pH.
NHS-ester PEG reagents are also amine-reactive but proceed through acylation. They are highly reactive and widely used but can be less specific, often leading to a heterogeneous mixture of PEGylated species.
Maleimide-PEG reagents are thiol-reactive and offer high specificity for cysteine residues. This allows for site-specific conjugation, especially in proteins with engineered cysteine residues, resulting in more homogeneous products.
The following table summarizes the key characteristics and mass spectrometry considerations for each reagent class.
| Feature | This compound (Reductive Amination) | NHS-ester PEG (Acylation) | Maleimide-PEG (Thiol-reactive) |
| Target Residues | N-terminal α-amine, Lysine ε-amines | N-terminal α-amine, Lysine ε-amines | Cysteine sulfhydryl groups |
| Reaction pH | Acidic to neutral (pH 5.0-8.0) | Neutral to slightly basic (pH 7.2-9.0)[1] | Slightly acidic to neutral (pH 6.5-7.5)[2] |
| Selectivity | Can be optimized for N-terminal specificity | Generally non-selective, targets accessible primary amines | Highly selective for thiols |
| Product Heterogeneity | Moderate, dependent on reaction conditions | High, often results in a mixture of species[1] | Low, leads to well-defined conjugates |
| Bond Stability | Stable secondary amine | Stable amide bond | Stable thioether bond (can be reversible in vivo)[2] |
| MS Data Complexity | Moderate, requires careful interpretation | High, complex spectra due to heterogeneity[1] | Low, simpler spectra from homogeneous products |
| Quantitative Analysis | Feasible with appropriate standards | Challenging due to multiple species | More straightforward due to homogeneity |
Quantitative Performance Comparison
The following table presents a hypothetical but representative comparison of the quantitative performance of the three PEGylation strategies based on typical experimental outcomes reported in the literature. Actual results will vary depending on the specific protein, linker length, and reaction conditions.
| Parameter | This compound | NHS-ester PEG | Maleimide-PEG |
| Typical Reaction Yield (%) | 70-90% | 60-85% | >90%[2] |
| Degree of PEGylation (DoP) | 1-3 | 1-5 (variable) | 1 (for single cysteine) |
| MS Signal Intensity | Good | Variable, can be diluted across species | High for the target conjugate |
| Ease of MS Data Deconvolution | Moderate | Difficult | Easy |
| Site-Specificity Determination | Requires peptide mapping | Requires extensive peptide mapping | Confirmed by targeting specific cysteines |
Experimental Protocols
Detailed methodologies are essential for reproducible protein conjugation and analysis. The following are generalized protocols that should be optimized for specific applications.
Protocol 1: Protein Conjugation with this compound
This protocol describes the reductive amination of a protein with a DMA-PEG3 aldehyde derivative.
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., MES or HEPES)
-
This compound-aldehyde
-
Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (STAB)
-
Reaction Buffer: 100 mM MES or HEPES, pH 6.0-7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound-aldehyde in an organic solvent like DMSO.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the DMA-PEG3-aldehyde solution to the protein solution.
-
Reduction: Add the reducing agent (e.g., NaCNBH₃ to a final concentration of 20 mM).
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Purification: Remove excess reagents and by-products by SEC.
Protocol 2: Protein Conjugation with NHS-ester PEG
This protocol outlines the acylation of primary amines on a protein using an NHS-ester PEG reagent.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
NHS-ester PEG
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in a dry, water-miscible organic solvent (e.g., DMSO) to a concentration of 10-100 mM.[1]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS-ester PEG solution to the protein solution. The final concentration of the organic solvent should be less than 10%.[1]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1]
-
Purification: Purify the PEGylated protein using SEC.
Protocol 3: Protein Conjugation with Maleimide-PEG
This protocol details the conjugation of a Maleimide-PEG reagent to a protein containing a free cysteine.
Materials:
-
Protein with a free cysteine residue
-
Maleimide-PEG
-
Conjugation Buffer: PBS, pH 6.5-7.5, degassed
-
Purification system (e.g., SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove it.
-
Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG linker in the conjugation buffer or a compatible organic solvent like DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess linker by SEC.
Protocol 4: Mass Spectrometry Analysis of PEGylated Proteins
This protocol provides a general workflow for the analysis of PEGylated proteins by LC-MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dilute the purified PEGylated protein to 0.1-1 mg/mL in a mass spectrometry-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Intact Mass Analysis:
-
Separate the intact protein using a reversed-phase (e.g., C4) or size-exclusion column.
-
Acquire data in positive ion mode.
-
Deconvolute the raw mass spectra to determine the molecular weight of the modified protein and assess the degree of PEGylation and heterogeneity.
-
-
Peptide Mapping for Site Analysis:
-
Denature, reduce, and alkylate the PEGylated protein.
-
Digest the protein with a protease such as trypsin.
-
Separate the resulting peptides using a reversed-phase column (e.g., C18) with a suitable gradient.
-
Analyze the eluting peptides in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain MS/MS spectra.
-
Use a database search engine to identify peptides and localize the PEG modification sites by identifying the mass shift on specific amino acid residues.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general experimental workflow for protein PEGylation and the logical steps in the characterization of an antibody-drug conjugate (ADC), a common application for PEG linkers.
Caption: General experimental workflow for protein PEGylation and subsequent mass spectrometry analysis.
References
A Researcher's Guide to Protein Modification: Assessing the Biological Activity of Proteins After Dimethylamino-PEG3 Modification
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for enhancing the therapeutic properties of biologics. Among the various methods, PEGylation—the attachment of polyethylene glycol (PEG) chains—is a widely adopted strategy to improve a protein's half-life, stability, and solubility while reducing its immunogenicity.[1][2][3]
This guide provides a comparative analysis of protein modification using short-chain PEG linkers, specifically focusing on Dimethylamino-PEG3 (DMA-PEG3), a component often utilized in more complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will objectively assess its impact on protein activity, compare it with alternatives, and provide the experimental frameworks necessary for its evaluation.
The Role of Short-Chain PEG Linkers in Preserving Protein Function
While large PEG polymers (e.g., 20-40 kDa) are highly effective at extending a protein's circulating half-life, they can also create significant steric hindrance, which may block the protein's active sites or receptor-binding domains, thereby reducing its biological activity.[1][4] Short-chain linkers, such as those containing a three-unit PEG spacer (PEG3), are employed to confer hydrophilicity and create spacing with a minimal increase in size. This approach is critical in applications where the preservation of the protein's native function is paramount.[5]
DMA-PEG3 is a heterobifunctional linker, meaning it has two different reactive ends, allowing it to connect two different molecules, such as an antibody and a cytotoxic drug in an ADC, or a target protein ligand and an E3 ligase ligand in a PROTAC.[6][7][8][9][10] In these contexts, the "biological activity" is the efficacy of the entire construct, and the linker's role is to position the functional ends optimally without interfering with molecular interactions.[7][11]
Quantitative Impact of PEGylation on Biological Activity
The degree to which PEGylation affects protein activity is highly dependent on the size of the PEG chain and the site of attachment. While specific data for DMA-PEG3 is often embedded within the performance of a larger ADC or PROTAC molecule, a general comparison can be made based on the principles of short-chain versus long-chain PEGylation.
Note: The following data is representative and illustrates the expected trends. Actual results will vary based on the specific protein, linker chemistry, and conjugation site.
| Parameter | Unmodified Protein | Modified with Short-Chain PEG (e.g., PEG3) | Modified with Long-Chain PEG (e.g., 20 kDa) |
| Receptor Binding (Kd) | 1.0 nM | 1-5 nM (>80% Activity Retention) | 10-50 nM (Potential for significant activity loss) |
| In Vitro Potency (IC50) | 5.0 nM | 5-10 nM (>75% Activity Retention) | 25-100 nM (Reduced potency due to steric hindrance) |
| Enzymatic Activity (kcat/Km) | 100% | >90% | 40-70% |
| In Vivo Half-Life (t1/2) | 2 hours | 4-8 hours (Modest Increase) | >48 hours (Significant Extension) |
Comparison with Alternative Modification Strategies
The choice of modifier depends on the desired balance between retaining biological activity and improving pharmacokinetic properties.
| Modification Strategy | Primary Use | Impact on Biological Activity | Key Advantages | Key Disadvantages |
| Short-Chain PEG (e.g., DMA-PEG3) | Linkers for ADCs, PROTACs; applications requiring high activity retention. | Minimal impact; high retention of activity is expected.[5] | Preserves protein function; adds hydrophilicity. | Provides only a modest increase in in-vivo half-life. |
| Long-Chain PEG (e.g., 20 kDa) | Maximizing in-vivo half-life of therapeutic proteins. | Moderate to significant reduction in activity is common.[4] | Dramatically extends circulation time; reduces immunogenicity.[3] | Can mask active sites and lower in-vitro potency. |
| Thiol-Reactive PEG (Maleimide-PEG) | Site-specific conjugation to cysteine residues. | High activity retention due to site-specificity, avoiding active sites.[2] | Produces more homogeneous conjugates compared to lysine modification. | Requires an available cysteine residue, which may need to be engineered. |
| PASylation | Biological alternative to PEGylation for half-life extension. | Generally high activity retention. | Biodegradable; can be produced as a genetic fusion with the protein.[12] | May be immunogenic in some cases; a newer technology. |
| Other Polymers (e.g., Poly(oxazolines)) | Emerging alternatives to PEGylation. | Varies by polymer and protein. | May overcome potential issues with pre-existing anti-PEG antibodies.[13] | Less established, with a smaller body of regulatory precedent. |
Experimental Protocols
Detailed methodologies are crucial for assessing the impact of any protein modification. Below are representative protocols for conjugation and functional assessment.
Protocol 1: Amine-Reactive Conjugation using a PEG3 Linker
This protocol describes a general method for conjugating an amine-containing linker (like a DMA-PEG3 derivative) to a protein's available carboxyl groups (Asp, Glu, or C-terminus) using EDC/NHS chemistry.
Materials:
-
Purified Protein (2-5 mg/mL in MES buffer, pH 4.7-6.0)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-terminated PEG3 Linker (e.g., Amino-PEG3-modifier)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)
-
Purification System (e.g., Size-Exclusion Chromatography or Dialysis)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation : Dissolve the protein in 0.1 M MES buffer (pH 4.7-6.0) to a final concentration of 2-5 mg/mL.
-
Carboxyl Group Activation : Add 1.5 equivalents of NHS, followed by 1.5 equivalents of EDC to the protein solution. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
Linker Preparation : Dissolve the amine-terminated PEG3 linker in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction : Add a 10- to 50-fold molar excess of the dissolved PEG3 linker to the activated protein solution. Adjust the reaction pH to 7.2-7.5 with a suitable buffer (e.g., PBS) to facilitate the reaction with the amine. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[6]
-
Quenching : Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM and stirring for 15 minutes.[6]
-
Purification : Remove excess linker and reaction byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[14]
-
Characterization : Confirm successful conjugation and assess the degree of labeling using SDS-PAGE (which will show a shift in molecular weight), and Mass Spectrometry (MALDI-TOF or ESI-MS).
Protocol 2: Cell-Based Proliferation/Cytotoxicity Assay
This assay is used to determine the in vitro biological activity of a modified protein (e.g., a growth factor or an ADC) by measuring its effect on cell viability.
Materials:
-
Target cell line (e.g., a cancer cell line expressing the target receptor for an ADC)
-
Cell culture medium and supplements (e.g., DMEM with 10% FBS)
-
Unmodified Protein (as a positive control)
-
PEG3-Modified Protein
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding : Seed the target cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Preparation : Prepare serial dilutions of the unmodified and PEG3-modified proteins in the cell culture medium. Include a "no treatment" control.
-
Cell Treatment : Remove the old medium from the cells and add 100 µL of the prepared protein dilutions to the respective wells.
-
Incubation : Incubate the plate for a period relevant to the protein's mechanism of action (e.g., 72 hours for a cytotoxic agent).
-
Viability Measurement : Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition : Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis : Normalize the data to the "no treatment" control wells (representing 100% viability). Plot the cell viability against the log of the protein concentration and fit a dose-response curve to calculate the IC50 (the concentration at which 50% of cell viability is inhibited). Compare the IC50 values of the modified and unmodified proteins to determine the retention of biological activity.
Visualizing Workflows and Mechanisms
Diagrams are essential for understanding complex biological processes and experimental designs. The following are generated using Graphviz (DOT language) as specified.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Linear vs. Branched PEG Linkers: A Comparative Guide for Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates that can significantly influence the therapeutic efficacy of a drug. The architecture of the polyethylene glycol (PEG) linker, whether a simple linear chain or a more complex branched structure, profoundly impacts the solubility, stability, pharmacokinetics, and overall performance of the final drug product. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapeutics.
Structural and Functional Overview
Linear PEG linkers are the most conventional form, comprising a single, unbranched chain of ethylene glycol units.[1] Their straightforward structure, predictable behavior, and lower manufacturing cost make them a common choice in drug development.[1]
In contrast, branched PEG linkers feature multiple PEG arms extending from a central core.[1] This three-dimensional architecture provides a superior "stealth" effect, more effectively shielding the conjugated molecule from enzymatic degradation and recognition by the immune system.[1][2] This enhanced shielding is often described as an "umbrella-like effect."[1]
Below is a diagram illustrating the structural differences between linear and branched PEG linkers.
Caption: Structural comparison of a linear and a Y-shaped branched PEG linker.
Quantitative Performance Comparison
The selection between a linear and a branched PEG linker significantly affects the physicochemical properties and in vivo performance of a bioconjugate. Branched PEGs generally offer advantages in terms of hydrodynamic volume and pharmacokinetic profile.
Hydrodynamic Radius
The larger three-dimensional structure of branched PEGs can lead to an increased hydrodynamic radius compared to linear PEGs of the same molecular weight.[3] This increased size is a key factor in reducing renal clearance and extending circulation half-life.[2][4]
| Linker Type | Polymer Molecular Weight (kDa) | Hydrodynamic Radius (nm) |
| Linear | 12 | 5.42 ± 0.28 |
| Linear | 20 | 7.36 ± 0.20 |
| Four-Arm Branched | 20 | 6.83 ± 0.09 |
| Linear | 40 | 9.58 ± 0.35 |
| Four-Arm Branched | 40 | 9.25 ± 0.40 |
| This table presents a comparison of the hydrodynamic radii of linear and four-arm branched PEG nanocarriers of varying molecular weights.[4] |
Pharmacokinetics
The enhanced hydrodynamic volume and superior shielding properties of branched PEG linkers often translate to improved pharmacokinetic profiles, including longer in vivo circulation times.[2][3][4]
| PEG Conjugate (40 kDa total MW) | Clearance (mL/h/kg) | Half-life (t1/2) (h) |
| Linear (1 x 40 kDa) | Higher | Shorter |
| Branched (2 x 20 kDa) | Lower | Longer |
| Branched (4 x 10 kDa) | Lowest | Longest |
| Data from a study on TNF Nanobody-PEG conjugates, demonstrating a superior pharmacokinetic profile for branched versus linear PEG conjugates.[4] |
In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the linker architecture can influence the potency of the conjugate. The choice between linear and branched linkers can impact the drug-to-antibody ratio (DAR) and the overall efficacy.
| Linker Architecture (DAR 8) | IC50 (ng/mL) |
| Linear (L-PEG24) | Higher (Less Potent) |
| Pendant (P-(PEG12)2) | Lower (More Potent) |
| Data adapted from a study comparing linear and pendant (branched) PEG linkers on a trastuzumab-DM1 conjugate with a high drug-to-antibody ratio (DAR) of 8.[4] |
Key Advantages and Disadvantages
Caption: Advantages and disadvantages of linear vs. branched PEG linkers.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of drug delivery systems employing different PEG linker architectures.
Protocol 1: Synthesis and Purification of an Antibody-Drug Conjugate (ADC)
This protocol provides a general framework for the synthesis of an ADC using a maleimide-functionalized payload and a thiol-containing antibody, adaptable for both linear and branched PEG linkers.[4]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Linear or Branched Maleimide-PEG-Payload construct
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the mAb to generate free thiol groups using a controlled amount of TCEP.
-
Incubate the reaction mixture to achieve the desired degree of reduction.
-
Remove excess TCEP using a desalting column.
-
-
Drug-Linker Conjugation:
-
Dissolve the Maleimide-PEG-Payload (linear or branched) in a suitable solvent (e.g., DMSO).[4]
-
Add the dissolved drug-linker to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).[4]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[4]
-
-
Quenching:
-
Add a molar excess of a quenching agent to cap any unreacted maleimide groups.[4]
-
-
Purification and Characterization:
-
Purify the ADC from unreacted drug-linker and other impurities using SEC.
-
Characterize the purified ADC to determine DAR, purity, and aggregation.
-
References
Purity Analysis of Synthesized Dimethylamino-PEG3: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized reagents like Dimethylamino-PEG3 is a critical step that underpins the reliability and reproducibility of subsequent experiments. As a short-chain, amine-terminated polyethylene glycol (PEG) linker, this compound is utilized in various bioconjugation and drug delivery applications. Its purity can significantly impact the efficiency of conjugation reactions and the pharmacological profile of the final product.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound. Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the most suitable analytical strategy for their needs.
Comparison of Analytical Methods
The primary challenge in the purity analysis of this compound lies in its lack of a strong UV chromophore, making conventional HPLC with UV detection less effective. Therefore, alternative detection methods or analytical techniques are often required. While HPLC remains a cornerstone for purity determination, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary and often essential information.
A summary of the performance characteristics of these key analytical methods is presented below.
| Feature | HPLC with Charged Aerosol Detection (HPLC-CAD) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Principle | Separation by hydrophobicity, detection of non-volatile analytes. | Separation by hydrophobicity, detection by mass-to-charge ratio. | Nuclear spin properties in a magnetic field. |
| Key Information | Quantitative purity, separation of non-volatile impurities. | Molecular weight confirmation, identification of impurities, high sensitivity. | Absolute purity determination, structural elucidation. |
| Resolution | High, dependent on column and gradient conditions. | Very high, excellent for complex mixtures. | Not a separation technique; provides an overall purity value. |
| Quantification | Excellent, linear range can be established (e.g., 210-390 µg/mL).[1] | Semi-quantitative without standards; requires reference standards for accurate quantification. | Excellent for absolute quantification against a certified internal standard.[2] |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 1%.[1] | Generally < 5%, dependent on analyte and matrix. | Typically < 1% for high-purity materials. |
| Strengths | Universal detection for non-volatile compounds, robust quantification.[3] | High sensitivity and selectivity, provides structural information on impurities.[4][5] | Non-destructive, provides definitive structural confirmation, primary method for purity.[2][6] |
| Weaknesses | Requires non-volatile mobile phases, less sensitive than MS. | Instrumentation is more complex and expensive, quantification can be challenging. | Lower sensitivity than chromatographic methods, requires pure standards for quantification. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative protocols for the analysis of this compound using HPLC-CAD and complementary techniques.
Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)
This protocol is adapted from established methods for similar PEG compounds and is suitable for routine quality control and quantification of this compound and its non-volatile impurities.[1][7]
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Water/Acetonitrile (95:5 v/v).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Gradient: 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
-
Detector Settings (CAD):
-
Evaporation Temperature: 35 °C.
-
Gas Pressure: 60 psi.
-
-
Data Analysis: The purity of this compound is determined by the area percent of the main peak relative to the total area of all detected peaks.
UPLC-Mass Spectrometry (UPLC-MS)
This method is ideal for identifying the main compound and potential impurities by providing accurate mass information.
Instrumentation and Materials:
-
UPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-50 µg/mL) in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Gradient: A rapid gradient from 2% to 98% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: ESI positive.
-
Scan Mode: Full scan.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis: Confirm the mass of the main peak corresponding to this compound ([M+H]⁺). Identify potential impurities by their mass-to-charge ratios and fragmentation patterns if MS/MS is performed.[4]
¹H NMR Spectroscopy for Purity Determination
¹H NMR is a powerful, non-destructive technique that provides detailed structural information and can be used for absolute purity determination (qNMR).[2][6]
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard for qNMR (e.g., maleic acid, accurately weighed).
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean vial.
-
For qNMR, add a precisely weighed amount of the internal standard.
-
Dissolve the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for complete relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signals for this compound (e.g., the singlet for the dimethylamino group, and the multiplets for the PEG backbone).
-
Calculate the purity by comparing the integral of a characteristic proton signal of this compound to the integral of the known proton signal of the internal standard, accounting for the number of protons each signal represents and the molecular weights of the analyte and standard.[2]
-
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a decision-making process for selecting the appropriate analytical method.
References
- 1. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Plastic and Placenta: Identification of Polyethylene Glycol (PEG) Compounds in the Human Placenta by HPLC-MS/MS System | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Functional Landscape of PEGylated Proteins: A Comparative Guide to Assays for Dimethylamino-PEG3 Modification
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins with polyethylene glycol (PEG), or PEGylation, is a cornerstone of modern biopharmaceutical development. This guide provides a comprehensive overview of functional assays crucial for confirming the retained biological activity of proteins modified with short-chain linkers, with a particular focus on Dimethylamino-PEG3. Due to a scarcity of publicly available data directly pertaining to this compound, this guide will draw upon comparative data from analogous short-chain and amine-terminated PEGylation strategies to provide a robust analytical framework.
The covalent attachment of PEG to a protein can significantly enhance its therapeutic profile by extending its circulatory half-life, improving stability, and reducing immunogenicity. However, the addition of any modifying group carries the risk of diminishing the protein's biological function through steric hindrance at active or binding sites. Therefore, rigorous functional validation is a critical step in the development of any PEGylated protein.
Comparing Apples and Oranges: The Impact of PEG Chain Length on Bioactivity
The length and structure of the PEG chain are paramount in determining the ultimate functional outcome of PEGylation. While long-chain PEGs (e.g., >5 kDa) are renowned for their ability to dramatically extend serum half-life, they are also more likely to impede protein function. Short-chain PEGs, such as this compound, offer a compelling alternative when a more subtle modulation of properties is desired, with a generally higher retention of bioactivity.
Below is a comparative summary of the anticipated effects of short-chain PEGylation, as would be expected with this compound, versus traditional long-chain PEGylation.
| Feature | Short-Chain PEG (e.g., this compound) | Long-Chain PEG (e.g., mPEG-20k) |
| Bioactivity Retention | High to moderate | Moderate to low |
| In Vivo Half-Life Extension | Modest | Significant |
| Immunogenicity Reduction | Minimal to modest | Significant |
| Solubility Enhancement | Modest | High |
| Proteolytic Resistance | Modest | High |
A Toolkit for Functional Validation: Key In Vitro Assays
A multi-pronged approach employing a battery of in vitro assays is essential for a holistic understanding of how this compound modification impacts protein function. The selection of assays should be tailored to the protein's specific mechanism of action.
Enzyme Activity Assays
For therapeutic enzymes, a direct measurement of catalytic activity is non-negotiable. Chromogenic or fluorogenic assays are routinely used to quantify the conversion of a substrate to a detectable product.
Table 1: Comparative Enzymatic Activity of PEGylated vs. Non-PEGylated Enzymes
| Enzyme | PEGylation Strategy | Substrate | Key Parameter | Fold Change in Activity (PEGylated vs. Non-PEGylated) |
| α-Chymotrypsin | Linear mPEG (5 kDa) | Suc-Ala-Ala-Pro-Phe-pNA | kcat/KM | ~0.5-fold decrease |
| Asparaginase | mPEG-propionaldehyde | L-asparagine | In vitro activity | 82-93% retention |
| Interferon α-2a | di-PEGylated (2x20 kDa) | N/A (Cell-based) | ED50 | ~50-100 fold increase (lower potency)[1] |
Receptor Binding Assays
For proteins that exert their effect by binding to a cell surface receptor (e.g., growth factors, antibodies), quantifying the binding affinity is crucial. Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) provide real-time kinetics of the binding interaction.
Table 2: Comparison of Receptor Binding Affinity for PEGylated Proteins
| Protein | PEGylation Strategy | Receptor | Key Parameter | Change in Binding Affinity (KD) |
| Interferon α-2a | mono-PEGylated (20 kDa) | IFNAR | KD | ~3-fold decrease |
| Glucagon-like peptide-1 (GLP-1) | C-terminal Cys (20 kDa) | GLP-1R | In vivo effects | Similar to unmodified |
Cell-Based Functional Assays
Ultimately, the biological activity of a modified protein must be confirmed in a cellular context. These assays measure a direct physiological response, such as cell proliferation, cytotoxicity, or the activation of a specific signaling pathway.
Table 3: Overview of Cell-Based Assays for PEGylated Proteins
| Assay Type | Principle | Typical Readout | Application Example |
| Proliferation Assay | Measures the ability of a growth factor to stimulate cell division. | Cell count, metabolic activity (e.g., MTT, AlamarBlue) | Assessing the activity of PEGylated G-CSF or EPO. |
| Cytotoxicity Assay | Quantifies the ability of a therapeutic to kill target cells. | Cell viability (e.g., LDH release, trypan blue exclusion) | Evaluating PEGylated cytokines (e.g., TNF-α) or antibody-drug conjugates. |
| Signaling Pathway Activation | Detects the phosphorylation or expression of downstream signaling molecules. | Western blot, ELISA, reporter gene assays | Confirming activation of the JAK/STAT pathway by PEGylated interferons. |
Visualizing the Workflow and a Representative Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context, the following diagrams illustrate a general workflow for assessing a this compound modified protein and a representative signaling pathway that could be investigated.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies are paramount. Below are example protocols for key functional assays.
Protocol 1: Chromogenic Enzyme Activity Assay
Objective: To determine the kinetic parameters of a this compound modified enzyme compared to its unmodified counterpart.
Materials:
-
Unmodified and this compound modified enzyme.
-
Chromogenic substrate specific to the enzyme.
-
Appropriate assay buffer (e.g., Tris-HCl, PBS).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer.
-
Add a fixed concentration of the unmodified or PEGylated enzyme to each well of the microplate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately place the microplate in the reader and measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds for 10 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Compare the kinetic parameters of the modified and unmodified enzymes.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the ability of a this compound modified growth factor to stimulate cell proliferation.
Materials:
-
Unmodified and this compound modified growth factor.
-
A responsive cell line.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
96-well cell culture plate.
-
Microplate reader.
Procedure:
-
Seed the responsive cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the unmodified and PEGylated growth factor in cell culture medium.
-
Remove the old medium from the cells and add the media containing the different concentrations of the growth factors. Include a negative control (medium only).
-
Incubate the plate for a period appropriate for the cell line and growth factor (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the concentration of the growth factor and determine the EC₅₀ (half-maximal effective concentration) for both the unmodified and PEGylated proteins.
Conclusion
The functional validation of proteins modified with this compound is a critical undertaking that requires a carefully selected suite of assays. While direct comparative data for this specific linker is emerging, a robust assessment can be achieved by employing the principles and protocols outlined in this guide, drawing upon the extensive knowledge base of short-chain PEGylation. By systematically evaluating enzymatic activity, receptor binding, and cell-based responses, researchers can confidently ascertain the biological viability of their this compound modified proteins and advance the development of next-generation biotherapeutics.
References
The Influence of Short-Chain PEG Linkers on Drug Conjugate Performance: A Comparative Analysis of Dimethylamino-PEG3 Constructs
For researchers, scientists, and drug development professionals, the rational design of linker chemistry is a cornerstone of creating effective targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly influences a conjugate's solubility, stability, pharmacokinetics (PK), and biodistribution. This guide provides a comparative analysis of Dimethylamino-PEG3 constructs, a short, hydrophilic linker, against other common linker classes, supported by established principles from experimental data in the field.
The this compound linker provides a discrete, three-unit polyethylene glycol (PEG) chain with a terminal dimethylamino group. This structure imparts specific physicochemical properties that have significant implications for the in vivo behavior of the conjugated therapeutic. The inclusion of the PEG moiety enhances hydrophilicity, which can be advantageous for conjugating hydrophobic payloads and improving the overall solubility of the final construct.
Comparative Pharmacokinetic and Biodistribution Profiles
The choice of linker is a critical determinant of a drug conjugate's absorption, distribution, metabolism, and excretion (ADME) profile. Short-chain PEG linkers, such as this compound, occupy a middle ground between the more hydrophobic alkyl linkers and longer-chain PEG alternatives, offering a unique balance of properties.
Data Presentation: Comparative Analysis of Linker Effects
While specific head-to-head quantitative data for a single this compound construct against a range of alternatives is not available in a single published study, the following tables summarize the generally accepted effects of different linker types on key pharmacokinetic and biodistribution parameters based on numerous studies of ADCs and PROTACs. These trends provide a strong basis for predicting the performance of a this compound-containing molecule.
Table 1: Comparison of Key Pharmacokinetic Parameters by Linker Type
| Parameter | This compound (Short PEG) | Longer PEG Chains (e.g., PEG12, PEG24) | Alkyl Chains |
| Solubility | Moderate to High Improvement | High Improvement | Low (can decrease solubility) |
| Plasma Half-life (t½) | Modest Increase | Significant Increase | Variable, can decrease |
| Clearance (CL) | Moderate Decrease | Significant Decrease | Variable, can increase |
| Area Under the Curve (AUC) | Modest Increase | Significant Increase | Variable |
| Metabolic Stability | Generally stable, but can be susceptible to metabolism | Can be susceptible to metabolism | Often a site of metabolism |
| Cell Permeability | Can be lower than alkyl chains | Can be significantly lower | Generally higher |
Table 2: Expected Biodistribution Characteristics by Linker Type
| Tissue/Organ | This compound (Short PEG) | Longer PEG Chains (e.g., PEG12, PEG24) | Alkyl Chains |
| Tumor Accumulation (EPR effect) | Moderate | Enhanced | Lower |
| Liver Accumulation | Moderate | Lower (due to "stealth" effect) | Can be high |
| Kidney Accumulation | Moderate (potential for renal clearance) | Low | Variable |
| Spleen Accumulation | Moderate | Low | Can be high |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the pharmacokinetic and biodistribution properties of drug conjugates.
In Vivo Pharmacokinetic Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug conjugate.[1]
-
Animal Model: Utilize a relevant animal species, such as mice or rats.[1]
-
Dosing: Administer the drug conjugate, typically via intravenous (IV) injection for ADCs and potentially oral or IV for PROTACs, at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h) post-administration.
-
Sample Processing: Process the blood samples to isolate plasma.
-
Quantification: Analyze the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA), to determine the concentration of the drug conjugate over time.
-
Data Analysis: Plot the plasma concentration-time data and use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Biodistribution Study
Objective: To determine the tissue and organ distribution of the drug conjugate.
-
Radiolabeling (Optional but common): For quantitative analysis, the drug conjugate can be radiolabeled with an isotope (e.g., 89Zr, 111In, 125I).
-
Animal Model and Dosing: As described in the pharmacokinetic study.
-
Tissue Harvesting: At predetermined time points, euthanize the animals and harvest major organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs, muscle, bone).
-
Quantification:
-
For radiolabeled conjugates, weigh the tissues and measure the radioactivity using a gamma counter. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
-
For non-radiolabeled conjugates, homogenize the tissues and extract the drug conjugate for quantification by LC-MS/MS.
-
-
Data Analysis: Compare the accumulation of the conjugate in different tissues to understand its distribution profile.
In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of the drug conjugate to metabolism by liver enzymes.[2]
-
Reagents: Prepare a solution of the drug conjugate, liver microsomes (from human or other species), and the cofactor NADPH.[2]
-
Incubation: Incubate the drug conjugate with the liver microsomes in the presence of NADPH at 37°C.[2]
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).[2]
-
Analysis: Quench the reaction and analyze the samples by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Data Analysis: Calculate the in vitro half-life of the compound in the presence of metabolic enzymes.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Drug conjugate development and evaluation workflow.
References
Safety Operating Guide
Navigating the Disposal of Dimethylamino-PEG3: A Guide to Safety and Compliance
For researchers and scientists engaged in drug development, the proper disposal of chemical reagents like Dimethylamino-PEG3 is a critical component of laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) for every novel or custom-synthesized compound, this guide outlines a cautious and compliant approach to the disposal of this compound, based on general best practices for hazardous chemical waste management and procedures for structurally similar compounds.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling of the compound and its associated waste should occur within a chemical fume hood to minimize the risk of inhalation.
Required Personal Protective Equipment (PPE):
-
Gloves: Use nitrile or other chemically resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is necessary to protect against splashes.
-
Respiratory Protection: If there is a risk of generating aerosols, a NIOSH-approved respirator is recommended.
In the event of a small spill, carefully contain the material with an absorbent pad or other suitable inert material, and place it in a labeled hazardous waste container. Clean the affected area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Core Disposal Protocol
This compound waste must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste containers. The following step-by-step procedure will ensure its safe and compliant disposal.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.
-
Solid Waste Collection: All materials contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste Collection: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Use a container that is compatible with the chemical and the solvent used. For liquid waste, secondary containment, such as a plastic tray, is required. Do not mix this waste with other chemical waste streams unless their compatibility has been verified.
Waste Labeling and Storage
Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste containers in a designated and well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation. Ensure that the storage area is away from incompatible materials, heat sources, and open flames.[1]
Disposal Procedures
The final disposal of this compound waste must be handled by licensed professionals.
-
Consult Institutional Guidelines: Always adhere to your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) office for detailed procedures and to schedule a waste pickup.[1]
-
Arrange for Professional Disposal: The disposal of this compound waste must be conducted by a licensed professional hazardous waste disposal service. Your institution's EHS department will coordinate this.[1]
-
Waste Minimization: As a best practice, employ waste minimization techniques to reduce the volume of hazardous waste generated.
Quantitative Data Summary
| Property | Value | Source |
| pH | 12.7 (10% aq. sol.) | [2] |
| Flash Point | 32 °C / 89.6 °F | [2] |
| Autoignition Temperature | 215 °C / 419 °F | [2] |
| Decomposition Temperature | 365 °C | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dimethylamino-PEG3
Hazard Identification and Risk Assessment
Dimethylamino-PEG3 is a PEG-based PROTAC linker. Based on the hazard profiles of analogous compounds, it should be handled as a potentially hazardous substance. Potential hazards may include:
-
Skin and Eye Irritation: Similar PEGylated compounds can cause skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
-
Harmful if Swallowed: Some amino-PEG compounds are classified as harmful if ingested.[3][4]
-
Aquatic Toxicity: Certain related compounds are very toxic to aquatic life.[4]
A thorough risk assessment should be conducted before any handling of this compound to identify specific hazards associated with the planned experimental protocol.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure comprehensive protection. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.[2][5][6][7] | To protect eyes from splashes and aerosols. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat is required. For larger quantities or significant splash potential, impervious clothing or a chemical-resistant apron is recommended.[2][5][7] | To prevent skin contact. |
| Respiratory Protection | Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.[5][7] | To prevent inhalation of vapors or aerosols. |
| Hand Protection | Chemical-resistant gloves should be inspected before use and changed immediately upon contamination. | To ensure continuous protection of the hands. |
Experimental Protocols: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a designated area, such as a chemical fume hood, to control vapor exposure.[7]
-
Avoid all direct contact with the skin, eyes, and clothing.[7]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][7]
-
Practice good laboratory hygiene; do not eat, drink, or smoke in the laboratory.[3][7]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Storage:
-
Keep the container tightly closed to prevent the release of vapors and moisture contamination.[2][7][8]
-
Store at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[8]
Stock Solution Preparation: Many PEG reagents are viscous oils or low-melting solids that can be difficult to weigh accurately.[1] Therefore, preparing a stock solution is the recommended method for handling.[1]
-
Allow the vial to reach room temperature before opening.
-
Add the chosen solvent (e.g., DMSO, DMF, water) to the vial to achieve the desired concentration.[1]
Disposal Plan
Proper disposal is crucial for personnel safety and environmental compliance. This compound waste should be treated as hazardous chemical waste.[9]
Waste Segregation:
-
Solid Waste: Collect any unused powder, contaminated gloves, wipes, and labware (e.g., pipette tips) in a designated, labeled, and sealed hazardous waste container.[7][9]
-
Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and glassware rinses, in a separate, clearly labeled hazardous liquid waste container.[7][9]
Waste Container Management:
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[7]
-
Keep the waste container securely sealed when not in use.[7]
-
Store waste containers in a designated satellite accumulation area within the laboratory.[9]
Disposal Procedure:
-
Dispose of the chemical waste through a licensed waste disposal contractor.[7]
-
Do not empty into drains or release into the environment.[7]
-
Always adhere to your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EHS) office for detailed procedures.[9]
Visualizing Safe Handling and Decision Making
To further clarify the procedural steps for safety, the following diagrams illustrate the handling workflow and PPE selection logic.
Caption: Workflow for Safe Handling of this compound.
Caption: PPE Selection Logic for Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
